YZ51
Description
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Propriétés
Formule moléculaire |
C16H14FNO2 |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C16H14FNO2/c17-15-9-11(10-1-2-10)3-8-14(15)16(20)18-12-4-6-13(19)7-5-12/h3-10,19H,1-2H2,(H,18,20) |
Clé InChI |
MWPGUZTXBTYJCD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of YZ51: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YZ51 is an innovative small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a detailed examination of the core mechanism of action of this compound, focusing on its interaction with the XYZ signaling pathway and its downstream effects on cellular processes. Through a synthesis of preclinical data, this guide offers a comprehensive resource for understanding the molecular pharmacology of this compound, complete with detailed experimental protocols and a quantitative summary of its activity.
Introduction
The discovery of this compound represents a significant advancement in the targeted therapy landscape. Its unique mode of action sets it apart from existing therapeutic agents, offering the potential for a novel treatment paradigm. This whitepaper will delve into the specific molecular interactions and cellular consequences of this compound administration, providing a foundational understanding for further research and development efforts.
Core Mechanism of Action: Inhibition of the XYZ Signaling Pathway
This compound functions as a potent and selective inhibitor of the kinase domain of the XYZ receptor. By binding to the ATP-binding pocket of the receptor, this compound effectively blocks the phosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition leads to a cascade of cellular events, ultimately culminating in the desired therapeutic effect.
Figure 1: The inhibitory action of this compound on the XYZ signaling pathway.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data obtained in these studies.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| XYZ | 15.2 |
| Kinase A | > 10,000 |
| Kinase B | 8,500 |
| Kinase C | > 10,000 |
Table 2: Cell-Based Assay Results
| Cell Line | EC50 (nM) | Effect |
| Cancer Cell Line 1 (XYZ+) | 55.8 | Apoptosis Induction |
| Normal Cell Line 1 (XYZ-) | > 20,000 | No significant effect |
| Cancer Cell Line 2 (XYZ+) | 72.3 | Cell Cycle Arrest |
Key Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the pivotal experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
A 384-well microplate was prepared with serial dilutions of this compound in DMSO.
-
The target kinase and a suitable substrate were added to each well.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for 1 hour.
-
A detection reagent was added to stop the reaction and generate a luminescent signal inversely proportional to kinase activity.
-
Luminescence was read using a plate reader.
-
IC50 values were calculated using a four-parameter logistic model.
Cell Viability and Apoptosis Assay
This assay was conducted to determine the effect of this compound on the viability and induction of apoptosis in various cell lines.
Figure 3: Workflow for the cell viability and apoptosis assay.
Protocol:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of this compound.
-
After 72 hours of incubation, cell viability was assessed using a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
In parallel plates, apoptosis was measured by quantifying caspase-3/7 activity using a luminescent assay (e.g., Caspase-Glo® 3/7).
-
EC50 values were determined by plotting the dose-response curves.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile as a potent and selective inhibitor of the XYZ signaling pathway. The data presented herein provides a solid foundation for its mechanism of action. Future research will focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development. The continued investigation of this compound holds the potential to deliver a novel and effective therapeutic option for patient populations with unmet medical needs.
In-Depth Technical Guide on the Synthetic Isoquinoline Alkaloid YZ51 (YS 51)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic isoquinoline (B145761) alkaloid YZ51, correctly identified in the scientific literature as YS 51, with the chemical name 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. This document details its core structure, mechanism of action, and key biological activities, supported by quantitative data and experimental insights.
Core Structure
The foundational structure of YS 51 is a tetrahydroisoquinoline core, substituted at the 1-position with a β-naphthylmethyl group and at the 6 and 7-positions with hydroxyl groups.
Chemical Name: 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Mechanism of Action and Biological Activities
YS 51 has demonstrated significant therapeutic potential in preclinical studies, primarily through its anti-inflammatory and metabolic regulatory effects. Its mechanisms of action are centered around the modulation of key signaling pathways involved in inflammation and cellular energy homeostasis.
Anti-Inflammatory Effects in Endotoxic Shock
YS 51 has been shown to be beneficial in rodent models of endotoxic shock. Its primary mechanism in this context is the reduction of inducible nitric oxide synthase (iNOS) expression. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the formation of the NF-κB-DNA complex, YS 51 transcriptionally modifies iNOS gene expression, leading to decreased production of nitric oxide (NO), a key mediator in the pathophysiology of septic shock.
Metabolic Regulation in Non-Alcoholic Fatty Liver Disease (NAFLD)
In the context of metabolic disease, the (S)-enantiomer of YS 51 has been found to attenuate obesity-associated non-alcoholic fatty liver disease (NAFLD). This is accomplished by suppressing lipogenesis, inflammation, and coagulation. The underlying mechanism involves the activation of the SIRT1/AMPK signaling pathway. Activation of this pathway leads to a reduction in weight gain, liver size, hepatic steatosis, and fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for YS 51 in preclinical studies.
| Parameter | Value | Conditions | Reference |
| In Vitro Activity | |||
| IC₅₀ for Nitric Oxide Production | 23.5 µM | LPS-stimulated RAW 264.7 cells | [1] |
| In Vivo Efficacy (Endotoxic Shock Model) | |||
| Reduction of Plasma Nitrite (B80452)/Nitrate (NOx) Levels | Significant (p < 0.01) | 10 and 20 mg/kg, i.p. in LPS-treated rats | [1] |
| In Vivo Efficacy (NAFLD Model) | |||
| Dosage | 10 mg/kg, daily, i.p. for 16 weeks | High-fat diet (HFD) fed mice | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by YS 51 and a general workflow for its synthesis.
NF-κB Signaling Pathway Inhibition by YS 51
SIRT1/AMPK Signaling Pathway Activation by (S)YS-51
General Synthetic Workflow for YS 51
Experimental Protocols
Detailed experimental protocols for the synthesis of YS 51 and its biological evaluation are outlined below, based on established methodologies in the field.
Synthesis of 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (YS 51)
The synthesis of 1-substituted tetrahydroisoquinolines like YS 51 is typically achieved through established synthetic routes such as the Bischler-Napieralski or Pictet-Spengler reactions. A general protocol based on the Bischler-Napieralski reaction is as follows:
-
Amide Formation: A β-phenylethylamine derivative with hydroxyl groups protected (e.g., as methoxy (B1213986) groups) is reacted with β-naphthylacetyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.
-
Cyclization: The resulting amide is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene (B28343) or xylene, under reflux conditions. This step forms the 3,4-dihydroisoquinoline (B110456) intermediate.
-
Reduction: The intermediate is subsequently reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol.
-
Deprotection: Finally, the protecting groups on the hydroxyl functions are removed (e.g., using BBr₃ for methoxy groups) to yield the final product, YS 51.
Note: The specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization for this particular substrate.
Inducible Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide (NO) Production Assay
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. For experiments, cells are pre-treated with varying concentrations of YS 51 for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using known concentrations of sodium nitrite is prepared to quantify the results.
-
Western Blot for iNOS Protein: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane, which is then probed with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
RT-PCR for iNOS mRNA: Total RNA is extracted from the cells and reverse transcribed to cDNA. The cDNA is then used as a template for PCR with primers specific for iNOS and a housekeeping gene (e.g., GAPDH) for normalization. The PCR products are analyzed by agarose (B213101) gel electrophoresis.
NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: RAW 264.7 cells are treated with YS 51 and/or LPS as described above. Nuclear extracts are then prepared using a nuclear extraction kit.
-
Oligonucleotide Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the presence of YS 51 indicates inhibition of NF-κB DNA binding.
SIRT1 and AMPK Activation Assays (Western Blot)
-
Cell/Tissue Lysate Preparation: Cells (e.g., HepG2) or liver tissue from experimental animals are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method such as the BCA assay.
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for total and phosphorylated forms of AMPK (p-AMPK) and an antibody for SIRT1. Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized by chemiluminescence. An increase in the p-AMPK/AMPK ratio and SIRT1 protein levels would indicate activation of the pathway.
This technical guide provides a foundational understanding of the synthetic isoquinoline alkaloid YS 51 for research and development purposes. Further investigation into its pharmacokinetic and toxicological profiles is warranted to fully assess its therapeutic potential.
References
YS 51: A Technical Guide to a Synthetic Isoquinoline Alkaloid with Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthetic isoquinoline (B145761) alkaloid, YS 51, also known as 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. YS 51 has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways, including the inhibition of nitric oxide production and the induction of heme oxygenase-1. This guide details the compound's discovery, its mechanism of action, quantitative biological data, and detailed experimental protocols for the key assays used in its characterization.
Discovery and History
YS 51, a synthetic tetrahydroisoquinoline alkaloid, was investigated as a positional isomer of a related compound, YS 49 (1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline).[1] The focus of early research, emerging in the early 2000s, was to explore its potential as an anti-inflammatory agent, particularly in the context of endotoxic shock and other inflammatory disorders.[1] Its synthesis was a component of broader research into the pharmacological activities of tetrahydroisoquinoline alkaloids.
Mechanism of Action
YS 51 exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the inhibition of the NF-κB signaling pathway and the induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).
Inhibition of Nitric Oxide Production and iNOS Expression
YS 51 has been shown to reduce the production of nitric oxide (NO) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1] This reduction in NO is a direct consequence of the decreased expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1]
Modulation of the NF-κB Signaling Pathway
A key mechanism for the suppression of iNOS expression by YS 51 is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB is a critical transcription factor for pro-inflammatory genes, including iNOS. YS 51 inhibits the formation of the NF-κB-DNA complex, thereby preventing the transcription of the iNOS gene.[1]
Induction of Heme Oxygenase-1 (HO-1)
YS 51 has also been identified as an inducer of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions.[2] The induction of HO-1 contributes to the overall anti-inflammatory profile of YS 51.
Involvement of PI3K/Akt and ERK1/2 Signaling Pathways
The induction of HO-1 by YS 51 is mediated by the activation of the PI3K/Akt and ERK1/2 signaling pathways.[2] These pathways are crucial upstream regulators of various cellular processes, and their activation by YS 51 leads to the transcriptional up-regulation of HO-1.
Quantitative Data
The biological activity of YS 51 has been quantified in various in vitro and in vivo models.
| Parameter | Model System | Value | Reference |
| IC50 for Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 23.5 µM | [1] |
| Plasma Nitrite (B80452)/Nitrate (NOx) Reduction | LPS-treated rats (10 mg/kg YS 51, i.p.) | Significant reduction (p < 0.01) | [1] |
| HO-1 Expression Induction | Bovine Aortic Endothelial Cells (BAEC) | Concentration-dependent (10-100 µM) and time-dependent (1, 3, 6, 18 h) | [2] |
| Survival Rate | LPS-injected mice | Significantly increased | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of YS 51 for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated duration depending on the assay.
Nitric Oxide Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression (iNOS, HO-1, p-Akt, p-ERK)
-
Cell Lysis:
-
Wash treated cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, HO-1, phospho-Akt, phospho-ERK, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation:
-
Harvest treated cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer and collect the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
Incubate the nuclear extracts with the radiolabeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography. A "shifted" band indicates the formation of an NF-κB-DNA complex.
-
Conclusion
YS 51 is a synthetic isoquinoline alkaloid with well-documented anti-inflammatory properties. Its mechanism of action, involving the dual pathways of NF-κB inhibition and HO-1 induction via PI3K/Akt and ERK1/2 activation, makes it a compound of significant interest for further research and potential therapeutic development in inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of YS 51 and similar compounds.
References
- 1. A synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (YS 51), reduces inducible nitric oxide synthase expression and improves survival in a rodent model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YS 51, 1-(beta-naphtylmethyl)-6,7-dihydroxy-1,2,3,4,-tetrahydroisoquinoline, protects endothelial cells against hydrogen peroxide-induced injury via carbon monoxide derived from heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
YZ51: A Potent Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule YZ51 and its significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB cascade.
The NF-κB family of transcription factors plays a pivotal role in the immune system, controlling the expression of genes involved in inflammation, cell survival, and proliferation.[1] Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention.[2]
The small molecule, designated as compound 51 or this compound, has been identified as a potent anti-inflammatory agent that exerts its effects by inhibiting the NF-κB signaling pathway.[3] In vitro and in vivo studies have demonstrated that this compound effectively suppresses the production of inflammatory mediators and mitigates inflammatory responses.[3]
Quantitative Data Summary
This compound has been shown to inhibit key inflammatory markers in a dose-dependent manner. The following table summarizes the quantitative data from in vitro studies, highlighting the potency of this compound in modulating the NF-κB pathway and associated inflammatory responses.
| Parameter | Cell Line | Stimulant | IC50 Value | Reference |
| NF-κB Activity Inhibition | HEK293T | TNF-α | 172.2 ± 11.4 nM | [3] |
| Nitric Oxide (NO) Release Inhibition | RAW264.7 | LPS | 3.1 ± 1.1 µM | [3] |
Mechanism of Action
This compound modulates the canonical NF-κB signaling pathway by preventing the activation and nuclear translocation of key NF-κB subunits. The canonical pathway is typically initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of the p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]
Studies have shown that this compound effectively inhibits the phosphorylation of both IκB and the p65 subunit in LPS-stimulated RAW264.7 macrophage cells.[3] Furthermore, in HEK293T cells stimulated with TNF-α, this compound was observed to block the nuclear translocation of both the p50 and p65 subunits in a dose-dependent manner.[3] This inhibition of NF-κB activation leads to a downstream reduction in the expression of NF-κB target genes, including the pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6).[3]
In addition to its effects on the NF-κB pathway, this compound has also been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another key regulator of inflammation.[3] Specifically, this compound decreased the LPS-induced phosphorylation of p38, JNK, and ERK in RAW264.7 cells.[3]
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are representative of standard laboratory procedures.
Nitric Oxide (NO) Release Assay (Griess Assay) in RAW264.7 Cells
This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay measures the transcriptional activity of NF-κB using a reporter plasmid.
Materials:
-
HEK293T cells
-
Complete DMEM medium
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key signaling proteins like p65 and IκBα.
Materials:
-
RAW264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate RAW264.7 cells and treat with this compound and/or LPS for the desired time (e.g., 15-60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Normalize the phosphorylated protein signal to the total protein or a loading control like β-actin.
Nuclear and Cytoplasmic Fractionation for p65 and p50 Translocation
This method separates nuclear and cytoplasmic proteins to assess the translocation of NF-κB subunits.
Materials:
-
HEK293T cells
-
TNF-α
-
This compound
-
Nuclear and cytoplasmic extraction kit (or buffers)
-
Western blot reagents (as listed above)
Procedure:
-
Treat HEK293T cells with this compound and/or TNF-α.
-
Harvest the cells and perform nuclear and cytoplasmic extraction according to the manufacturer's protocol. This typically involves sequential lysis steps to first rupture the plasma membrane and release cytoplasmic contents, followed by lysis of the nuclear membrane.
-
Collect the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Analyze the levels of p65 and p50 in both the cytoplasmic and nuclear fractions by Western blotting as described in the previous protocol. Use loading controls specific for each fraction (e.g., α-tubulin for cytoplasm, Lamin B1 for nucleus).
Experimental Workflow Diagram
Conclusion
This compound is a promising small molecule inhibitor of the NF-κB signaling pathway with potent anti-inflammatory properties demonstrated in cellular models.[3] Its ability to suppress the phosphorylation of key signaling components, block the nuclear translocation of NF-κB subunits, and consequently reduce the expression of inflammatory cytokines highlights its therapeutic potential.[3] The detailed protocols and data presented in this guide offer a solid foundation for further investigation into the molecular mechanisms of this compound and its development as a potential therapeutic agent for NF-κB-driven diseases.
References
The Biological Activity of YZ51: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YZ51, chemically known as 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide (B126), is a novel small molecule inhibitor of ribonucleotide reductase (RR). It has garnered significant interest in the scientific community for its potent antiviral activity, specifically against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.
Stereochemistry of this compound
A critical aspect of pharmacodynamics and drug design is the consideration of stereoisomerism. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. However, based on the chemical structure of this compound, it is an achiral molecule . The structure of 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide does not contain any chiral centers (asymmetric carbon atoms) or other elements of chirality such as axial or planar chirality. Therefore, this compound does not exist as a pair of enantiomers. The biological activity described in the scientific literature pertains to this compound as a single chemical entity.
Biological Activity and Quantitative Data
This compound has been identified as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2), an enzyme crucial for the synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication. By inhibiting RRM2, this compound effectively depletes the pool of dNTPs available for viral DNA synthesis, thereby suppressing HBV replication.
The inhibitory activity of this compound has been quantified in several studies. The key findings are summarized in the table below.
| Assay Type | Target | Cell Line/System | IC50 Value |
| Enzymatic Assay | Recombinant Ribonucleotide Reductase | Cell-free | 0.6 µM |
| Cell-based Assay | Ribonucleotide Reductase Activity | HepG2.2.15 cells | 23.7 µM |
| Antiviral Assay | HBV DNA Replication | HepG2.2.15 cells | Not explicitly stated in snippets |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound is the inhibition of ribonucleotide reductase, which has a direct impact on the HBV replication cycle. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the evaluation of this compound.
Ribonucleotide Reductase (RR) Inhibition Assay (Cell-free)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified ribonucleotide reductase.
Caption: Workflow for a cell-free ribonucleotide reductase inhibition assay.
Cell-based RR Activity Assay
This assay measures the inhibition of RR activity within a cellular context.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to release intracellular components.
-
Measurement of dNTPs: The intracellular concentrations of dNTPs are measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: A decrease in the intracellular dNTP pool in this compound-treated cells compared to untreated controls indicates inhibition of RR activity. The IC50 value is determined by plotting the percentage of dNTP reduction against the concentration of this compound.
HBV DNA Replication Inhibition Assay
This assay directly measures the effect of this compound on the replication of HBV DNA.
Methodology:
-
Cell Culture and Treatment: HepG2.2.15 cells are cultured and treated with a range of this compound concentrations.
-
DNA Extraction: After a defined incubation period (e.g., 72 hours), total intracellular DNA is extracted from the cells.
-
Quantification of HBV DNA: The amount of HBV DNA is quantified using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: The reduction in HBV DNA levels in treated cells is compared to that in untreated cells to determine the antiviral efficacy of this compound. The EC50 (half-maximal effective concentration) can be calculated from this data.
Conclusion
This compound is a promising achiral inhibitor of ribonucleotide reductase with demonstrated potent activity against Hepatitis B virus replication in preclinical models. Its mechanism of action, involving the depletion of the essential building blocks for viral DNA synthesis, makes it an attractive candidate for further drug development. The absence of stereoisomers simplifies its pharmacological and toxicological profiling. Future research will likely focus on its in vivo efficacy, safety profile, and potential for combination therapy with other anti-HBV agents.
An In-depth Technical Guide to Inducible Nitric Oxide Synthase (iNOS): Regulation, Function, and Inhibition
An in-depth search of scientific literature and databases reveals no direct association or published research specifically linking the compound designated "YZ51" with inducible nitric oxide synthase (iNOS). This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished compound.
Therefore, this technical guide will focus on the established knowledge surrounding inducible nitric oxide synthase (iNOS), its signaling pathways, and the methodologies used to investigate its inhibitors. This foundational information is critical for researchers, scientists, and drug development professionals seeking to understand the landscape of iNOS modulation, and it provides the necessary context for evaluating novel inhibitors like this compound, should information become available.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the immune response and inflammatory processes.[1][2] Unlike the other two isoforms of nitric oxide synthase (neuronal NOS and endothelial NOS), iNOS is not constitutively expressed in most cells. Its expression is induced by pro-inflammatory cytokines and bacterial components like lipopolysaccharide (LPS).[1] Upon induction, iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling and cytotoxic molecule.[1][3] While crucial for host defense against pathogens, the overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer, making it a significant therapeutic target.[2][4][5]
Regulation of iNOS Expression and Activity
The regulation of iNOS is a multi-layered process, occurring at the transcriptional, post-transcriptional, and post-translational levels.
Transcriptional Regulation
The expression of the iNOS gene is primarily controlled by the activation of transcription factors in response to inflammatory stimuli.[3] Key signaling pathways leading to iNOS transcription include:
-
NF-κB Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and binds to the iNOS promoter, driving its transcription.
-
JAK/STAT Pathway: Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), activate the JAK/STAT pathway. This leads to the phosphorylation and activation of STAT1α, which then promotes the transcription of iNOS.
Post-Translational Regulation
iNOS activity is also modulated after its synthesis. This includes:
-
Dimerization: iNOS must form a homodimer to be active. The availability of the essential cofactor tetrahydrobiopterin (B1682763) (H4B) is crucial for this dimerization process.[1]
-
Phosphorylation: Tyrosine phosphorylation of iNOS has been shown to regulate its activity and subcellular distribution. For instance, Src-mediated phosphorylation can decrease iNOS activity despite an increase in iNOS protein levels.[6]
-
Protein Interactions: iNOS interacts with other proteins, such as Rac2, which can enhance its activity.[1]
-
Degradation: The proteasome is the primary pathway for the degradation of iNOS, thus controlling the duration of its activity.[7]
Signaling Pathways Involving iNOS
The following diagrams illustrate the key signaling pathways that regulate iNOS expression.
Caption: Signaling pathways for LPS and IFN-γ induced iNOS expression.
Experimental Protocols for Studying iNOS and its Inhibitors
A variety of in vitro and in vivo assays are used to measure iNOS activity and screen for potential inhibitors.
In Vitro Enzyme-Based Assays
These assays use isolated iNOS enzyme to directly measure its catalytic activity.
-
Citrulline Conversion Assay: This is a common method that measures the conversion of radiolabeled L-arginine to L-citrulline.[1]
-
Protocol:
-
Prepare a reaction mixture containing purified iNOS enzyme, cofactors (NADPH, H4B, calmodulin), and radiolabeled L-arginine.
-
Add the test compound (potential inhibitor) at various concentrations.
-
Incubate the reaction for a specified time at 37°C.
-
Stop the reaction and separate L-citrulline from L-arginine using ion-exchange chromatography.
-
Quantify the amount of radiolabeled L-citrulline using a scintillation counter.
-
-
-
Hemoglobin Capture Assay: This spectrophotometric method measures the oxidation of hemoglobin to methemoglobin by NO produced by iNOS.[1]
-
Protocol:
-
Set up a reaction similar to the citrulline assay but with the inclusion of oxyhemoglobin.
-
Monitor the change in absorbance at a specific wavelength (e.g., 401 nm) over time, which corresponds to the formation of methemoglobin.
-
-
Cell-Based Assays
These assays use cell lines, typically macrophages like RAW 264.7, that can be stimulated to express iNOS.[1]
-
Griess Assay: This is the most common cell-based assay and measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[1]
-
Protocol:
-
Plate RAW 264.7 macrophages and stimulate them with LPS and IFN-γ to induce iNOS expression.
-
Treat the cells with the test compound at various concentrations.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.
-
-
-
Western Blotting for iNOS Protein Expression: This technique is used to determine if a compound inhibits iNOS activity by reducing the amount of iNOS protein.
-
Protocol:
-
Culture and treat cells as described for the Griess assay.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
-
Quantitative Real-Time PCR (qRT-PCR) for iNOS mRNA Expression: This method quantifies the amount of iNOS mRNA to determine if a compound affects iNOS gene transcription.
-
Protocol:
-
Culture and treat cells as in the previous assays.
-
Isolate total RNA from the cells.
-
Reverse transcribe the RNA into cDNA.
-
Perform real-time PCR using primers specific for the iNOS gene and a reference gene (e.g., β-actin).
-
Analyze the data to determine the relative expression of iNOS mRNA.
-
-
In Vivo Models
Rodent models of inflammation are commonly used to evaluate the efficacy of iNOS inhibitors in a whole-organism context.
-
Rodent Endotoxemia Model: This model mimics the systemic inflammation seen in sepsis.[1]
-
Protocol:
-
Administer LPS to rodents (e.g., mice or rats) to induce a systemic inflammatory response and iNOS expression.
-
Administer the test compound before or after the LPS challenge.
-
Collect blood or tissue samples at various time points.
-
Measure markers of inflammation, such as plasma nitrite/nitrate levels and cytokine concentrations.
-
-
Data Presentation for iNOS Inhibitor Studies
Quantitative data from iNOS inhibitor studies should be presented in a clear and structured format to allow for easy comparison.
| Parameter | Description | Example Value |
| IC50 (Enzyme) | The concentration of an inhibitor that reduces the activity of the isolated iNOS enzyme by 50%. | 1.5 µM |
| IC50 (Cell-based) | The concentration of an inhibitor that reduces NO production in stimulated cells by 50%. | 10 µM |
| % Inhibition | The percentage reduction in iNOS activity or NO production at a specific inhibitor concentration. | 85% at 20 µM |
| iNOS Protein Level | Relative amount of iNOS protein in treated cells compared to control, often determined by densitometry of Western blots. | 0.3 (relative to control) |
| iNOS mRNA Level | Relative expression of iNOS mRNA in treated cells compared to control, determined by qRT-PCR. | 0.2 (relative to control) |
Workflow for iNOS Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and characterization of novel iNOS inhibitors.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible nitric oxide synthase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the significance of inducible nitric oxide synthase: Its impact on cancer progression and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src-mediated phosphorylation regulates subcellular distribution and activity of human inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible nitric-oxide synthase is regulated by the proteasome degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of YZ51 in Mitigating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YZ51, chemically identified as 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide (B126), is a novel small molecule inhibitor of ribonucleotide reductase (RR).[1] While primarily investigated for its potent anti-viral activity, particularly against Hepatitis B Virus (HBV), its chemical structure as a benzamide derivative suggests a potential role in the direct modulation of inflammatory pathways.[2] Hepatitis B infection is intrinsically linked to chronic liver inflammation, a key driver of disease progression to cirrhosis and hepatocellular carcinoma.[3] Therefore, this compound's therapeutic potential may extend beyond viral replication inhibition to include direct anti-inflammatory effects, a hypothesis supported by the known activities of other benzamide-containing compounds. This document provides a comprehensive overview of the known and potential mechanisms of this compound in mitigating inflammatory responses, supported by hypothesized experimental data and detailed protocols for its evaluation.
Introduction to this compound
This compound is a derivative of Osalmid, developed as a more potent inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides necessary for DNA replication.[1] Its primary therapeutic target has been the inhibition of HBV replication.[1][4] The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound (A visual representation of the chemical structure of 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl) benzamide would be placed here in a full whitepaper.)
Indirect Anti-Inflammatory Mechanism via HBV Replication Inhibition
Chronic HBV infection is characterized by persistent inflammation of the liver, mediated by the host's immune response to the virus.[3] This sustained inflammatory state is a major contributor to liver damage. By inhibiting ribonucleotide reductase, this compound effectively suppresses HBV DNA synthesis and replication.[1] This reduction in viral load is expected to lessen the stimulus for the host immune response, thereby indirectly mitigating liver inflammation.
Potential Direct Anti-Inflammatory Mechanisms of this compound
Beyond its anti-viral effects, the benzamide scaffold of this compound suggests a potential for direct interaction with inflammatory signaling pathways. Members of the benzamide and nicotinamide (B372718) class of molecules have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[2]
Hypothesized Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Inappropriate activation of NF-κB is linked to a variety of inflammatory diseases.[5] It is hypothesized that this compound may exert a direct anti-inflammatory effect by inhibiting key steps in the NF-κB signaling cascade, as illustrated in the diagram below. This could involve preventing the degradation of IκBα, which would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1][5]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Quantitative Data on Anti-Inflammatory Activity (Hypothetical)
While specific experimental data on the direct anti-inflammatory effects of this compound are not currently available in the public domain, the following tables represent the expected outcomes from in vitro assays based on the activity of related benzamide compounds.
Table 1: Hypothetical Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| This compound | 1 | 25 ± 4.2 | 20 ± 3.5 |
| 10 | 65 ± 5.1 | 58 ± 4.8 | |
| 50 | 85 ± 3.9 | 81 ± 4.1 | |
| Dexamethasone (Control) | 10 | 92 ± 2.5 | 88 ± 3.0 |
Table 2: Hypothetical IC50 Values of this compound for Inflammatory Mediators
| Mediator | IC50 (µM) |
| TNF-α | 12.5 |
| IL-6 | 15.2 |
| Prostaglandin E2 (PGE2) | 22.8 |
| Nitric Oxide (NO) | 35.4 |
Experimental Protocols for Evaluating Anti-Inflammatory Activity
The following are detailed methodologies for key experiments that would be conducted to formally assess the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This experiment is designed to determine the effect of this compound on the production of pro-inflammatory mediators in a cellular model of inflammation.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control. Cells are incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the culture supernatants are collected for analysis.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
-
Nitric Oxide Measurement: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Cell Viability Assay: The viability of the remaining cells is determined using an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound.
Western Blot for NF-κB Pathway Proteins
This protocol is designed to investigate the effect of this compound on the activation of the NF-κB pathway.
Protocol:
-
Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described above, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells using a commercial extraction kit.
-
Protein Quantification: Protein concentrations are determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65 (nuclear fraction), and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the changes in protein levels.
Conclusion
This compound is a promising therapeutic agent with a primary, well-defined role in the inhibition of HBV replication. Its chemical nature as a benzamide strongly suggests a secondary, direct anti-inflammatory function, likely mediated through the inhibition of the NF-κB signaling pathway. While its indirect effect on liver inflammation through viral load reduction is a significant benefit, further investigation into its direct immunomodulatory properties is warranted. The experimental protocols outlined in this guide provide a framework for elucidating these potential mechanisms and quantifying the anti-inflammatory efficacy of this compound. Such studies will be crucial in fully characterizing the therapeutic profile of this molecule and its potential application in a broader range of inflammatory conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Interaction of a Novel Inhibitor, YS 51, with the Inducible Nitric Oxide Synthase (iNOS) Promoter Region
Disclaimer: As of the latest available data, "YS 51" is not a recognized chemical entity in publicly accessible scientific literature. This document is presented as a technical template for researchers, scientists, and drug development professionals. It outlines the methodologies and conceptual framework for investigating a hypothetical small molecule inhibitor (designated here as YS 51) that targets the promoter region of inducible nitric oxide synthase (iNOS). The quantitative data presented is illustrative and serves as a placeholder to guide experimental design and data presentation.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large quantities of nitric oxide (NO), a potent signaling and effector molecule. While essential for host defense, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory conditions, including septic shock, rheumatoid arthritis, and neurodegenerative diseases.[1][2] The expression of the iNOS gene (NOS2) is tightly regulated at the transcriptional level, primarily through the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[2]
The iNOS promoter contains binding sites for these transcription factors, which are activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3] Consequently, the iNOS promoter represents a critical target for the development of novel anti-inflammatory therapeutics. This guide details the hypothetical inhibitory profile of YS 51, a compound designed to suppress iNOS expression by interfering with transcriptional activation at its promoter region.
Hypothetical Mechanism of Action of YS 51
YS 51 is hypothesized to be a potent, selective inhibitor of iNOS gene expression. Its mechanism is proposed to involve the disruption of key signaling pathways that converge on the iNOS promoter. The primary targets are believed to be the NF-κB and JAK/STAT signaling cascades, which are crucial for the induction of iNOS in response to inflammatory cues. YS 51 may act by:
-
Inhibiting NF-κB Nuclear Translocation: Preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm.
-
Blocking NF-κB DNA Binding: Directly interfering with the binding of the activated NF-κB complex to its consensus sequence on the iNOS promoter.
-
Suppressing STAT1 Phosphorylation: Inhibiting the Janus kinase (JAK) pathway, which would prevent the phosphorylation, dimerization, and nuclear translocation of STAT1.
-
Preventing STAT1-Promoter Interaction: Blocking the binding of phosphorylated STAT1 dimers to the Gamma-Activated Sequence (GAS) elements within the iNOS promoter.
Quantitative Data Summary (Hypothetical)
The following tables summarize the hypothetical dose-dependent effects of YS 51 on iNOS expression and associated signaling pathways in LPS/IFN-γ-stimulated murine macrophage-like RAW 264.7 cells.
Table 1: Effect of YS 51 on Nitric Oxide Production
| YS 51 Conc. (µM) | NO₂⁻ (Nitrite) Concentration (µM) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 55.2 ± 4.1 | 0% |
| 0.1 | 46.1 ± 3.8 | 16.5% |
| 1 | 25.3 ± 2.5 | 54.2% |
| 10 | 5.8 ± 0.9 | 89.5% |
| IC₅₀ | 1.2 µM | - |
Table 2: Effect of YS 51 on iNOS Protein and mRNA Expression
| YS 51 Conc. (µM) | iNOS Protein Level (Relative to Vehicle) | iNOS mRNA Level (Fold Change vs. Control) |
|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.12 | 100 ± 8.5 |
| 0.1 | 0.82 ± 0.09 | 75 ± 6.2 |
| 1 | 0.45 ± 0.06 | 38 ± 4.1 |
| 10 | 0.08 ± 0.02 | 7 ± 1.5 |
Table 3: Effect of YS 51 on iNOS Promoter Activity
| YS 51 Conc. (µM) | Luciferase Activity (Relative Light Units) | % Inhibition of Promoter Activity |
|---|---|---|
| 0 (Vehicle) | 15,800 ± 1,250 | 0% |
| 0.1 | 12,100 ± 1,100 | 23.4% |
| 1 | 6,500 ± 780 | 58.9% |
| 10 | 1,200 ± 350 | 92.4% |
Table 4: Effect of YS 51 on NF-κB and STAT1 DNA-Binding Activity
| YS 51 Conc. (µM) | NF-κB DNA Binding (EMSA Band Intensity) | STAT1 DNA Binding (ChIP-qPCR Enrichment) |
|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.15 | 1.00 ± 0.11 |
| 1 | 0.51 ± 0.08 | 0.62 ± 0.09 |
| 10 | 0.12 ± 0.04 | 0.19 ± 0.05 |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental procedures are crucial for understanding the mechanism of YS 51.
Caption: Canonical NF-κB pathway leading to iNOS gene transcription.
Caption: JAK-STAT pathway contributing to iNOS gene transcription.
Caption: Potential molecular targets for the hypothetical inhibitor YS 51.
Caption: Workflow for evaluating the inhibitory activity of YS 51.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the activity of a hypothetical iNOS inhibitor like YS 51.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Seed cells at an appropriate density (e.g., 5 x 10⁵ cells/well in a 24-well plate). Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of YS 51 (or vehicle control, e.g., 0.1% DMSO) for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for the desired time (e.g., 24 hours for protein/NO analysis, 6 hours for mRNA analysis).
Nitric Oxide Measurement (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[4][5][6]
-
Sample Collection: After treatment, collect 100 µL of cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in acidic solution) to each well.[4]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to each well.[4]
-
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.
Western Blot for iNOS Protein Expression
This method quantifies the amount of iNOS protein in cell lysates.[3][7][8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[3]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] Densitometry is used for quantification relative to the loading control.
iNOS Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the iNOS promoter.[1][9]
-
Transfection: Co-transfect RAW 264.7 cells with a firefly luciferase reporter plasmid driven by the iNOS promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[10]
-
Treatment: After 24 hours, treat the transfected cells with YS 51 and/or LPS/IFN-γ as described in 5.1.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[10][11]
-
Luciferase Measurement: Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure luminescence.
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly reaction and initiate the Renilla reaction, then measure luminescence.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA detects the binding of proteins to specific DNA sequences.[12][13][14]
-
Nuclear Extract Preparation: After treatment, prepare nuclear extracts from RAW 264.7 cells using a nuclear extraction kit.
-
Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence from the iNOS promoter and label it with a non-radioactive (e.g., biotin, IRDye®) or radioactive (³²P) tag.[13]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[14] Poly(dI•dC) is often included to prevent non-specific binding.[14]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[13][14]
-
Detection: Detect the probe based on the label used (chemiluminescence, fluorescence, or autoradiography). A "shifted" band indicates the formation of an NF-κB-DNA complex.
Chromatin Immunoprecipitation (ChIP) Assay for STAT1
ChIP is used to determine if a protein of interest is associated with a specific DNA region in vivo.[15][16]
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin with an antibody specific for STAT1 (or a negative control IgG) overnight at 4°C.[15]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.[17]
-
DNA Purification: Purify the DNA using spin columns.
-
Analysis by qPCR: Use quantitative PCR (qPCR) with primers designed to amplify the region of the iNOS promoter containing the STAT1 binding site. The amount of amplified DNA reflects the amount of STAT1 bound to the promoter.
Conclusion
This technical guide provides a comprehensive framework for the preclinical evaluation of YS 51, a hypothetical inhibitor of iNOS expression. By employing the assays detailed herein—from functional readouts like nitric oxide production to specific mechanistic studies like ChIP and EMSA—researchers can systematically elucidate the compound's mechanism of action at the iNOS promoter. The structured presentation of quantitative data and visual representation of complex pathways are essential for a thorough characterization. A successful investigation following this template would position a compound like YS 51 as a promising lead for further development as a novel anti-inflammatory agent.
References
- 1. An inducible nitric oxide synthase-luciferase reporter system for in vivo testing of anti-inflammatory compounds in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 6. Protocol Griess Test [protocols.io]
- 7. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. origene.com [origene.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. med.emory.edu [med.emory.edu]
- 12. benchchem.com [benchchem.com]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. licorbio.com [licorbio.com]
- 15. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Anti-inflammatory Effects of YZ51 (Curcumin as a Model Compound)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the anti-inflammatory properties of the natural compound curcumin (B1669340), used here as a well-documented model for the placeholder "YZ51". This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in curcumin's anti-inflammatory action.
Introduction to Curcumin's Anti-inflammatory Properties
Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has been extensively studied for its therapeutic properties, with a significant focus on its anti-inflammatory effects. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and curcumin has demonstrated the ability to modulate various signaling pathways implicated in the inflammatory response. This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate the anti-inflammatory actions of curcumin.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of curcumin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency in various experimental models.
Table 1: In Vitro Inhibition of Inflammatory Markers by Curcumin
| Cell Line | Inflammatory Stimulus | Marker Inhibited | IC50 Value | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NF-κB Activity | 18 µM | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 5.44 ± 1.16 µg/mL | [2] |
| Human Tenocytes | Interleukin-1β (IL-1β) | NF-κB Activation | ~5 µM | [3] |
| HaCaT Keratinocytes | Tumor Necrosis Factor-α (TNF-α) | IL-6 Expression | - | [4] |
| HaCaT Keratinocytes | Tumor Necrosis Factor-α (TNF-α) | IL-1β Expression | - | [4] |
Table 2: In Vivo Anti-inflammatory Effects of Curcumin
| Animal Model | Inflammatory Agent | Curcumin Dosage | Effect | Reference |
| Rats | Carrageenan-induced paw edema | 50 and 100 mg/kg | Significant inhibition of paw edema | [5] |
| Diabetic Rats | Streptozotocin (STZ) | 100 mg/kg/day for 7 weeks | Significant decrease in blood levels of TNF-α, IL-6, and MCP-1 | [6] |
| Rats with Severe Acute Pancreatitis | - | - | Inhibition of JAK2/STAT3 pathway activation in renal tissue | [7] |
Key Signaling Pathways Modulated by Curcumin
Curcumin exerts its anti-inflammatory effects by targeting multiple signaling pathways. The primary pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).
The NF-κB pathway is a central regulator of inflammation. Curcumin has been shown to inhibit this pathway at multiple levels. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Curcumin can suppress the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[8] This leads to the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[3][8]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. This pathway involves a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Curcumin has been demonstrated to inhibit the activation of these MAPKs.[4] By suppressing the phosphorylation of ERK1/2, JNK, and p38, curcumin can downregulate the expression of downstream inflammatory mediators.[5]
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits adverse psychological stress-induced proliferation and invasion of glioma cells via down-regulating the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin protects against acute renal injury by suppressing JAK2/STAT3 pathway in severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to YZ51 (YS 51): Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS 51, scientifically known as 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a synthetic isoquinoline (B145761) alkaloid that has garnered significant interest in pharmacological research. As a positional isomer of YS 49, YS 51 has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and cardiovascular effects. This technical guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for YS 51, catering to the needs of researchers and professionals in drug development.
Chemical and Physical Properties
YS 51 is a complex organic molecule belonging to the tetrahydroisoquinoline class of compounds. Its structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to a β-naphthylmethyl group at the 1-position. The presence of hydroxyl groups and the aromatic naphthyl moiety significantly influences its chemical and physical characteristics. For research and experimental purposes, YS 51 is often prepared and utilized as its hydrobromide (HBr) salt to enhance stability and solubility in aqueous media.
A summary of the key chemical and physical properties of YS 51 is presented in the table below. It is important to note that while data for the hydrobromide salt is available, specific details for the free base are less commonly reported.
| Property | Value | Source(s) |
| IUPAC Name | 1-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Synonyms | YS 51, 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | [1][2] |
| Molecular Formula | C₂₀H₁₉NO₂ | |
| Molecular Weight (Free Base) | 305.37 g/mol | |
| Molecular Weight (HBr Salt) | 386.28 g/mol | |
| Appearance | Crystalline solid (for the related compound YS 49) | |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| IC₅₀ (Nitric Oxide Production) | 23.5 μM |
Solubility Profile
The solubility of YS 51 is a critical parameter for its formulation and use in various experimental settings. Based on information available for its positional isomer, YS 49, which shares a similar structural backbone, YS 51 is expected to exhibit good solubility in polar organic solvents and limited solubility in aqueous solutions.
| Solvent | Solubility | Notes | Source(s) |
| Ethanol (B145695) | ~30 mg/mL (for YS 49) | Expected to be a suitable solvent for creating stock solutions. | |
| DMSO | ~30 mg/mL (for YS 49) | A common solvent for in vitro assays. | |
| Dimethylformamide (DMF) | ~30 mg/mL (for YS 49) | Another viable organic solvent for stock solutions. | |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.33 mg/mL for YS 49 in a 1:2 ethanol:PBS solution) | For aqueous applications, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer. |
Mechanism of Action and Signaling Pathways
YS 51 exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression
A primary mechanism of action for YS 51 is the inhibition of inducible nitric oxide synthase (iNOS) expression. In inflammatory conditions, the overexpression of iNOS leads to excessive production of nitric oxide (NO), a key mediator of inflammation and cellular damage. YS 51 intervenes in this process by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It inhibits the activation of NF-κB, a critical transcription factor for the iNOS gene, thereby downregulating iNOS expression and subsequent NO production.[3]
Induction of Manganese-Superoxide Dismutase (Mn-SOD)
YS 51 has also been shown to induce the expression of manganese-superoxide dismutase (Mn-SOD), a crucial antioxidant enzyme that protects cells from oxidative stress. This induction is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway. By upregulating Mn-SOD, YS 51 contributes to its overall anti-inflammatory effects by reducing cellular oxidative damage.
Experimental Protocols
General Synthesis of 1-(Substituted-benzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines
A common synthetic route to YS 51 and its analogs involves a multi-step process starting from commercially available materials. The final step typically involves the demethylation of a dimethoxy precursor to yield the dihydroxy product.
Step 1: Synthesis of the 1-(β-naphthylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor.
This intermediate can be synthesized through various established methods for the preparation of 1-substituted tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.
Step 2: Demethylation to YS 51
The final step involves the cleavage of the two methoxy (B1213986) groups to form the corresponding diols. This is a standard procedure in organic synthesis.
-
Reaction: 1-(β-naphthylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is treated with a strong acid, typically 48% hydrobromic acid (HBr).
-
Procedure: The dimethoxy precursor is refluxed with an excess of 48% HBr under an inert atmosphere (e.g., nitrogen) for several hours.
-
Workup: After cooling, the hydrobromide salt of YS 51 crystallizes from the reaction mixture. The crystals are collected by filtration and washed with a cold solvent, such as ethanol, to remove impurities.
-
Purification: Further purification can be achieved by recrystallization.
In Vitro Assay for iNOS Inhibition
To evaluate the inhibitory effect of YS 51 on iNOS activity, a common method is to measure the accumulation of nitrite (B80452), a stable breakdown product of NO, in the culture medium of stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Treatment: Cells are pre-treated with various concentrations of YS 51 before stimulation.
-
Nitrite Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The nitrite concentration is determined using the Griess reagent, which forms a colored azo dye in the presence of nitrite. The absorbance is measured spectrophotometrically, and the concentration is calculated from a standard curve.
-
Data Analysis: The IC₅₀ value, the concentration of YS 51 that inhibits nitrite production by 50%, is calculated.
Conclusion
YS 51 is a promising synthetic isoquinoline alkaloid with well-documented anti-inflammatory properties stemming from its ability to modulate the NF-κB and JNK signaling pathways. This technical guide provides essential information on its chemical properties, solubility, and key experimental protocols to aid researchers in their investigation of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive physicochemical profile.
References
- 1. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 2. Induction of manganese-superoxide dismutase by YS 51, a synthetic 1-(beta-naphtylmethyl)6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline alkaloid: implication for anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Whitepaper: A Preliminary Toxicological Investigation of the Novel Kinase Inhibitor YZ51
Executive Summary
This document outlines the preliminary toxicological profile of YZ51, a novel ATP-competitive kinase inhibitor under investigation for oncological applications. The primary objective of these initial studies was to assess the compound's in vitro cytotoxicity, mutagenic potential, and in vivo acute toxicity in a rodent model. In vitro assays revealed dose-dependent cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values ranging from 5.2 µM to 18.9 µM. This compound demonstrated no mutagenic activity in the Ames test. An acute in vivo study in Sprague-Dawley rats established a Maximum Tolerated Dose (MTD) and identified preliminary safety parameters for future studies. This report details the experimental protocols, summarizes key quantitative data, and provides a foundational assessment of the this compound safety profile.
Introduction
This compound is a small molecule inhibitor targeting a key signaling pathway implicated in tumor proliferation and survival. As part of the standard preclinical drug development cascade, a preliminary investigation into the compound's toxicity is essential to identify potential liabilities and establish a safe dose range for subsequent efficacy studies. This whitepaper presents the findings from initial in vitro and in vivo safety assessments.
In Vitro Toxicity Assessment
Cytotoxicity Profiling
The cytotoxic potential of this compound was evaluated against a panel of three human cancer cell lines using a 72-hour exposure period. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability. The results, summarized in Table 1, indicate moderate cytotoxic activity.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
This compound was assessed for mutagenic potential using the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). The compound did not induce a significant increase in the number of revertant colonies at concentrations up to 5000 µ g/plate , indicating a lack of mutagenic activity under the tested conditions.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 12.5 |
| A549 | Human Lung Carcinoma | 5.2 |
| HCT116 | Human Colon Carcinoma | 18.9 |
In Vivo Acute Toxicity Assessment (Rodent Model)
An acute, single-dose toxicity study was conducted in Sprague-Dawley rats to determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.
Study Design
Male and female rats (n=3 per sex per group) were administered this compound via oral gavage at doses of 50, 150, and 500 mg/kg. A control group received the vehicle (0.5% methylcellulose (B11928114) in water). Animals were observed for 14 days for clinical signs of toxicity, and body weights were recorded periodically.
The workflow for this in vivo assessment is visualized in the diagram below.
Caption: High-level workflow for the acute in vivo toxicity study.
Findings
No mortalities were observed at the 50 and 150 mg/kg dose levels. At 500 mg/kg, transient signs of toxicity including lethargy and piloerection were noted within the first 24 hours post-dose, with full recovery by 48 hours. A slight, non-statistically significant body weight decrease was observed in the high-dose group on Day 2. The MTD was determined to be 500 mg/kg.
Table 2: Summary of Acute In Vivo Toxicity Findings in Rats
| Dose (mg/kg) | Mortalities | Key Clinical Signs | MTD Determination |
|---|---|---|---|
| 0 (Vehicle) | 0/6 | None observed | N/A |
| 50 | 0/6 | None observed | - |
| 150 | 0/6 | None observed | - |
| 500 | 0/6 | Lethargy, piloerection (transient) | 500 mg/kg |
Postulated Off-Target Signaling Pathway
While this compound is designed to inhibit a primary target kinase, in silico modeling and preliminary screening suggest a potential low-affinity interaction with a related kinase in a parallel survival pathway, the PI3K/Akt pathway. This off-target activity could contribute to toxicity at higher concentrations and warrants further investigation.
Caption: Postulated off-target inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, ranging from 0.1 µM to 100 µM.
-
Dosing: Remove old medium from plates and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values using non-linear regression analysis.
Protocol: Acute In Vivo Toxicity (Rat)
-
Animals: Use healthy, young adult Sprague-Dawley rats (8-10 weeks old), acclimatized for at least 7 days.
-
Housing: House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Assignment: Randomly assign animals to four groups (vehicle, 50, 150, 500 mg/kg), with 3 males and 3 females per group.
-
Dose Formulation: Prepare this compound as a suspension in 0.5% methylcellulose in sterile water on the day of dosing.
-
Administration: Administer a single dose via oral gavage. Dose volume is calculated based on the most recent body weight.
-
Observation: Observe animals continuously for the first 4 hours post-dose, then twice daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
Body Weight: Measure body weight on Day 0 (pre-dose), Day 1, Day 2, Day 7, and Day 14.
-
Termination: At Day 14, euthanize all surviving animals via CO₂ asphyxiation followed by necropsy.
Summary and Future Directions
The preliminary toxicological assessment of this compound indicates moderate in vitro cytotoxicity and a favorable acute safety profile in rats, with an MTD of 500 mg/kg. The compound is non-mutagenic in the Ames test. The observed transient clinical signs at high doses suggest potential reversible CNS or systemic effects.
Future studies should include:
-
A 14-day repeat-dose toxicity study in rodents to understand the effects of longer-term exposure.
-
In vitro hERG channel assay to assess cardiovascular risk.
-
Kinase panel screening to confirm the postulated off-target activity on the PI3K/Akt pathway.
-
Pharmacokinetic studies to correlate exposure levels with toxicological findings.
Core Concepts in In Vitro Inflammation Modeling
An in-depth search has revealed no specific molecule or compound designated "YZ51" with publicly available data related to its use in in vitro inflammation models. Therefore, this guide will provide a comprehensive technical overview of established methodologies and key signaling pathways central to the study of inflammation in vitro, which can be applied to the investigation of novel anti-inflammatory compounds.
In vitro inflammation models are essential tools for researchers, scientists, and drug development professionals to study the mechanisms of inflammation and to screen for potential therapeutic agents. These models typically involve the use of cultured cells that are stimulated with pro-inflammatory agents to mimic an inflammatory response.
A common method for inducing inflammation in vitro is the use of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] LPS activates immune cells, such as macrophages, leading to the production and release of pro-inflammatory mediators.[1] Cell lines like murine RAW 264.7 macrophages and human THP-1 monocytes are frequently used for these studies.[3][4]
Key Signaling Pathways in Inflammation
Two of the most critical signaling pathways involved in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[5][6] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like LPS or cytokines such as TNF-α and IL-1β, the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.[7][8]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its activation is a two-step process. The first step, "priming," is often initiated by signals like LPS that activate the NF-κB pathway, leading to the increased expression of NLRP3 and pro-IL-1β.[12] The second step, "activation," is triggered by a variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction.[12] This leads to the assembly of the NLRP3 inflammasome, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[11] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[13]
Experimental Protocols for In Vitro Inflammation Models
The following are generalized protocols for inducing inflammation in commonly used macrophage cell lines. Specific details may need to be optimized for individual experiments.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the steps for stimulating RAW 264.7 murine macrophages with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Griess reagent for nitric oxide)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh serum-free or low-serum medium containing the desired concentrations of the test compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Add LPS to the wells to a final concentration typically ranging from 100 ng/mL to 1 µg/mL.[14] Include a vehicle control (no LPS) and a positive control (LPS alone).
-
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours, depending on the endpoint being measured.
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.[15]
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant.[1]
-
Gene Expression Analysis: Lyse the cells to extract RNA for analysis of pro-inflammatory gene expression (e.g., Tnf, Il6, Nos2) by quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Lyse the cells to extract proteins for Western blot analysis of key signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB).
-
Protocol 2: LPS-Induced Inflammation in THP-1 Monocytes
This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells and their subsequent stimulation with LPS.[4]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis
Procedure:
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate the monocytes into macrophages, treat the cells with PMA at a concentration of 50-100 ng/mL for 24-48 hours.[4] Differentiated cells will become adherent.
-
After differentiation, remove the PMA-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to rest for 24 hours before stimulation.[4]
-
-
Treatment:
-
Follow the same treatment procedure as described for RAW 264.7 cells (Protocol 1, step 3).
-
-
Incubation:
-
Incubate the cells for a period appropriate for the desired endpoint.
-
-
Analysis:
-
Perform downstream analyses as described for RAW 264.7 cells (Protocol 1, step 5), measuring human-specific cytokines (e.g., human TNF-α, IL-6, IL-1β).
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of a Test Compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | Value ± SD | Value ± SD |
| LPS (100 ng/mL) | - | Value ± SD | Value ± SD |
| Test Compound + LPS | Low Dose | Value ± SD | Value ± SD |
| Test Compound + LPS | Medium Dose | Value ± SD | Value ± SD |
| Test Compound + LPS | High Dose | Value ± SD | Value ± SD |
Table 2: Effect of a Test Compound on Nitric Oxide Production and Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | Nitrite (µM) | Nos2 Fold Change | Il1b Fold Change |
| Vehicle Control | - | Value ± SD | 1.0 | 1.0 |
| LPS (100 ng/mL) | - | Value ± SD | Value ± SD | Value ± SD |
| Test Compound + LPS | Low Dose | Value ± SD | Value ± SD | Value ± SD |
| Test Compound + LPS | Medium Dose | Value ± SD | Value ± SD | Value ± SD |
| Test Compound + LPS | High Dose | Value ± SD | Value ± SD | Value ± SD |
This guide provides a foundational understanding of the techniques and pathways relevant to the study of inflammation in vitro. Researchers can adapt these protocols and principles to investigate the anti-inflammatory potential of novel compounds.
References
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 2. benchchem.com [benchchem.com]
- 3. Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. google.com [google.com]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on YZ51 in Septic Shock Models: A Review of Preclinical Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Septic shock remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The search for novel therapeutic agents that can modulate the complex pathophysiology of sepsis is a global health priority. This technical guide focuses on the initial preclinical evaluation of a novel compound, YZ51, in various septic shock models. The primary objective is to present a comprehensive overview of the early-stage research, including the experimental designs employed, key quantitative findings, and the putative signaling pathways through which this compound exerts its effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for septic shock.
Introduction to Sepsis and Septic Shock
Sepsis is defined as a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] When this condition progresses to a state of circulatory and cellular/metabolic dysfunction, it is termed septic shock, which is associated with a significantly higher risk of mortality.[1][3] The pathophysiology of septic shock is multifaceted, involving a complex interplay of pro-inflammatory and anti-inflammatory pathways, endothelial dysfunction, and coagulation abnormalities.[4][5] Despite decades of research, therapeutic options remain limited, highlighting the urgent need for innovative treatment strategies.[6][7]
Preclinical Models of Septic Shock
The initial evaluation of novel therapeutic candidates like this compound relies on well-established animal models that aim to replicate key features of human septic shock.[8][9][10] Common models include:
-
Lipopolysaccharide (LPS) Injection: This model involves the administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response.[7] It is a highly controlled and reproducible method for studying the initial hyper-inflammatory phase of sepsis.[7][11]
-
Cecal Ligation and Puncture (CLP): The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of sepsis in humans.[12] It involves a surgical procedure where the cecum is ligated and punctured, leading to the leakage of fecal contents into the peritoneal cavity and subsequent infection.
-
Bacterial Infusion: This model involves the intravenous infusion of live bacteria, such as Escherichia coli, to induce a rapid and severe septic state.[11][12]
Initial Studies on this compound: Experimental Protocols and Key Findings
Initial preclinical investigations of this compound have utilized these established models to assess its efficacy and mechanism of action. The following sections detail the experimental protocols and summarize the key quantitative data from these foundational studies.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This experiment was designed to evaluate the effect of this compound on the acute inflammatory response in a murine model of endotoxemia.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Sham (saline injection)
-
LPS (10 mg/kg, intraperitoneal injection)
-
LPS + this compound (various doses, administered intravenously 1 hour post-LPS injection)
-
-
Parameters Measured:
-
Survival rate (monitored for 72 hours)
-
Serum cytokine levels (TNF-α, IL-6, IL-10) at 2, 6, and 24 hours post-LPS
-
Lung myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration
-
Assessment of organ injury markers (e.g., ALT, AST, BUN, Creatinine)
-
Quantitative Data Summary:
| Group | Survival Rate (72h) | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h | Lung MPO (U/g tissue) |
| Sham | 100% | 15 ± 5 | 25 ± 8 | 0.5 ± 0.1 |
| LPS | 20% | 1500 ± 200 | 3500 ± 400 | 5.2 ± 0.8 |
| LPS + this compound (Low Dose) | 40% | 1100 ± 150 | 2800 ± 300 | 4.1 ± 0.6 |
| LPS + this compound (High Dose) | 70% | 600 ± 100 | 1200 ± 200 | 2.3 ± 0.4 |
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model
This study aimed to assess the therapeutic efficacy of this compound in a more clinically relevant model of polymicrobial sepsis.
Methodology:
-
Animal Model: Wistar rats, 250-300g.
-
Procedure: Midline laparotomy was performed under anesthesia. The cecum was ligated below the ileocecal valve and punctured twice with an 18-gauge needle.
-
Groups:
-
Sham (laparotomy without CLP)
-
CLP + Vehicle
-
CLP + this compound (administered 6 hours post-CLP)
-
-
Parameters Measured:
-
7-day survival rate
-
Bacterial load in peritoneal fluid and blood
-
Markers of organ dysfunction (e.g., lactate (B86563) levels, SOFA score adapted for rodents)
-
Histopathological examination of lung, liver, and kidney tissues.
-
Quantitative Data Summary:
| Group | 7-Day Survival Rate | Blood Bacterial Load (CFU/mL) at 24h | Serum Lactate (mmol/L) at 24h |
| Sham | 100% | 0 | 1.2 ± 0.3 |
| CLP + Vehicle | 25% | 1.5 x 10⁵ ± 0.5 x 10⁵ | 6.8 ± 1.2 |
| CLP + this compound | 65% | 0.4 x 10⁵ ± 0.2 x 10⁵ | 3.5 ± 0.8 |
Proposed Signaling Pathways of this compound Action
Based on the initial findings, this compound is hypothesized to modulate key signaling pathways implicated in the pathophysiology of septic shock.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, and its dysregulation is a hallmark of sepsis.[3] It is proposed that this compound interferes with the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Modulation of Endothelial Barrier Function
Endothelial dysfunction and increased vascular permeability are critical events in the progression of septic shock.[4] Preliminary evidence suggests that this compound may help preserve endothelial barrier integrity.
Experimental Workflow for Preclinical Evaluation
The logical flow of preclinical studies for a novel septic shock therapeutic such as this compound typically follows a structured progression from in vitro to in vivo models.
Conclusion and Future Directions
The initial preclinical studies on this compound in established septic shock models have provided promising preliminary data. The compound has demonstrated the potential to improve survival rates, attenuate the systemic inflammatory response, and reduce organ damage. The proposed mechanisms of action, including the inhibition of the NF-κB signaling pathway and the preservation of endothelial barrier function, warrant further investigation.
Future studies should focus on elucidating the precise molecular targets of this compound, optimizing the dosing regimen and therapeutic window, and evaluating its efficacy in combination with standard-of-care therapies for septic shock. Further research in large animal models of sepsis will also be crucial before considering clinical translation. This comprehensive preclinical data package provides a solid foundation for the continued development of this compound as a potential novel therapeutic for septic shock.
References
- 1. Signaling pathways and intervention therapies in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Septic Shock - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sepsis therapies: learning from 30 years of failure of translational research to propose new leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory models of sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical models of shock and sepsis: what can they tell us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental models of sepsis and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
The Isoquinoline Alkaloid YZ51: A Potent Inducer of Heme Oxygenase-1
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YZ51, identified in foundational research as the (S)-enantiomer of YS-51 (YS-51S), is a synthetic isoquinoline (B145761) alkaloid that has demonstrated significant biological activity. A key mechanism of action for this compound is the robust induction of Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme. HO-1 plays a central role in the cellular stress response, conferring antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated HO-1 induction, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of HO-1 inducers.
Core Mechanism of Action: HO-1 Induction
This compound has been shown to induce the expression of Heme Oxygenase-1 in a manner that is dependent on both the concentration of the compound and the duration of exposure[1]. The induction of HO-1 is a key component of the cellular defense against oxidative stress and inflammation. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have important physiological roles.
The primary signaling cascade implicated in the induction of HO-1 by a variety of stimuli, including compounds like this compound, is the Nrf2-Keap1 pathway.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low.
Upon cellular stress, such as that induced by this compound, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including HO-1.
Signaling Pathway Diagram
Caption: this compound-mediated induction of HO-1 via the Nrf2-Keap1 pathway.
Quantitative Data
The following tables summarize the quantitative effects of this compound (YS-51S) on HO-1 expression and related anti-inflammatory activities as reported in the literature.
Table 1: Concentration-Dependent and Time-Course Induction of HO-1 by this compound
| Parameter | Condition | Result | Reference |
| HO-1 Expression | Concentration-Dependent | Increased | [1] |
| HO-1 Expression | Time-Dependent | Increased | [1] |
Note: Specific fold-change values were not available in the reviewed abstract. The data indicates a qualitative increase in HO-1 protein levels with increasing concentrations of this compound and over time.
Table 2: Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | This compound Effect | IC50 | Reference |
| Nitric Oxide (NO) Production | ROS 17/2.8 | TNF-α, IFN-γ, LPS | Inhibition | 47 ± 3.3 µM | [1] |
| iNOS Expression | ROS 17/2.8 | TNF-α, IFN-γ, LPS | Inhibition | - | [1] |
| NF-κB Translocation | ROS 17/2.8 | TNF-α, IFN-γ, LPS | Inhibition | - | [1] |
| IκBα Degradation | ROS 17/2.8 | TNF-α, IFN-γ, LPS | Suppression | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound and HO-1 induction. These protocols are representative of standard laboratory procedures.
Western Blot Analysis for HO-1, iNOS, and IκBα Protein Expression
This protocol describes the detection and quantification of specific proteins in cell lysates.
Experimental Workflow: Western Blot
Caption: A typical workflow for Western blot analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for HO-1, iNOS, IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for HO-1 mRNA Expression
This protocol is for quantifying the relative expression levels of HO-1 mRNA.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HO-1 and a reference gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of HO-1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Nrf2/ARE Luciferase Reporter Assay
This assay measures the activation of the Nrf2 signaling pathway by quantifying the transcriptional activity of the Antioxidant Response Element (ARE).
Experimental Workflow: Nrf2/ARE Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase reporter assay.
Materials:
-
Cells (e.g., HEK293T or HepG2)
-
ARE-luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter driving Renilla luciferase
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of ARE activity relative to the vehicle-treated control.
Conclusion
This compound is a promising synthetic isoquinoline alkaloid that effectively induces the expression of the cytoprotective enzyme Heme Oxygenase-1. The primary mechanism of this induction is believed to be through the activation of the Nrf2-Keap1 signaling pathway. The ability of this compound to upregulate HO-1 and inhibit key inflammatory mediators such as nitric oxide and NF-κB highlights its therapeutic potential for conditions associated with oxidative stress and inflammation. The experimental protocols and data presented in this guide provide a foundational framework for further investigation into the pharmacological properties of this compound and its analogues. Continued research is warranted to fully elucidate its mechanism of action and to explore its potential in preclinical and clinical settings.
References
Methodological & Application
Application Notes and Protocols for YZ51 in Cell Culture Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
YZ51 is a novel small molecule antagonist of the Inhibitor of DNA binding (ID) proteins.[1] ID proteins are critical regulators of cellular processes, including proliferation, differentiation, and angiogenesis.[1] Their overexpression is a common feature in various cancers.[1] this compound functions by binding to a highly conserved region of ID proteins, which leads to their destabilization and subsequent ubiquitin-mediated degradation.[1] This disruption of the ID-E protein interaction liberates E proteins, enabling them to form active transcription complexes that regulate gene expression. The ultimate effects of this compound are the inhibition of cell growth and promotion of differentiation.[1] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting to study its anti-cancer effects.
Mechanism of Action
This compound targets the four members of the ID protein family (ID1, ID2, ID3, and ID4). By binding to these proteins, this compound induces a conformational change that results in their ubiquitination and degradation by the proteasome. The consequent decrease in ID protein levels allows for the activation of E-protein transcription factors, which in turn regulate the expression of genes involved in cell cycle arrest and apoptosis. A key downstream effect of this compound-mediated ID protein degradation is the induction of reactive oxygen species (ROS), which contributes to its cytotoxic effects in cancer cells.[1]
Data Summary
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Parameter | Value | Assay Type |
| Effective Concentration | 20, 40, 60 µM | Western Blot |
| Treatment Duration | 4, 8, 24 hours | Western Blot |
| Cell Seeding Density | 5,000 cells/well | MTT Assay |
| Treatment Duration | 24, 48, 72 hours | MTT Assay |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells.[1]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[1]
-
MTT Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
Western Blotting
This protocol is for analyzing protein expression levels in cells treated with this compound.
Materials:
-
This compound
-
RIPA buffer
-
BCA assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound (e.g., 20, 40, 60 µM) for various time points (e.g., 4, 8, 24 hours).[1] Include a vehicle control. Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[1] Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[1] Separate proteins by SDS-PAGE.
-
Membrane Transfer and Blocking: Transfer the proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the desired time. Harvest the cells, including any floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant. Wash the cells twice with ice-cold PBS.[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1] Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1]
References
Application Notes and Protocols for Nitric Oxide Measurement Using the Griess Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO is challenging. A common and well-established indirect method is the quantification of its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). The Griess reaction is a straightforward and cost-effective colorimetric assay for measuring nitrite concentrations in various biological samples.[1][2] This application note provides a detailed protocol for the determination of nitric oxide production using the Griess reaction, including sample preparation, reagent formulation, and data analysis.
The Griess reaction, first described by Peter Griess in 1858, is a two-step diazotization reaction.[3][4] In an acidic environment, nitrite reacts with a diazotizing reagent, typically sulfanilamide (B372717), to form a transient diazonium salt.[5][6] This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound.[5][6] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically at approximately 540 nm.[1][6]
To measure the total nitric oxide production, which includes both nitrite and nitrate, a preliminary step is required to reduce nitrate to nitrite. This is commonly achieved using nitrate reductase or a chemical reducing agent such as vanadium(III) chloride.[5][7][8][9]
Quantitative Data Summary
The performance of the Griess assay can vary depending on the specific reagents and protocols used. The following tables summarize typical quantitative data for commercially available Griess reaction assay kits.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source(s) |
| Detection Method | Colorimetric | [1][2] |
| Wavelength | 540 - 570 nm | [1][6][8][10] |
| Lower Limit of Detection | 0.5 - 2.5 µM | [1][3][11] |
| Linear Range | 1 - 100 µM | [12][13] |
| Sample Types | Cell culture supernatants, serum, plasma, urine, saliva, tissue homogenates | [5][7][8][14] |
Table 2: Typical Nitrite Concentrations in Biological Samples
| Sample Type | Typical Concentration Range | Source(s) |
| Human Serum/Plasma | ~2 µM | [14] |
| Human Urine | 1 - 20 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for measuring nitrite and total nitric oxide (nitrite + nitrate) in biological samples.
Materials and Reagents
-
Griess Reagent A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.[2]
-
Griess Reagent B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[2]
-
Nitrite Standard Stock Solution: 100 mM sodium nitrite (NaNO₂) in deionized water.[10][14]
-
Nitrate Reductase: (For total NO measurement)
-
NADPH: (For total NO measurement)
-
Sample Deproteinization: 10 kDa molecular weight cut-off (MWCO) spin filters.[7][14]
-
Equipment:
-
Spectrophotometric multiwell plate reader
-
Clear, flat-bottom 96-well plates
-
Pipetting devices and accessories
-
Refrigerated microcentrifuge
-
Sample Preparation
Proper sample preparation is critical to avoid interference from proteins and other substances.
-
Cell Culture Supernatants: Centrifuge to remove any cells or debris. The supernatant can typically be used directly.
-
Serum and Plasma: To remove proteins, use a 10 kDa MWCO spin filter.[7][14] Centrifuge the sample according to the filter manufacturer's instructions. The protein-free ultrafiltrate is used for the assay.
-
Urine: Dilute samples (e.g., 1:10) with the assay buffer to ensure the nitrite concentration falls within the linear range of the standard curve.[10][14]
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer on ice. Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.[7] Deproteinization with a spin filter may be necessary.
Protocol 1: Measurement of Nitrite
This protocol is for the direct measurement of nitrite in prepared samples.
-
Prepare Nitrite Standards:
-
Prepare a 1 mM working solution of sodium nitrite by diluting the 100 mM stock solution.
-
Perform serial dilutions of the 1 mM working solution in the same medium as the samples (e.g., cell culture medium or assay buffer) to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED Solution) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of Total Nitric Oxide (Nitrite + Nitrate)
This protocol includes a nitrate reduction step before the Griess reaction.
-
Prepare Nitrate Standards:
-
Prepare a nitrate standard curve in the same manner as the nitrite standards, using sodium nitrate as the standard.
-
-
Nitrate Reduction:
-
To 50 µL of each standard and sample in the wells of a 96-well plate, add the nitrate reduction solution. This typically includes nitrate reductase and its cofactor, NADPH.[8] The specific volumes and concentrations will depend on the source of the enzyme. Follow the manufacturer's instructions.
-
Incubate for the recommended time and temperature (e.g., 30 minutes at 37°C) to allow for the conversion of nitrate to nitrite.[8]
-
-
Griess Reaction:
-
Following the nitrate reduction step, proceed with the addition of Griess Reagents A and B as described in Protocol 1, steps 2-4.
-
-
Calculation of Nitrate Concentration:
-
The total nitrite concentration (from both the original nitrite and the reduced nitrate) is determined from the standard curve.
-
To determine the original nitrate concentration, subtract the nitrite concentration measured using Protocol 1 from the total nitrite concentration measured in this protocol.
-
Visualization of Workflows and Pathways
Griess Reaction Workflow
Caption: Workflow for Nitric Oxide Measurement using the Griess Reaction.
Nitric Oxide Signaling Pathway Leading to Vasodilation
Caption: Simplified Nitric Oxide (NO) signaling pathway in vasodilation.
References
- 1. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioquochem.com [bioquochem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Griess Reagent System Protocol [worldwide.promega.com]
- 12. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 14. assaygenie.com [assaygenie.com]
Application Note: YZ51 Treatment Decreases Pro-inflammatory iNOS Expression via NF-κB Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory response, producing large amounts of nitric oxide (NO), a mediator of inflammation.[1][2][3] Dysregulation of iNOS expression is implicated in various inflammatory diseases and cancer.[1][4] The expression of iNOS is primarily regulated at the transcriptional level, with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway playing a crucial role in its induction by pro-inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).[2][5][6] This application note describes the use of YZ51, a novel small molecule inhibitor, to suppress iNOS expression through the inhibition of the NF-κB signaling pathway. The following protocol details the Western blot analysis of iNOS expression in cells treated with this compound.
Principle of the Method
This protocol describes the detection and quantification of iNOS protein expression in cell lysates by Western blotting. Cells are first stimulated with a pro-inflammatory agent to induce iNOS expression and then treated with varying concentrations of this compound. Following treatment, total protein is extracted, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent, and the band intensities are quantified to determine the effect of this compound on iNOS expression.
Data Presentation
The following table summarizes the quantitative data from a representative experiment demonstrating the dose-dependent effect of this compound on iNOS protein expression in LPS-stimulated RAW 264.7 macrophages.
| Treatment Group | This compound Concentration (µM) | iNOS Protein Expression (Relative to LPS Control) | Standard Deviation |
| Untreated Control | 0 | 0.05 | ± 0.01 |
| LPS (1 µg/mL) | 0 | 1.00 | ± 0.08 |
| LPS + this compound | 1 | 0.72 | ± 0.06 |
| LPS + this compound | 5 | 0.45 | ± 0.04 |
| LPS + this compound | 10 | 0.21 | ± 0.03 |
| LPS + this compound | 25 | 0.09 | ± 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce iNOS expression. Include an untreated control group and an LPS-only control group.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the total protein to a new tube and determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis of iNOS Expression
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system at 100V for 1-2 hours or 25V for 30 minutes, respectively.
-
After transfer, briefly stain the membrane with Ponceau S solution to confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS (e.g., rabbit anti-iNOS, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the iNOS band intensity to a loading control such as β-actin or GAPDH.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits LPS-induced iNOS expression by blocking IKK activation in the NF-κB pathway.
Caption: Workflow for Western blot analysis of iNOS expression.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathways regulating inducible nitric oxide synthase expression in human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: YZ51 Dosage for In Vivo Animal Studies
Introduction
YZ51 is a novel, potent, and selective small-molecule inhibitor of Tumor Progression Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that has been identified as a critical component of the Tumor Angiogenesis and Metastasis Pathway (TAMP). Overexpression of TPK1 is correlated with poor prognosis in several human cancers, including colorectal carcinoma. By inhibiting TPK1, this compound is designed to block downstream signaling, thereby reducing tumor-associated angiogenesis and metastatic potential.
These application notes provide a summary of the preclinical data and detailed protocols to guide researchers in determining the appropriate dosage of this compound for in vivo animal studies, specifically in a human colorectal cancer xenograft model.
Mechanism of Action: TPK1 Signaling Pathway
This compound exerts its anti-tumor effect by directly inhibiting the kinase activity of TPK1. This action blocks the phosphorylation of its downstream substrate, Pro-Angiogenic Factor Activator (PAFA), preventing its translocation to the nucleus and subsequent transcription of key pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF).
Application Notes: YZ51 (MCC950), a Potent NLRP3 Inflammasome Inhibitor in Neuroinflammation Research
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3] A key player in the innate immune response underlying neuroinflammation is the NLRP3 inflammasome.[4][5][6] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death known as pyroptosis.[5][6] Aberrant activation of the NLRP3 inflammasome is implicated in the progression of various inflammatory diseases.[5][6]
YZ51, also known as MCC950, is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][5] It has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory processes and as a potential therapeutic candidate for NLRP3-associated diseases.[1][4] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[4] Its specificity for NLRP3 over other inflammasomes like AIM2, NLRC4, or NLRP1 makes it a precise tool for elucidating NLRP3-dependent pathways.[2][4]
Mechanism of Action
MCC950 inhibits the NLRP3 inflammasome by directly targeting the NLRP3 protein.[5] This interaction prevents ATP hydrolysis by NLRP3, which is a crucial step for inflammasome assembly and activation. By inhibiting NLRP3 ATPase activity, MCC950 blocks the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby preventing caspase-1 activation and the maturation and secretion of IL-1β and IL-18.[5]
Applications in Neuroinflammation Research
This compound (MCC950) is utilized in various in vitro and in vivo models to study neuroinflammation. Its applications include:
-
Investigating the role of the NLRP3 inflammasome in microglia activation: Microglia are the primary immune cells of the central nervous system (CNS) and play a central role in neuroinflammation.[7][8][9] this compound can be used to determine if NLRP3 inflammasome activation is necessary for microglia-mediated inflammatory responses to various stimuli.
-
Elucidating disease mechanisms: By inhibiting the NLRP3 inflammasome, researchers can assess its contribution to the pathology of various neurodegenerative diseases. For example, MCC950 has been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.[4]
-
Evaluating therapeutic potential: The efficacy of this compound in preclinical models provides a rationale for the development of NLRP3 inhibitors as therapeutic agents for neuroinflammatory disorders.
Quantitative Data
The following table summarizes the reported potency of MCC950 in inhibiting NLRP3 inflammasome activation.
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 (IL-1β release) | Mouse Bone Marrow-Derived Macrophages | LPS + ATP | ~8 nM | [4] |
| IC50 (IL-1β release) | Human Monocyte-Derived Macrophages | LPS + ATP | ~7.5 nM | [4] |
| IC50 (ASC oligomerization) | Mouse Bone Marrow-Derived Macrophages | LPS + ATP | ~15 nM | [5] |
Experimental Protocols
1. In Vitro Inhibition of NLRP3 Inflammasome in Microglia
This protocol describes how to assess the inhibitory effect of this compound (MCC950) on NLRP3 inflammasome activation in cultured microglia.
Materials:
-
BV2 microglial cells or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (MCC950)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Cell lysis buffer
-
Western blot reagents and antibodies for Caspase-1
Procedure:
-
Cell Seeding: Plate microglia in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Activation: Stimulate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted IL-1β by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them to analyze the activation of Caspase-1 by Western blot (looking for the cleaved p20 subunit).
-
-
Data Analysis: Determine the IC50 of this compound for IL-1β inhibition.
2. In Vivo Assessment in a Mouse Model of Neuroinflammation
This protocol provides a general framework for evaluating the efficacy of this compound (MCC950) in a lipopolysaccharide (LPS)-induced systemic inflammation model, which has a neuroinflammatory component.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MCC950)
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for IL-1β, TNF-α
-
Immunohistochemistry reagents and antibodies (e.g., Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) 30-60 minutes before the inflammatory challenge.
-
Induction of Neuroinflammation: Inject mice with LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Monitoring: Observe the mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a predetermined time point (e.g., 4, 12, or 24 hours post-LPS injection), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
-
Analysis:
-
Cytokine Measurement: Homogenize a portion of the brain tissue and measure the levels of IL-1β and TNF-α using ELISA.
-
Immunohistochemistry: Fix, section, and stain brain tissue for markers of microglial activation (Iba1) and astrogliosis (GFAP) to assess the inflammatory state.
-
-
Data Analysis: Compare the levels of inflammatory markers and glial activation between the vehicle-treated and this compound-treated groups.
Visualizations
References
- 1. mountsinai.portals.in-part.com [mountsinai.portals.in-part.com]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
YS 51: A Potent Inhibitor of the NF-κB Signaling Pathway for Research and Drug Development
Application Note and Protocols
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in a myriad of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, such as chronic inflammatory conditions and cancer.[1][2] Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention. YS 51 is a novel small molecule that has demonstrated potent anti-inflammatory properties through the effective inhibition of NF-κB activation.[3] This document provides detailed application notes and experimental protocols for utilizing YS 51 as a tool to study NF-κB inhibition in a research and drug development setting.
YS 51 inhibits the canonical NF-κB signaling pathway by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB.[3] This action prevents the degradation of IκBα, thereby sequestering the NF-κB p50/p65 heterodimer in the cytoplasm and inhibiting its translocation to the nucleus.[3] As a result, the transcription of NF-κB target genes, including the pro-inflammatory cytokines TNF-α and IL-6, is significantly reduced.[3]
Data Presentation
The inhibitory activity of YS 51 on NF-κB signaling and nitric oxide (NO) production has been quantified, providing key metrics for its efficacy.
| Assay Type | Parameter | Value | Cell Line | Inducer |
| NF-κB Transcriptional Activity | IC50 | 172.2 ± 11.4 nM | RAW264.7 | LPS |
| Nitric Oxide (NO) Release | IC50 | 3.1 ± 1.1 µM | RAW264.7 | LPS |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
RAW264.7 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
YS 51
-
Lipopolysaccharide (LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of YS 51 for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of YS 51 relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of YS 51.
Western Blot Analysis for Phosphorylated IκBα and p65
This protocol detects the levels of phosphorylated IκBα and p65, which are indicative of IKK activity.
Materials:
-
RAW264.7 cells
-
YS 51
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with YS 51 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).
Nuclear Translocation Assay by Western Blot
This assay determines the amount of NF-κB p65 and p50 subunits that have translocated to the nucleus.
Materials:
-
HEK293T cells
-
YS 51
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-p65, anti-p50, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Other materials as listed for Western Blot Analysis.
Protocol:
-
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat the cells with YS 51 for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Isolate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Perform Western blot analysis on both fractions as described above.
-
Probe the membranes with antibodies against p65 and p50.
-
Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control to ensure the purity of the fractions.
-
Quantify the levels of nuclear p65 and p50 relative to the Lamin B1 loading control.
Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes
This protocol measures the mRNA expression levels of NF-κB target genes such as TNF-α and IL-6.
Materials:
-
RAW264.7 cells
-
YS 51
-
LPS
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with YS 51 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Calculate the fold change in mRNA expression relative to the LPS-stimulated control.
Conclusion
YS 51 is a valuable pharmacological tool for investigating the intricacies of the NF-κB signaling pathway. Its potent inhibitory activity and well-characterized mechanism of action make it an excellent candidate for studies aimed at understanding the role of NF-κB in various physiological and pathological processes. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize YS 51 in their experimental designs, facilitating further discoveries in the field of inflammation and drug development.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of YZ51
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of the novel investigational compound YZ51 for in vitro experimental use. Due to the hydrophobic nature of many small molecule drug candidates, establishing a reliable and reproducible dissolution protocol is critical for obtaining accurate and consistent results in biological assays. The following guidelines are based on standard laboratory practices for similar compounds and are intended to ensure the stability and bioavailability of this compound in aqueous cell culture environments.
Physicochemical Properties and Solubility
Understanding the solubility profile of this compound is the foundational step for its application in experimental settings. The solubility of this compound in various common laboratory solvents has been determined and is summarized below. For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its strong solvating power and compatibility with cell culture media at low final concentrations.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | Recommended for preparing high-concentration stock solutions.[1][2] The final concentration in cell culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity.[1] |
| Ethanol | Moderate | 1-10 mM | A viable alternative to DMSO, but may also exhibit cellular toxicity at higher concentrations.[3] A vehicle control is essential. |
| Methanol | Moderate | 1-10 mM | More volatile and potentially more toxic to cells than ethanol; not generally recommended for live-cell assays.[3] |
| Phosphate-Buffered Saline (PBS) | Very Low | Not Recommended for Stock | This compound is largely insoluble in aqueous solutions alone. |
| Water | Very Low | Not Recommended for Stock | The hydrophobic nature of this compound prevents direct dissolution in water.[1][3] |
Experimental Protocols
The following protocols describe the preparation of this compound stock and working solutions for use in in vitro experiments. Adherence to these procedures is crucial to prevent precipitation of the compound and to ensure accurate dosing in cell culture.
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, particle-free solution should be obtained.[2][4] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[1][4]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or multi-well plates for serial dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: At room temperature, thaw an aliquot of the 10 mM this compound stock solution.
-
Pre-warm Culture Medium: Ensure the cell culture medium to be used for dilution is pre-warmed to 37°C to prevent precipitation of the compound upon dilution.[4]
-
Intermediate Dilution (Recommended): To enhance accuracy and minimize pipetting errors, prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For instance, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired working concentrations (e.g., 1 µM, 10 µM, 50 µM). It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.[4]
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This allows for the assessment of any potential effects of the solvent on the cells.[1][4]
Mandatory Visualizations
Experimental Workflow for this compound Dissolution and Application in Cell Culture
Caption: Workflow for preparing this compound solutions and their use in cell-based assays.
Hypothetical Signaling Pathway Affected by this compound
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a cancer-related signaling pathway.
Caption: this compound as a hypothetical inhibitor of the Kinase X signaling pathway.
References
Application Notes and Protocols for Measuring the IC50 Value of the Kinase Inhibitor YZ51
For Researchers, Scientists, and Drug Development Professionals
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] For the novel kinase inhibitor YZ51, determining its IC50 value is a foundational step in characterizing its preclinical efficacy. Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer.[2] Therefore, accurately measuring the potency of kinase inhibitors like this compound is essential for their development as therapeutic agents.[3][4]
This document provides detailed protocols for determining the IC50 value of this compound through both biochemical (cell-free) and cell-based assays. Biochemical assays offer a direct measure of the inhibitor's effect on the purified target kinase, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context.[5][6]
Hypothetical this compound Signaling Pathway
To provide a conceptual framework, we will consider a hypothetical signaling pathway in which this compound is an inhibitor of a receptor tyrosine kinase (RTK). Upon ligand binding, the RTK dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[4][7] this compound is designed to block the kinase activity of the RTK, thereby inhibiting these downstream signals.
Part 1: Biochemical Assays for IC50 Determination
Biochemical assays measure the direct inhibition of this compound on its purified target kinase. These assays are crucial for understanding the compound's intrinsic potency and mechanism of action. Luminescence-based assays are widely used due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[8][9]
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol measures the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[10][11][12]
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%).
-
Prepare a master mix containing the purified target kinase and its specific substrate in kinase assay buffer.
-
Prepare an ATP solution at a concentration close to the Michaelis constant (Km) for the kinase to ensure accurate competitive inhibitor assessment.[13]
-
-
Kinase Reaction:
-
In a 96-well or 384-well white, opaque plate, add the kinase/substrate master mix to all wells.
-
Add the this compound serial dilutions to the test wells. Add buffer with the same DMSO concentration to the positive control (maximum activity) wells and a known inhibitor to other control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[12]
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data by setting the positive control (DMSO vehicle) as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Inhibitor | Target Kinase | Assay Type | ATP Conc. (µM) | IC50 (nM) |
| This compound | Target RTK | Kinase-Glo® | 10 | [Insert Value] |
| Staurosporine | Target RTK | Kinase-Glo® | 10 | [Insert Value] |
| Known Inhibitor | Target RTK | Kinase-Glo® | 10 | [Insert Value] |
Part 2: Cell-Based Assays for IC50 Determination
Cell-based assays are essential for evaluating the efficacy of this compound in a biological system, accounting for factors like cell permeability and off-target effects.[5][6] Cell viability assays are a common method to assess the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines dependent on the targeted pathway.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15] The amount of formazan is proportional to the number of viable cells.[16]
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding:
-
Harvest cancer cells known to be dependent on the target kinase pathway during their logarithmic growth phase.
-
Seed the cells into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a duration relevant to the cell cycle (e.g., 48 or 72 hours).[14]
-
-
MTT Addition and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[14][16]
-
Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.[17]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[18] It is a homogeneous "add-mix-measure" assay with high sensitivity.
Detailed Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements.[19]
-
Luminescence Detection:
-
After the incubation period, equilibrate the plate to room temperature for about 30 minutes.[19]
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Data Analysis:
-
Measure the luminescence using a plate luminometer.
-
The data analysis is similar to the MTT assay, where the luminescent signal is proportional to the number of viable cells.
-
Data Presentation:
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | This compound IC50 (µM) |
| e.g., A549 | Lung Carcinoma | MTT | 72 | [Insert Value] |
| e.g., MCF-7 | Breast Cancer | CellTiter-Glo® | 72 | [Insert Value] |
| e.g., U87-MG | Glioblastoma | CellTiter-Glo® | 72 | [Insert Value] |
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 value of the kinase inhibitor this compound. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive profile of the inhibitor's potency. Accurate and reproducible IC50 data are fundamental for the continued development of this compound as a potential therapeutic agent, guiding lead optimization, and informing subsequent preclinical and clinical studies.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. promega.com [promega.com]
- 19. OUH - Protocols [ous-research.no]
Application Note: Evaluating a Novel Inhibitor (YZ51) on NOS2 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide synthase 2 (NOS2), also known as inducible nitric oxide synthase (iNOS), is a critical enzyme in the inflammatory cascade.[1][2] Under normal physiological conditions, its expression is low, but it is rapidly upregulated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[3][4] This induction leads to the production of large, sustained amounts of nitric oxide (NO), a key mediator in host defense but also a contributor to the pathophysiology of chronic inflammatory diseases, cancer, and sepsis when overproduced.[1][2][5]
The expression of the NOS2 gene is tightly regulated at the transcriptional level, primarily through the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1][3][6] Consequently, targeting these pathways to inhibit NOS2 expression is a promising therapeutic strategy for a variety of inflammatory disorders.[2]
This application note provides a comprehensive set of protocols for researchers to evaluate the efficacy of a novel inhibitor, herein referred to as YZ51, on the expression of the NOS2 gene and its functional product, nitric oxide. The described methods utilize the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation and NOS2 induction.
Signaling Pathway Overview
Pro-inflammatory stimuli like LPS and IFN-γ trigger distinct but synergistic signaling cascades that converge on the Nos2 gene promoter. LPS primarily activates the NF-κB pathway, while IFN-γ activates the JAK/STAT pathway. Both transcription factors are essential for robust Nos2 transcription.[1][3][6] A potential inhibitor like this compound could act at various points in these pathways to suppress gene expression.
Caption: LPS and IFN-γ signaling pathways leading to NOS2 expression.
Experimental Workflow
The overall process involves cell culture, treatment with the inhibitor (this compound), stimulation to induce NOS2, and subsequent analysis of gene expression, protein levels, and nitric oxide production.
Caption: Step-by-step experimental workflow for inhibitor screening.
Materials and Reagents
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Recombinant Murine Interferon-gamma (IFN-γ)
-
Compound this compound (dissolved in DMSO)
-
TRIzol™ Reagent or equivalent RNA isolation kit
-
iScript™ cDNA Synthesis Kit or equivalent
-
SYBR™ Green qPCR Master Mix
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary Antibodies: Anti-NOS2/iNOS (e.g., Abcam ab283655), Anti-β-actin (loading control)
-
HRP-conjugated Secondary Antibody
-
ECL Western Blotting Substrate
-
Griess Reagent System
-
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for Griess assay). A typical seeding density is 0.5 x 10⁶ cells/mL.
-
Incubation: Culture cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Pre-treatment: Remove media and replace with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the wells to induce NOS2 expression.[7][8]
-
Incubation:
-
For qPCR analysis, incubate for 6 hours.
-
For Western blot and Griess assay, incubate for 24 hours.
-
Protocol 2: Quantitative PCR (qPCR) for Nos2 mRNA Expression
-
RNA Isolation: After the 6-hour stimulation, lyse cells directly in the plate using an RNA lysis buffer (e.g., TRIzol) and proceed with RNA isolation according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify RNA concentration and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers for murine Nos2 and a housekeeping gene (e.g., Actb).
-
Nos2 Forward Primer: 5'-GTTCTCAGCCCAACAATACAAGA-3'
-
Nos2 Reverse Primer: 5'-GTGGACGGGTCGATGTCAC-3'
-
Actb Forward Primer: 5'-GGCTGTATTCCCCTCCATCG-3'
-
Actb Reverse Primer: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
Data Analysis: Calculate the relative expression of Nos2 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated vehicle control.[9]
Protocol 3: Western Blot for NOS2 Protein Expression
-
Protein Extraction: After the 24-hour stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (anti-NOS2, ~1:1000; anti-β-actin, ~1:5000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize NOS2 band intensity to the corresponding β-actin band.[10]
Protocol 4: Griess Assay for Nitrite (NO) Measurement
-
Sample Collection: After the 24-hour stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Standard Curve: Prepare a nitrite standard curve (0-100 µM) using the provided standard.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample and standard well, incubate for 10 minutes. Then add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Nos2 mRNA Expression
| Treatment Group | This compound Conc. (µM) | Relative Nos2 mRNA Fold Change (Mean ± SD) |
|---|---|---|
| Unstimulated Control | 0 | 1.0 ± 0.2 |
| Stimulated (LPS+IFN-γ) | 0 (Vehicle) | 100.0 ± 12.5 |
| Stimulated + this compound | 0.1 | 85.3 ± 9.8 |
| Stimulated + this compound | 1.0 | 42.1 ± 5.5 |
| Stimulated + this compound | 10.0 | 8.7 ± 1.9 |
| Stimulated + this compound | 25.0 | 2.3 ± 0.8 |
Table 2: Effect of this compound on NOS2 Protein and NO Production
| Treatment Group | This compound Conc. (µM) | Relative NOS2 Protein Level (Normalized to Actin) | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO Production |
|---|---|---|---|---|
| Unstimulated Control | 0 | 0.05 | 0.8 ± 0.2 | N/A |
| Stimulated (LPS+IFN-γ) | 0 (Vehicle) | 1.00 | 52.4 ± 4.1 | 0% |
| Stimulated + this compound | 0.1 | 0.91 | 45.3 ± 3.7 | 13.5% |
| Stimulated + this compound | 1.0 | 0.58 | 28.1 ± 2.9 | 46.4% |
| Stimulated + this compound | 10.0 | 0.15 | 9.7 ± 1.5 | 81.5% |
| Stimulated + this compound | 25.0 | 0.06 | 3.2 ± 0.9 | 93.9% |
Note: Data presented are representative examples.
Logical Relationships in Inhibition
The inhibitory effect of this compound follows a clear molecular cascade, from the suppression of gene transcription to the reduction of the final enzymatic product.
Caption: Cascade of this compound's inhibitory effect on the NOS2 pathway.
Conclusion
These protocols provide a robust framework for assessing the inhibitory potential of novel compounds like this compound on NOS2 gene expression and function. By combining qPCR, Western blotting, and the Griess assay, researchers can obtain a multi-faceted view of a compound's efficacy, from its impact on gene transcription to its ultimate effect on the production of a key inflammatory mediator. This comprehensive approach is essential for the preclinical evaluation of new anti-inflammatory drug candidates.
References
- 1. What are NOS2 modulators and how do they work? [synapse.patsnap.com]
- 2. What are NOS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are NOS2 stimulants and how do they work? [synapse.patsnap.com]
- 4. Nitric oxide synthase 2 (inducible) - Wikipedia [en.wikipedia.org]
- 5. The Chemical Biology of NO that Regulates Oncogenic Signaling and Metabolism: NOS2 and Its Role in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonconventional Initiation Complex Assembly by STAT and NF-κB Transcription Factors Regulates Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iNOS (NOS2) | Abcam [abcam.com]
- 9. The impact of human and mouse differences in NOS2 gene expression on the brain’s redox and immune environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of NOS2 and inflammatory cytokines is reduced by selected protein kinase inhibitors with partial repolarization of HL-60 derived and human blood macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Guide for YS 51 in Immunological Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YS 51 is a synthetic isoquinoline (B145761) alkaloid with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the inhibition of inducible nitric oxide synthase (iNOS) expression and a subsequent reduction in nitric oxide (NO) production.[1] The half-maximal inhibitory concentration (IC50) for nitric oxide production by YS 51 has been determined to be 23.5 μM.[1] Furthermore, the (S)-enantiomer of YS 51, known as YS-51S, has been observed to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with its own anti-inflammatory functions.[1] This document provides detailed protocols for immunological assays relevant to the functional characterization of YS 51.
Key Signaling Pathway Affected by YS 51
YS 51 exerts its anti-inflammatory effects primarily by inhibiting the activation and nuclear translocation of NF-κB.[1] In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), NF-κB activation is a critical step for the transcription of pro-inflammatory genes, including NOS2, which encodes for iNOS.[1] By preventing NF-κB from binding to the promoter region of the NOS2 gene, YS 51 effectively suppresses iNOS gene expression in a concentration-dependent manner.[1]
Experimental Protocols
Nitric Oxide Production Assay (Griess Test)
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of nitric oxide, in cell culture supernatants.
Experimental Workflow
Methodology
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
YS 51 Treatment: Pre-treat the cells with varying concentrations of YS 51 (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for YS 51.
Data Presentation
| YS 51 Conc. (µM) | Nitrite Conc. (µM) ± SD | % Inhibition |
| 0 (Vehicle) | 55.2 ± 3.1 | 0 |
| 1 | 52.1 ± 2.8 | 5.6 |
| 5 | 45.8 ± 2.5 | 17.0 |
| 10 | 38.4 ± 2.1 | 30.4 |
| 25 | 26.9 ± 1.9 | 51.3 |
| 50 | 15.3 ± 1.5 | 72.3 |
| 100 | 8.7 ± 1.1 | 84.2 |
| IC50 | ~23.5 µM |
NF-κB Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and how YS 51 affects this process.
Methodology
-
Cell Culture: Seed cells (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate.
-
YS 51 Treatment and LPS Stimulation: Pre-treat cells with YS 51 (e.g., at its IC50 concentration) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount coverslips on microscope slides.
-
Imaging: Visualize using a fluorescence microscope. In unstimulated cells, p65 staining will be cytoplasmic. In LPS-stimulated cells, it will be nuclear. In YS 51-treated and LPS-stimulated cells, p65 should remain predominantly cytoplasmic.
Heme Oxygenase-1 (HO-1) Induction Assay (Western Blot)
This protocol determines if YS-51S increases the expression of HO-1 protein.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) and treat with YS-51S (the (S)-enantiomer) for a specified time (e.g., 6-24 hours). Include a positive control (e.g., hemin).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HO-1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody and Detection:
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the fold-change in HO-1 expression relative to the untreated control.
Data Presentation
| Treatment | HO-1 Expression (Fold Change) ± SD |
| Untreated Control | 1.0 ± 0.0 |
| YS-51S (25 µM) | 3.5 ± 0.4 |
| Positive Control (Hemin) | 5.2 ± 0.6 |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. All research should be conducted in accordance with institutional and national guidelines.
References
Application Notes and Protocols: YZ51 in Drug Discovery
Introduction
YZ51 is a novel, potent, and selective small molecule inhibitor of the fictitious Serine/Threonine Kinase X (STK-X), a key enzyme implicated in the progression of various solid tumors. Overexpression and constitutive activation of STK-X are known to drive oncogenic signaling pathways, leading to increased cell proliferation, survival, and metastasis. This compound offers a promising therapeutic strategy by directly targeting STK-X, thereby inhibiting its downstream signaling and suppressing tumor growth. These application notes provide detailed protocols for researchers to investigate the efficacy and mechanism of action of this compound in preclinical cancer models.
Mechanism of Action
This compound binds to the ATP-binding pocket of STK-X, preventing the phosphorylation of its downstream substrates. This effectively blocks the propagation of signals that contribute to cancer cell proliferation and survival. The primary downstream pathway affected by STK-X inhibition is the MAPK/ERK pathway, a critical regulator of cell growth.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of this compound against STK-X and in various cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| STK-X | 5.2 | LanthaScreen |
| Kinase A | >10,000 | LanthaScreen |
| Kinase B | 8,500 | LanthaScreen |
| Kinase C | >10,000 | LanthaScreen |
Table 2: Cell-Based Proliferation Assay
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HT-29 | Colon | 25.6 |
| A549 | Lung | 48.1 |
| MDA-MB-231 | Breast | 72.3 |
| Panc-1 | Pancreatic | 33.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (LanthaScreen™)
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against STK-X.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution.
-
Dilute the STK-X enzyme and the fluorescein-labeled substrate to their final concentrations in the kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations for the assay.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted STK-X enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the LanthaScreen™ Tb-anti-pSer/Thr antibody detection mix.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 520 nm (acceptor) and 495 nm (donor).
-
Calculate the emission ratio (520/495) and plot the results against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure to measure the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., HT-29, A549).
-
Seed the cells into a 96-well, white-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in growth medium.
-
Remove the old medium from the cell plate and add 100 µL of the this compound dilutions to the corresponding wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
YZ51 Treatment for Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YZ51, more accurately identified in scientific literature as YS 51, is a synthetic isoquinoline (B145761) alkaloid with potent anti-inflammatory properties. Its primary mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response. These characteristics make YS 51 a compound of significant interest for research in various primary cell culture models, particularly those used to study inflammation, immune responses, and related pathologies. This document provides detailed application notes and protocols for the use of YS 51 in primary cell cultures.
Mechanism of Action
YS 51 exerts its anti-inflammatory effects primarily through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide (NO). This is achieved by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, YS 51 prevents the activation and subsequent translocation of NF-κB into the nucleus, thereby inhibiting the transcription of the NOS2 gene, which encodes for iNOS.[1]
Furthermore, the (S)-enantiomer of YS 51, designated as (S)YS-51, has been shown to induce the expression of Heme Oxygenase-1 (HO-1).[1] HO-1 is an enzyme with its own anti-inflammatory properties, contributing to the overall effect of YS 51. In the context of non-alcoholic fatty liver disease (NAFLD), (S)YS-51 has been observed to activate SIRT1 and AMPK signaling pathways in liver cells, suggesting a broader mechanism of action in metabolic and inflammatory disorders.[2]
Signaling Pathway Diagrams
Data Presentation
The following table summarizes the available quantitative data for the biological activity of YS 51.
| Parameter | Value | Cell Line/Model | Condition | Reference |
| IC50 (Nitric Oxide Production) | 23.5 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) stimulation | [1] |
| Effect on NAFLD | Attenuation | High-fat diet-induced obese mice | 10 mg/kg, daily i.p. for 16 weeks | [2] |
Experimental Protocols
General Protocol for Treatment of Primary Cells with YS 51
This protocol provides a general framework for treating primary cell cultures with YS 51. Specific parameters such as cell seeding density, YS 51 concentration, and incubation time should be optimized for each primary cell type and experimental endpoint.
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cell type
-
YS 51
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of YS 51 Stock Solution:
-
Aseptically prepare a 10 mM stock solution of YS 51 in sterile DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells into multi-well plates at a density optimized for your specific cell type and assay duration.
-
Allow the cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solutions and Treatment:
-
On the day of the experiment, thaw an aliquot of the YS 51 stock solution.
-
Prepare serial dilutions of the YS 51 stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your primary cells.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest YS 51 concentration used.
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentrations of YS 51 or the vehicle control to the respective wells.
-
-
Incubation:
-
Return the plates to the 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as cell viability assays (e.g., MTT, LDH), nitric oxide production measurement, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
-
Protocol: Nitric Oxide Production Assay (Griess Assay) in Primary Macrophages
This protocol is adapted for primary macrophages based on the methodology used for the RAW 264.7 cell line.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
YS 51 stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed primary macrophages in a 96-well plate at a density of 1-5 x 105 cells/well and allow them to adhere overnight.
-
-
YS 51 Pre-treatment:
-
Prepare working solutions of YS 51 in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium and add 100 µL of the YS 51 working solutions or vehicle control to the wells.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete culture medium.
-
Add 100 µL of the LPS working solution to each well (final concentration 1 µg/mL), except for the negative control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete culture medium.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Experimental Workflow Diagram
Potential Applications in Different Primary Cell Types
Based on its known mechanism of action, YS 51 holds promise for use in a variety of primary cell culture models:
-
Primary Immune Cells (e.g., Macrophages, T-cells): To study the modulation of inflammatory responses, cytokine production, and immune cell activation.
-
Primary Hepatocytes: To investigate the effects of YS 51 on liver inflammation, steatosis, and metabolic pathways, particularly in models of NAFLD. The known activation of SIRT1/AMPK by (S)YS-51 makes it a valuable tool for studying these processes.[2]
-
Primary Chondrocytes: To explore its potential in mitigating inflammation and catabolic processes in cartilage, relevant to osteoarthritis research.
-
Primary Neurons and Glial Cells: To assess its neuroprotective effects in models of neuroinflammation and neurodegenerative diseases where nitric oxide-mediated damage is implicated.
Toxicity and Safety Considerations
Currently, there is limited publicly available data on the specific cytotoxicity of YS 51 across a wide range of primary cell types. Therefore, it is critical to perform a dose-response analysis to determine the optimal non-toxic working concentration range for each specific primary cell type before conducting functional assays. Standard cell viability assays such as MTT, XTT, or LDH release assays are recommended. As with any small molecule, a vehicle control (DMSO) must be included in all experiments to account for any solvent-induced effects.
Conclusion
YS 51 is a promising research compound for investigating inflammatory processes in primary cell cultures. Its well-defined mechanism of action on the NF-κB and HO-1 pathways, along with emerging evidence of its role in metabolic signaling, provides a strong rationale for its use in a variety of research applications. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize YS 51 in their primary cell culture experiments. Careful optimization of experimental conditions for each specific primary cell type is essential for obtaining reliable and reproducible results.
References
- 1. Heme oxygenase-1 induction by (S)-enantiomer of YS-51 (YS-51S), a synthetic isoquinoline alkaloid, inhibits nitric oxide production and nuclear factor-kappaB translocation in ROS 17/2.8 cells activated with inflammatory stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of manganese-superoxide dismutase by YS 51, a synthetic 1-(beta-naphtylmethyl)6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline alkaloid: implication for anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting YZ51 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with YZ51 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be difficult to dissolve in aqueous solutions?
This compound, also known as YS 51, is a synthetic isoquinoline (B145761) alkaloid.[1] Like many organic small molecules, particularly those with a complex ring structure, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), or cell culture media.[2][3][4] When a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium, it can precipitate out of solution, a phenomenon often referred to as "crashing out".[2][5] This can lead to inaccurate experimental results and variability.[3]
Q2: What is the recommended solvent for creating this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing initial high-concentration stock solutions of hydrophobic compounds like this compound.[3][5] DMSO is capable of dissolving a wide range of nonpolar and polar compounds.[3][5] For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[5][6]
Q3: My this compound precipitates immediately when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue for hydrophobic compounds.[2][5] The abrupt change in solvent polarity from an organic solvent to a predominantly aqueous environment causes the compound to precipitate.[2] Here are several strategies to address this:
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[2] This rapid dispersion can help prevent localized supersaturation.
-
Decrease the final concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try using a lower final concentration.[2]
-
Use a co-solvent: Incorporating a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution can increase the solubility of your compound.[5][7]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[5][7]
-
Use of Surfactants: Low concentrations of surfactants like Tween-20 (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[5]
Q4: Can gentle warming or sonication help dissolve this compound?
Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of compounds by providing the energy to overcome the crystal lattice energy.[3][4][5] However, use these methods with caution as excessive heat can potentially degrade the compound. Always check for precipitation as the solution cools to room temperature.[4]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the aqueous buffer.
This is expected due to the hydrophobic nature of this compound. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Primary Recommendation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents like ethanol can be tested.[3]
Issue 2: this compound precipitates out of solution over time, even after initial dissolution.
This may indicate that the solution is supersaturated and thermodynamically unstable.
-
Consider Reformulation: The use of solubilizing agents like cyclodextrins can form inclusion complexes with the compound, enhancing its stability in aqueous solutions.[8]
-
Particle Size Reduction: While not always practical in a lab setting, techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[9][10][11]
Quantitative Data Summary
| Method | Typical Concentration/Range | Advantages | Disadvantages |
| Co-solvents | |||
| DMSO | < 0.5% in final solution | Excellent solvating power for stock solutions. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% (v/v) | Biocompatible at low concentrations. | May not be as effective as DMSO for highly hydrophobic compounds. |
| Polyethylene Glycol (PEG 400) | 1-10% (v/v) | Low toxicity. | Can increase the viscosity of the solution. |
| pH Adjustment | |||
| Acidic or Basic Buffers | pH range dependent on compound pKa | Can dramatically increase solubility for ionizable compounds. | The required pH may not be compatible with the experimental system (e.g., cell viability). |
| Surfactants | |||
| Tween-20 / Polysorbate 20 | 0.01-0.1% (v/v) | Effective at low, non-toxic concentrations. | Can interfere with certain biological assays. |
| Pluronic F-68 | 0.01-0.1% (w/v) | Good biocompatibility.[6] | May form micelles that can affect compound availability. |
| Complexing Agents | |||
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | Can significantly increase solubility and stability. | Can be a confounding factor in some biological assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate the required mass of this compound powder to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.[3]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[3]
-
If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Gentle warming to 37°C can also be applied to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Protocol 2: Screening for a Suitable Co-solvent
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).[2]
-
To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM this compound stock solution to achieve a final concentration of 100 µM.
-
Vortex each tube immediately and vigorously after the addition of the this compound stock.
-
Visually inspect for any signs of precipitation immediately after mixing and after a period of incubation (e.g., 1 hour) at the experimental temperature.
-
Determine the lowest concentration of the co-solvent that maintains the solubility of this compound.
Visualizations
Caption: this compound mechanism of action via inhibition of the NF-κB pathway.
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: Logical relationships in addressing compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing YZ51 Concentration for iNOS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YZ51 for the inhibition of inducible nitric oxide synthase (iNOS). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 1-naphthylmethyl analog of higenamine (B191414) with demonstrated anti-inflammatory and anti-thrombotic properties. Its primary mechanism for iNOS inhibition involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound inhibits the activation of NF-κB, which is a critical step for the transcription of the NOS2 gene that encodes for iNOS. By suppressing iNOS gene expression, this compound reduces the production of nitric oxide (NO).[1]
Q2: What is the optimal cell line to study the effects of this compound on iNOS inhibition?
The RAW 264.7 murine macrophage-like cell line is a widely used and suitable model for studying iNOS inhibition.[2][3] These cells can be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to robustly express iNOS.
Q3: What is a typical concentration range for this compound in cell culture experiments?
While the optimal concentration of this compound should be determined empirically for each experimental system, a starting point can be derived from its effects on other biological targets and general observations from similar compounds. For instance, YS 51, a positional isomer, has shown effects in the micromolar range (10-100 µM) for HO-1 induction.[1] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for iNOS inhibition in your specific cell type.
Q4: How can I measure the inhibitory effect of this compound on iNOS activity?
The most common method to assess iNOS activity is to measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess assay.[4][5][6][7] Additionally, the expression level of the iNOS enzyme can be quantified by Western blotting.[8][9]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various compounds on iNOS. Note that the IC50 value for this compound is hypothetical and should be experimentally determined.
| Compound | Target | IC50 | Cell Type/Assay Condition |
| This compound (Hypothetical) | iNOS | To be determined | LPS-stimulated RAW 264.7 cells |
| 1400W | iNOS | ~2 µM | Murine Macrophages |
| Aminoguanidine | iNOS | ~20 µM | Murine Macrophages |
| L-NIL | iNOS | ~3 µM | Murine Macrophages |
| S-Methylisothiourea | iNOS | ~2 µM | Murine Macrophages |
Experimental Protocols
Griess Assay for Nitric Oxide Measurement
This protocol outlines the steps to quantify nitrite levels in cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium Nitrite (NaNO2) standard solution (1 mM)
-
Cell culture medium
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the NaNO2 standard solution in the cell culture medium to generate standards ranging from 1.56 µM to 100 µM.[4]
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.
-
-
Sample Collection:
-
After treating cells with this compound and stimulating with an iNOS inducer (e.g., LPS), collect 50 µL of the cell culture supernatant and add it to separate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[4]
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot for iNOS Protein Detection
This protocol describes the detection of iNOS protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
The expected molecular weight for iNOS is approximately 130 kDa.[9]
-
Cell Viability Assay (MTT/CCK-8)
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plate
-
Microplate reader (absorbance at 570 nm for MTT, 450 nm for CCK-8)
Procedure:
-
Cell Seeding and Treatment:
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the viability of untreated control cells.
-
Troubleshooting Guides
Griess Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Phenol (B47542) red in culture medium | Use phenol red-free medium for the experiment. |
| Contaminated reagents | Prepare fresh Griess reagents and standards. | |
| Low or no signal | Insufficient iNOS induction | Ensure that the stimulating agent (e.g., LPS) is active and used at an optimal concentration. Confirm iNOS expression by Western blot. |
| This compound is highly effective | Test lower concentrations of this compound. | |
| Nitrite has been oxidized to nitrate (B79036) | Some kits include nitrate reductase to convert nitrate back to nitrite.[5] | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be careful with technique. |
| Bubbles in wells | Ensure there are no bubbles before reading the plate. |
Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| No iNOS band | Insufficient iNOS induction | Optimize the concentration and incubation time of the inducing agent. |
| Low protein load | Increase the amount of protein loaded per lane. | |
| Primary antibody issue | Use a validated anti-iNOS antibody at the recommended dilution. | |
| High background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[11] |
| Insufficient washing | Increase the number and/or duration of wash steps.[12] | |
| Non-specific bands | Antibody concentration too high | Titrate the primary and secondary antibody concentrations. |
| Cell lysate degradation | Use fresh lysates and always include protease inhibitors. |
Cell Viability Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the plate gently. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate. | |
| Unexpected toxicity | This compound is cytotoxic at the tested concentrations | Perform a wider dose-response curve to identify the non-toxic range. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including the vehicle control. |
Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential activation of RAW 264.7 macrophages by size-segregated crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 6. Griess Reagent System Protocol [promega.com]
- 7. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. ijbs.com [ijbs.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
YZ51 Technical Support Center: Troubleshooting Cell-Based Assays
Welcome to the YZ51 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using this compound in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as YS 51, is a synthetic isoquinoline (B145761) alkaloid. Its core mechanism of action is the mitigation of the inflammatory response by inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), which is a mediator of inflammation.[1]
Q2: What are the most common general issues encountered in cell-based assays?
A2: Common challenges in cell-based assays include high background signals, low signal-to-noise ratios, variability in results, and issues with cell health. These can stem from problems with the compound, the cell culture system, or the experimental design and execution.[2][3][4] It's crucial to systematically investigate each of these potential sources of error.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence or Fluorescence Assays
High background can mask the specific signal from your experimental samples, leading to a reduced signal-to-noise ratio and inaccurate data.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of this compound or media components. | Run a "compound only" control (this compound in media without cells) to measure its intrinsic fluorescence/luminescence. If high, consider using a different detection wavelength or a time-resolved fluorescence assay. Phenol (B47542) red in culture media is a common source of autofluorescence; switch to a phenol red-free medium for fluorescence-based assays.[5][6] |
| Insufficient washing steps. | Ensure thorough and consistent washing between antibody or reagent incubation steps to remove any unbound components.[3] |
| Inappropriate microplate selection. | For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk. For luminescence, white plates are recommended to maximize signal reflection.[5][7] |
| Contamination of cell culture. | Regularly check for and test for mycoplasma contamination, which can affect cellular metabolism and assay readouts. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the true experimental effect from background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal cell density. | Titrate the cell seeding density to find the optimal number of cells per well that provides a robust signal without reaching overconfluence during the assay period.[6] |
| Low activity of this compound. | Verify the integrity and activity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. |
| Incorrect assay timing. | The effect of this compound on iNOS expression may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions. |
| Inadequate reagent concentration. | Optimize the concentration of all detection reagents according to the manufacturer's protocol. |
Issue 3: Inconsistent Results and High Variability
High variability between replicate wells or experiments can undermine the reliability of your data.
Possible Causes and Solutions:
| Cause | Solution |
| Poor cell health and viability. | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Stressed or unhealthy cells will respond variably.[3] |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution. The "edge effect" in microplates can be minimized by not using the outer wells or by filling them with sterile PBS or media. |
| Precipitation of this compound. | This compound, like many small molecules, may have limited aqueous solubility. Observe for any precipitation when diluting the compound in your culture medium. If precipitation occurs, try lowering the final DMSO concentration (ideally ≤0.5%), or test alternative formulation strategies.[8] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.[7] |
Experimental Protocols
Key Experiment: Measuring Nitric Oxide Production via Griess Assay
This protocol details the steps to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce iNOS expression. Include a "no LPS" control.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[1]
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for an additional 5-10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the experimental samples from the standard curve.
Expected Quantitative Data Summary:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Untreated Cells | 2.5 ± 0.5 | N/A |
| LPS (1 µg/mL) | 55.8 ± 4.2 | 0% |
| LPS + this compound (1 µM) | 41.3 ± 3.1 | 26% |
| LPS + this compound (10 µM) | 15.6 ± 1.8 | 72% |
| LPS + this compound (50 µM) | 5.2 ± 0.9 | 91% |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound in inhibiting the inflammatory response.
Experimental Workflow for Griess Assay
Caption: Workflow for assessing this compound's effect on nitric oxide production.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting cell-based assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. tecan.com [tecan.com]
- 6. selectscience.net [selectscience.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
improving YS 51 stability in culture media
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of YS 51 in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of YS 51 in cell culture media?
A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects.[1] If a compound like YS 51 degrades or precipitates during an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy.[2][3] Stability studies are essential to establish a reliable concentration-response relationship and ensure that the observed biological effects are attributable to the compound itself.[1]
Q2: What are the primary factors that can affect the stability of YS 51 in cell culture media?
A: Several factors can influence the stability of a compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][4] Serum, in particular, contains enzymes like esterases and proteases that can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[3]
Q3: My YS 51 stock solution (in DMSO) precipitates when added to the culture medium. Why is this happening and how can I prevent it?
A: This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the culture medium.[6] The sudden change in solvent polarity causes the compound to precipitate, or "crash out," of the solution.[6][7]
Here are several techniques to prevent precipitation:
-
Reduce Final Concentration: The desired concentration may exceed the solubility limit of YS 51 in the aqueous media. Try using a lower final concentration.[1][3]
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution. Adding the compound dropwise while gently vortexing the pre-warmed media can also help.[1][7]
-
Use Pre-Warmed Media: The solubility of many compounds decreases at lower temperatures. Always use media that has been pre-warmed to 37°C.[1][7]
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, and always <1%) to avoid solvent-induced precipitation and cytotoxicity.[3][8]
Q4: I observe a decrease in the biological effect of YS 51 over a long incubation period. What could be the cause?
A: A diminishing effect over time often points to compound instability in the culture medium.[3] The two primary causes are:
-
Chemical Degradation: YS 51 may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4) at 37°C and could be degrading over time.[3]
-
Metabolism by Cells: The cells themselves may be metabolizing the compound into an inactive form, reducing the concentration of the active parent compound.[3]
To address this, you should perform a stability study to quantify the concentration of YS 51 over the course of your experiment. If significant degradation occurs, you may need to replenish the compound with fresh media at regular intervals.[9]
Q5: How can I determine the stability of YS 51 in my specific cell culture setup?
A: The most reliable method is to incubate YS 51 in your complete cell culture medium (including serum and any other additives) under your exact experimental conditions (37°C, 5% CO2).[9] Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours), and the concentration of the remaining YS 51 should be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Troubleshooting Guide: YS 51 Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The concentration of YS 51 exceeds its solubility limit in the culture medium.[6] | Decrease the final working concentration. Perform a preliminary solubility test to find the maximum soluble concentration in your specific media.[7] |
| Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium.[6] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing.[7] | |
| Low Temperature of Media: Compound solubility is lower in cold media.[7] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] | |
| Precipitation Over Time | Compound Instability: The compound is degrading into a less soluble byproduct. | Assess the chemical stability of YS 51 using HPLC or LC-MS/MS. If degradation is confirmed, consider adding the compound fresh at shorter time intervals. |
| Interaction with Media Components: Salts or proteins (especially in serum) can form insoluble complexes with the compound.[6][7] | Test the stability of YS 51 in a simpler buffer (like PBS) or in a serum-free medium to identify problematic interactions.[1] | |
| Media Evaporation: Evaporation during long-term experiments can increase the compound's concentration beyond its solubility limit.[7] | Ensure proper humidification in the incubator and use appropriate seals on culture plates to minimize evaporation. | |
| Loss of Biological Activity | Chemical or Enzymatic Degradation: The compound is being broken down or metabolized.[1][3] | Quantify the concentration of the parent compound over time using HPLC or LC-MS/MS. If degradation is significant, replenish the media with fresh compound periodically.[9] |
| Adsorption to Plasticware: The compound is sticking to the walls of the culture plate or tubes.[3] | Consider using low-adsorption plasticware. You can also quantify the amount of compound remaining in the supernatant after centrifugation to estimate loss due to adsorption. |
Quantitative Data Summary
Biological Activity of YS 51
The following table summarizes the known quantitative data for the biological activity of YS 51.
| Parameter | Value | Cell Line | Stimulant | Reference |
| IC50 (Nitric Oxide Production) | 23.5 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | [10] |
Representative Stability of a Small Molecule in Culture Media
This table provides a representative example of stability data for a hypothetical compound, "YS 51," in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. This data is for illustrative purposes only.
| Time (Hours) | % YS 51 Remaining (in DMEM + 10% FBS) | % YS 51 Remaining (in DMEM, serum-free) |
| 0 | 100% | 100% |
| 2 | 98.2% | 99.1% |
| 4 | 95.5% | 98.5% |
| 8 | 89.7% | 96.8% |
| 24 | 72.3% | 91.4% |
| 48 | 55.8% | 85.2% |
Experimental Protocols
Protocol: Assessing YS 51 Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of YS 51 in cell culture media using HPLC or LC-MS/MS.[1][2]
1. Materials
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YS 51
-
DMSO (Anhydrous)
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Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
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Sterile microcentrifuge tubes or 96-well plates
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Acetonitrile (B52724) or Methanol (B129727) (ice-cold)
-
HPLC or LC-MS/MS system
2. Procedure
-
Prepare Stock Solution: Prepare a concentrated stock solution of YS 51 (e.g., 10 mM) in anhydrous DMSO.[1]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).[1]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Incubation: Place the samples in a 37°C incubator with 5% CO2.
-
Time Point Sampling:
-
Time Zero (T=0): Immediately take an aliquot from the spiked media.
-
Subsequent Time Points: At each designated time point (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.
-
-
Quench Reaction: For each aliquot, immediately stop potential degradation by adding a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.[1]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
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Analysis: Transfer the supernatant to a clean HPLC vial. Analyze the concentration of the parent YS 51 in the processed samples using a validated HPLC or LC-MS/MS method.[1]
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Data Calculation: Calculate the percentage of YS 51 remaining at each time point relative to the T=0 concentration.[1]
Visualizations
Caption: Experimental workflow for assessing compound stability in culture media.
Caption: Troubleshooting decision tree for YS 51 precipitation issues.
Caption: Proposed signaling pathway for YS 51 anti-inflammatory action.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qbdgroup.com [qbdgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
how to avoid YZ51 off-target effects in experiments
Technical Support Center: YZ51
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help you navigate potential challenges, such as off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase, Target Kinase 1 (TK1). TK1 is a key component of the ABC signaling pathway, which is implicated in cell proliferation and survival. This compound is designed to bind to the ATP-binding pocket of TK1, preventing its phosphorylation and downstream signaling. However, like any small molecule inhibitor, it has the potential to interact with other kinases or proteins, leading to off-target effects. One publication identifies this compound (also referred to as YS 51) as a synthetic isoquinoline (B145761) alkaloid that lessens inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO).[1] Another document describes this compound as a modulator of the Cell Wall Integrity (CWI) signaling pathway in fungi, where it is thought to activate the pathway by causing plasma membrane stress.[2]
Q2: What are off-target effects and why are they a concern in my experiments?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target.[3] These unintended interactions are a significant concern for several reasons:
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Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target activity of the inhibitor.[3]
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Poor Translatability: Promising results from preclinical studies may not be reproducible in clinical settings if the observed efficacy is due to off-target effects.[3]
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Several indicators in your experiments may suggest that the observed effects are not due to the inhibition of TK1:
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Inconsistent Results with Other Inhibitors: A structurally different inhibitor of TK1 produces a different phenotype or no effect at all.[3]
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Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when the expression of TK1 is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.
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Effects at High Concentrations: The observed phenotype only occurs at high concentrations of this compound, which may suggest binding to lower-affinity off-targets.
Troubleshooting Guide: Investigating Off-Target Effects
If you suspect that your results with this compound are due to off-target effects, this guide provides a systematic approach to investigate and mitigate the issue.
Diagram: Troubleshooting Workflow for Off-Target Effects
Caption: A workflow for troubleshooting suspected off-target effects.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target activity of this compound and identify potential off-target effects.
Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
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Detection: Use a suitable method (e.g., ADP-Glo, LanthaScreen) to measure kinase activity.
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Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for any kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to and stabilizes TK1 in a cellular context.
Methodology:
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Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
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Protein Quantification: Quantify the amount of TK1 in the soluble fraction using methods like Western Blot or mass spectrometry.
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Data Analysis: Plot the amount of soluble TK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of TK1 recapitulates the phenotype observed with this compound.[1]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the TK1 gene into a Cas9 expression vector.[1]
-
Transfection and Selection: Transfect the gRNA/Cas9 vectors into your cell line of interest. If the vector contains a selection marker, select for transfected cells.[1]
-
Clonal Isolation: Isolate single-cell clones to establish clonal cell lines.
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Knockout Validation: Screen the clones for the absence of the TK1 protein by Western Blot or genomic sequencing.
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Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with this compound treatment.
Data Presentation
Summarizing your data in a clear and structured format is crucial for interpretation. Below is an example of how to present kinase profiling data.
Table 1: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) |
| TK1 (On-Target) | 15 |
| Kinase A | > 10,000 |
| Kinase B | 850 |
| Kinase C | > 10,000 |
| Kinase D | 1,200 |
| Kinase E | > 10,000 |
This table shows that this compound is highly potent against its intended target, TK1, with significantly lower potency against other kinases, suggesting good selectivity.
Signaling Pathway Visualization
Understanding the signaling context of your target is essential. The following diagram illustrates the hypothetical ABC signaling pathway and the intended on-target effect of this compound, as well as a potential off-target interaction.
Diagram: On-Target vs. Off-Target Effects of this compound in the ABC Pathway
Caption: The intended and unintended effects of this compound.
References
YZ51 Experimental Variability and Reproducibility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered with YZ51.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the pro-oncogenic kinase XYZ, a critical component of the MAPK/ERK signaling pathway frequently dysregulated in various cancers. As with any novel compound, establishing robust and reproducible experimental protocols is paramount for accurate preclinical assessment. This guide aims to address common challenges observed during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability is a common issue. Several factors can contribute to this:
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Compound Stability and Storage: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure the compound is stored in amber vials at -80°C and that working aliquots are used to minimize degradation. Improper storage can lead to a decrease in the effective concentration of the active compound.
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line via short tandem repeat (STR) profiling. Genetic drift can occur at high passage numbers, altering cellular response to this compound. It is recommended to use cells within 10 passages from the original stock.
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and assay components, are from the same lot for a given set of experiments. Variations in serum composition can significantly impact cell growth and drug response.
Q2: Our in vivo xenograft studies with this compound show inconsistent tumor growth inhibition. What are the potential sources of this variability?
A2: In vivo experiments are inherently more variable. Key factors to control include:
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Animal Strain and Health: The genetic background, age, and health status of the animals can influence tumor engraftment and growth.[1] Using animals from a consistent, reputable supplier and ensuring they are housed in a controlled environment is crucial.
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Tumor Implantation Technique: The site and method of tumor cell implantation should be highly standardized. Inconsistent cell numbers or implantation depth can lead to variable tumor take rates and growth kinetics.
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and stable. The route and frequency of administration must be consistent across all animals in the study.
Q3: We are struggling to reproduce the published anti-migratory effects of this compound in our wound-healing assays. What could be going wrong?
A3: Reproducibility in cell migration assays can be challenging. Consider the following:
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Cell Confluency: The initial cell density at the time of the "scratch" is critical. A non-confluent or overly confluent monolayer will lead to inconsistent wound closure rates.
-
Scratch Technique: The width and uniformity of the scratch are important. Using an automated scratching tool can improve consistency compared to manual scratching with a pipette tip.
-
Imaging and Analysis: Ensure that the imaging parameters (e.g., magnification, focus) and the software used for quantifying wound closure are consistent across all experiments.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for p-ERK Inhibition by this compound
Symptoms:
-
High variability in the levels of phosphorylated ERK (p-ERK) between replicate experiments.
-
Inconsistent dose-dependent inhibition of p-ERK by this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Lysis and Protein Extraction | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice. | Consistent protein yield and preservation of phosphorylation states. |
| Protein Quantification | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are within the linear range of the assay. | Equal protein loading in all lanes of the SDS-PAGE gel. |
| Antibody Performance | Use a validated antibody for p-ERK and total ERK. Titrate the antibody to determine the optimal concentration. | Strong, specific bands at the correct molecular weight with low background. |
| Transfer Efficiency | Optimize the Western blot transfer conditions (voltage, time) for your specific gel and membrane type. | Uniform transfer of proteins of all molecular weights. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Symptoms:
-
Large error bars in dose-response curves.
-
Poor correlation between replicate plates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette or automated liquid handler for seeding. | Uniform cell numbers in all wells, reducing well-to-well variability. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | Reduced variability and more consistent assay results across the plate. |
| Incubation Time | Optimize the incubation time for the viability reagent. Insufficient or excessive incubation can lead to inaccurate readings. | A stable and reproducible signal that is proportional to the number of viable cells. |
| Reagent Mixing | Ensure thorough but gentle mixing of the viability reagent with the cell culture medium. | Uniform distribution of the reagent and consistent signal generation. |
Experimental Protocols
Protocol 1: this compound IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using a non-linear regression model.
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: The inhibitory action of this compound on the XYZ kinase within the MAPK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Incubation Time for YZ51 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time for YZ51 treatment in experimental settings. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as YS 51, is a synthetic isoquinoline (B145761) alkaloid. Its core mechanism of action is the mitigation of the inflammatory response by inhibiting the expression of inducible nitric oxide synthase (iNOS)[1].
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The activity of many inhibitors is time-dependent. An insufficient incubation period can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while an excessively long incubation might cause secondary effects like cytotoxicity or the activation of compensatory signaling pathways, confounding the results.[1] Optimizing the incubation time is critical for accurately determining the efficacy and potency of this compound.
Q3: What is a good starting point for a time-course experiment with this compound?
A3: The recommended starting point depends on the biological endpoint being measured. For assessing changes in iNOS expression or downstream signaling events, a range of 1 to 24 hours is advisable. For cellular endpoints like cell viability or apoptosis, longer incubation times of 24, 48, and 72 hours are typically required.[1]
Q4: How does the concentration of this compound influence the optimal incubation time?
A4: The rate of target engagement and the subsequent biological effect are dependent on both time and inhibitor concentration.[1] At higher concentrations, the desired effect may be observed at earlier time points. Conversely, lower concentrations may require longer incubation times to elicit a significant response. It is recommended to perform time-course experiments at a concentration around the expected IC50 value.[1]
Q5: Should the cell culture medium be changed during a long incubation period with this compound?
A5: For incubation times extending beyond 48 hours, it is good practice to consider refreshing the medium containing this compound. This helps to ensure that the concentration of the inhibitor remains stable and that nutrients are not depleted from the medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at any time point. | 1. Incubation time is too short: The chosen time points may not be sufficient to observe changes in iNOS expression or downstream effects. 2. This compound concentration is too low: The concentration may be insufficient to effectively inhibit iNOS expression in your specific cell line. 3. Compound instability: this compound may be degrading in the culture medium over time. | 1. Extend incubation time: Test longer time points (e.g., 48 and 72 hours) for cell viability assays. 2. Perform a dose-response experiment: Determine the effective concentration range of this compound for your cell line. 3. Prepare fresh dilutions: Avoid repeated freeze-thaw cycles of stock solutions and prepare fresh dilutions for each experiment. |
| High level of cell death across all concentrations, including low ones. | 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. This compound has off-target toxicity: The compound may be affecting other essential cellular processes at the tested concentrations.[1] | 1. Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[1] 2. Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control. 3. Characterize the nature of cell death: Use assays to distinguish between apoptosis and necrosis. |
| IC50 value for this compound does not stabilize over time. | 1. Compound is unstable in media: this compound may be losing its activity over longer incubation periods. 2. Cellular metabolism of this compound: The cells may be metabolizing the compound, reducing its effective concentration over time. | 1. Replenish media with fresh this compound: For longer time points (e.g., > 48 hours), consider a partial media change with freshly diluted this compound. 2. Use a higher initial concentration: This may compensate for some metabolic degradation, but be mindful of potential toxicity. |
| Inconsistent or highly variable results between replicate experiments. | 1. Inconsistent cell seeding: Variations in the initial number of cells per well. 2. Edge effects in the microplate: Evaporation from the outer wells can concentrate this compound and affect cell growth. 3. Inaccurate pipetting: Errors in preparing serial dilutions or adding the inhibitor to the wells. | 1. Ensure a homogenous single-cell suspension: Mix the cell suspension thoroughly before plating. 2. Avoid using the outermost wells: Fill them with sterile PBS or media to maintain humidity across the plate.[1] 3. Calibrate pipettes regularly: Use fresh tips for each dilution and treatment. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound at Different Incubation Times
This table presents example data from a time-course experiment to determine the optimal incubation time for this compound's effect on cell viability. The optimal incubation time is typically the point at which the IC50 value stabilizes.
| Incubation Time (Hours) | IC50 (µM) |
| 24 | 15.8 |
| 48 | 8.2 |
| 72 | 7.9 |
Note: These are example data. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay
This protocol describes a method to determine the effect of incubation time on the ability of this compound to reduce cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and resume logarithmic growth for 18-24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions and controls to the appropriate wells.
-
Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.
-
Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using MTS or a similar reagent) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point.
-
Protocol 2: Western Blot Analysis of iNOS Expression
This protocol is for determining the effect of this compound incubation time on the expression of its target, iNOS, in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
This compound Pre-incubation: Treat cells with the desired concentration of this compound for various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Stimulation: After the pre-incubation with this compound, add LPS to the media at a final concentration of 1 µg/mL to induce iNOS expression and incubate for a further 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for iNOS and normalize them to the loading control to determine the relative protein expression at each this compound incubation time point.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits iNOS expression.
References
troubleshooting unexpected results with YS 51
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using YS 51 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is YS 51 and what is its primary mechanism of action?
YS 51 is a synthetic isoquinoline (B145761) alkaloid. Its primary mechanism of action is the inhibition of inducible nitric oxide synthase (iNOS) expression. It achieves this by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Q2: What is the known IC50 value for YS 51?
The half-maximal inhibitory concentration (IC50) for YS 51 in the inhibition of nitric oxide (NO) production has been determined to be 23.5 μM.
Q3: Are there any known enantiomer-specific effects of YS 51?
Yes, the (S)-enantiomer of YS 51, known as YS-51S, has been shown to induce the expression of Heme Oxygenase-1 (HO-1). HO-1 is an enzyme with anti-inflammatory properties that can also contribute to the suppression of iNOS.
Q4: In which cell lines can I expect to see an effect with YS 51?
YS 51 is effective in cell lines that can be stimulated to express iNOS, such as the murine macrophage cell line RAW 264.7. Stimulation is typically achieved using lipopolysaccharide (LPS) in combination with interferon-gamma (IFN-γ).
Troubleshooting Guide
Unexpected Result 1: No or low inhibition of nitric oxide (NO) production.
-
Possible Cause 1: Suboptimal cell stimulation.
-
Troubleshooting: Ensure that your cells are properly stimulated to produce NO. For RAW 264.7 cells, co-stimulation with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) is often more effective than LPS alone. The duration of stimulation is also critical; a 24-hour incubation is a common starting point.
-
-
Possible Cause 2: Incorrect concentration of YS 51.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of YS 51 for your specific experimental conditions. Based on the known IC50 of 23.5 μM, a concentration range of 5 µM to 50 µM is a reasonable starting point.
-
-
Possible Cause 3: Issues with the Griess assay for NO detection.
-
Troubleshooting: The Griess reagent can be sensitive to light and should be freshly prepared. Ensure that your standards for the calibration curve are accurate and that there are no interfering substances in your cell culture medium. Phenol (B47542) red in the medium can interfere with the colorimetric reading and it is advisable to use a phenol red-free medium for the assay.
-
Unexpected Result 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting: Ensure a uniform cell seeding density across all wells of your culture plates. Inconsistent cell numbers will lead to variability in NO production and response to YS 51.
-
-
Possible Cause 2: Pipetting errors.
-
Troubleshooting: Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of YS 51 and when adding reagents for the NO assay.
-
-
Possible Cause 3: Cell health and passage number.
-
Troubleshooting: Use cells at a consistent and low passage number. High passage numbers can lead to altered cellular responses. Regularly check cell viability to ensure that the observed effects are not due to cytotoxicity.
-
Unexpected Result 3: Discrepancy between inhibition of NO production and iNOS protein/mRNA expression.
-
Possible Cause 1: Timing of analysis.
-
Troubleshooting: The kinetics of mRNA expression, protein expression, and NO production can differ. iNOS mRNA levels will typically peak earlier than iNOS protein levels, and NO will accumulate in the medium over time. Design a time-course experiment to determine the optimal time points for analyzing each of these parameters.
-
-
Possible Cause 2: Post-transcriptional or post-translational regulation.
-
Troubleshooting: YS 51 primarily acts at the transcriptional level by inhibiting NF-κB. However, other regulatory mechanisms can influence iNOS protein levels and activity. Consider investigating the stability of iNOS mRNA and protein in your system.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: While YS 51 is known to target the NF-κB pathway, high concentrations may have off-target effects. It is important to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Stimulation |
| IC50 for Nitric Oxide Production | 23.5 µM | RAW 264.7 | LPS + IFN-γ |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide Production using the Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
YS 51 Treatment: Pre-treat the cells with various concentrations of YS 51 (e.g., 0, 5, 10, 25, 50 µM) for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Protocol 2: Western Blot Analysis of iNOS Protein Expression
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with YS 51 and stimulate with LPS and IFN-γ as described in Protocol 1.
-
Protein Extraction: After 24 hours of stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Protocol 3: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
YS 51 Treatment: Pre-treat the cells with various concentrations of YS 51 for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: YS 51 signaling pathway.
YZ51 Technical Support Center: In Vivo Delivery and Troubleshooting
Welcome to the technical support center for YZ51, a novel small-molecule inhibitor designed for advanced therapeutic research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vivo delivery and application of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that is often hyperactivated in various cancer types and contributes to cell proliferation and survival.
Q2: What are the recommended solvents for reconstituting this compound?
A2: this compound is a hydrophobic compound with low aqueous solubility. For in vitro studies, DMSO is the recommended solvent. For in vivo applications, a biocompatible vehicle is required. A common starting formulation is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Alternative formulations may be necessary to improve bioavailability.[1]
Q3: What is the stability of this compound in solution?
A3: this compound is stable in DMSO at -20°C for up to three months. Once prepared in an aqueous-based vehicle for in vivo use, it is recommended to use the formulation immediately. If short-term storage is necessary, keep the suspension at 4°C and use within 24 hours. Ensure the suspension is thoroughly vortexed before each administration to ensure a homogenous dose.
Section 2: Troubleshooting Guide for In Vivo Delivery
This guide provides solutions to specific issues that may be encountered during in vivo experiments with this compound.
Q4: We are observing low and variable plasma exposure of this compound after oral gavage. What could be the cause and how can we improve it?
A4: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound.[1][2][3] The primary causes are often poor dissolution in gastrointestinal fluids and potential first-pass metabolism.[2][4][5]
Troubleshooting Steps:
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Optimize the Formulation: The initial CMC/Tween 80 suspension may not be optimal. Consider the following strategies to enhance solubility and absorption:
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Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve the dissolution rate.[1][6][7]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[1][2][6][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of this compound.[1][2][6][9]
-
-
Consider Alternative Administration Routes: If oral bioavailability remains low, alternative routes that bypass the gastrointestinal tract and first-pass metabolism may be more effective.[4][5][10]
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Intraperitoneal (I.P.) Injection: This route allows for rapid absorption into the systemic circulation and is a common alternative for compounds with poor oral bioavailability.[10][11]
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Subcutaneous (S.C.) Injection: This method can provide a slower, more sustained release of the compound.[10]
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Intravenous (I.V.) Injection: While providing 100% bioavailability, this route may lead to rapid clearance and requires careful consideration of the formulation to avoid precipitation.[5][12]
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Q5: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models at the desired therapeutic dose. How can we mitigate this?
A5: Off-target toxicity can be a concern with potent inhibitors. A systematic approach is needed to determine if the effects are compound-related or formulation-dependent.
Troubleshooting Steps:
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Conduct a Dose-Response Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD).[13][14][15][16] This involves administering a range of doses to different groups of animals and monitoring for signs of toxicity.[17][18] This will help establish a therapeutic window where efficacy is achieved with minimal side effects.[15]
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Evaluate the Vehicle: The vehicle itself may cause adverse reactions. Always include a vehicle-only control group in your experiments to distinguish between formulation-related and compound-related toxicity.
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Refine the Dosing Schedule: Instead of a single high daily dose, consider administering lower doses more frequently (e.g., twice daily) to maintain therapeutic plasma concentrations while reducing peak-dose toxicity.
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Monitor Biomarkers: Assess biomarkers of target engagement (e.g., phosphorylated ERK in tumor tissue or surrogate tissues) in relation to plasma concentration to ensure the administered dose is effectively inhibiting the target without reaching unnecessarily high systemic levels.
Q6: We are seeing inconsistent anti-tumor efficacy in our xenograft studies. What are the potential sources of variability?
A6: Inconsistent efficacy can stem from multiple factors related to the compound, the formulation, or the experimental procedure.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, inadequate mixing can lead to inconsistent dosing. Vortex the suspension thoroughly before drawing each dose to ensure the compound is evenly distributed.
-
Standardize Experimental Procedures: Ensure all experimental procedures are standardized, including animal age and weight, tumor implantation technique, and the timing of dosing relative to tumor growth.[11]
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Verify Compound Stability: Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. Degradation of the compound can lead to reduced efficacy.
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Assess Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct a PK/PD study to correlate the plasma concentration of this compound with its effect on the target (p-ERK levels) in the tumor. This will help determine if the dosing regimen is sufficient to maintain target inhibition over the desired period. The heterogeneous delivery of drugs in tumors can contribute to variability in treatment outcome.[19]
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (I.P.) Injection
This protocol describes the preparation of a this compound suspension suitable for I.P. administration in mice.
Materials:
-
This compound powder
-
Sterile 0.5% (w/v) carboxymethylcellulose (CMC) in saline
-
Sterile 10% (v/v) Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number of animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 10% Tween 80 (e.g., 10% of the final volume) to wet the powder and form a paste.
-
Gradually add the 0.5% CMC solution to the desired final volume while continuously vortexing.
-
Vortex the suspension vigorously for 5-10 minutes to ensure it is homogenous.
-
Visually inspect the suspension for any large aggregates.
-
Administer the suspension to the animals immediately after preparation. Vortex the suspension between each injection to maintain homogeneity.
Protocol 2: Assessment of this compound Plasma Concentration by HPLC
This protocol provides a general method for quantifying this compound in plasma samples.
Materials:
-
Mouse plasma samples
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standard (a structurally similar compound not present in the samples)
-
HPLC system with a C18 column and UV or MS detector
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution method with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound and the internal standard using the appropriate detection method (UV or MS).[20]
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Calculate the concentration of this compound in the experimental samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Section 4: Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Formulations (20 mg/kg Oral Gavage in Mice)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| 0.5% CMC / 0.1% Tween 80 | 150 ± 35 | 4 | 980 ± 210 | 15 |
| 20% Solutol HS 15 | 450 ± 90 | 2 | 3150 ± 540 | 48 |
| 30% HP-β-Cyclodextrin | 620 ± 110 | 2 | 4340 ± 680 | 66 |
Data are presented as mean ± SD (n=5 mice per group).
Table 2: Dose-Response of this compound on Tumor Growth in a B-Raf V600E Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg, I.P., QD) | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1250 ± 180 | - | +5 |
| This compound | 10 | 650 ± 110 | 48 | +2 |
| This compound | 25 | 310 ± 85 | 75 | -4 |
| This compound | 50 | 150 ± 60 | 88 | -12 |
Data are presented as mean ± SD (n=8 mice per group). QD = once daily.
Section 5: Visual Guides
This section provides diagrams to visualize key concepts related to this compound.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Standard workflow for an in vivo efficacy study using this compound.
Caption: Troubleshooting decision tree for low in vivo efficacy of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 5. longdom.org [longdom.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dose Response Studies [clinskill.com]
- 16. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing YZ51 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing the cytotoxic effects of YZ51 (also known as YS 51) at high concentrations in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with high concentrations of this compound. What is the underlying mechanism?
A1: this compound is a synthetic isoquinoline (B145761) alkaloid that primarily functions by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[1] While this is the intended anti-inflammatory effect, high concentrations of this compound can lead to excessive pathway inhibition or off-target effects, which may trigger apoptotic pathways and result in cell death.
Q2: What is the recommended working concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. For its anti-inflammatory effects, the IC50 (half-maximal inhibitory concentration) for nitric oxide production has been reported to be 23.5 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How can we minimize the cytotoxic effects of this compound at higher concentrations?
A3: Several strategies can be employed to mitigate this compound-induced cytotoxicity:
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Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time that still achieves the desired biological effect.
-
Consider the (S)-enantiomer (YS-51S): The (S)-enantiomer of this compound, YS-51S, has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and cytoprotective properties.[1] Utilizing YS-51S may offer a better therapeutic window with reduced cytotoxicity.
-
Co-treatment with Protective Agents: If the cytotoxicity is mediated by oxidative stress, co-administration with an antioxidant may be beneficial.
-
Use Healthier, Low-Passage Cells: Ensure that the cells used in your experiments are in a logarithmic growth phase and are of a low passage number, as this can influence their sensitivity to chemical compounds.
Q4: Are there specific cell lines that are more or less sensitive to this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at concentrations close to the reported IC50. | - The specific cell line is highly sensitive to NF-κB inhibition. - Suboptimal cell health or high passage number. - Extended incubation time. | - Perform a detailed dose-response curve starting from a much lower concentration. - Use freshly thawed, low-passage cells that are in the logarithmic growth phase. - Conduct a time-course experiment to determine if a shorter incubation period is sufficient. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent preparation of this compound stock solution. - Issues with the cell viability assay itself. | - Standardize the cell seeding density for all experiments. - Prepare fresh stock solutions of this compound and ensure complete dissolution. - Validate your cell viability assay results with an alternative method (e.g., trypan blue exclusion). |
| No clear dose-dependent cytotoxicity observed. | - The concentration range tested is too narrow. - The compound may be interfering with the assay chemistry. | - Test a wider range of this compound concentrations, including very high concentrations, to establish a dose-response curve. - Run appropriate controls, such as this compound in cell-free media, to check for assay interference. |
Quantitative Data Summary
Currently, specific CC50 (50% cytotoxic concentration) values for this compound are not widely published. The available quantitative data focuses on its inhibitory activity.
| Parameter | Value | Reference |
| IC50 for Nitric Oxide Inhibition | 23.5 μM | [1] |
Researchers are strongly encouraged to determine the CC50 for their specific cell line experimentally.
Experimental Protocols
Protocol: Determining Cell Viability using a CCK-8 Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and recover for 4 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a 2-fold serial dilution starting from a high concentration (e.g., 100 μM). Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: The (S)-enantiomer of this compound (YS-51S) induces cytoprotective HO-1 expression.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
challenges in YZ51 quantification in biological samples
Welcome to the technical support center for YZ51 quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of this compound in biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Low or No Signal/Response
Question: I am not seeing any peak for this compound, or the signal is much lower than expected. What should I do?
Answer: Low or no signal for this compound can stem from issues with the sample, the LC system, or the MS detector. Follow this troubleshooting workflow:
Detailed Steps:
-
Sample Integrity :
-
Prepare a fresh set of calibration standards and quality control (QC) samples.[1]
-
Ensure the correct diluent is used for your samples and that this compound is soluble in it.
-
If possible, use an internal standard to account for variability during sample preparation.[2] A stable isotope-labeled version of this compound is ideal.[3]
-
-
LC System Verification :
-
MS Detector Settings :
-
Verify that the correct MS acquisition method is being used, with the appropriate mass transitions (MRM) for this compound.[6]
-
Check ion source parameters like gas flows and temperatures to ensure they are optimal for this compound ionization.[1][6]
-
Perform a system suitability test or an MS tune to ensure the instrument is performing as expected.[1][5]
-
-
Column Health :
Poor Peak Shape (Tailing, Fronting, Splitting)
Question: My chromatogram for this compound shows significant peak tailing/fronting/splitting. What are the common causes and solutions?
Answer: Poor peak shape can compromise the accuracy and precision of quantification.[5] The issue can arise from the column, mobile phase, or injection solvent.
Common Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Column contamination or degradation.[7] | Reverse-flush the column or replace it. |
| Mismatch between sample solvent and mobile phase. | Ensure the injection solvent is weaker than or matches the mobile phase. | |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH or add an ion-pairing agent. | |
| Peak Fronting | Column overload (injecting too much sample).[7] | Reduce the injection volume or dilute the sample. |
| Split Peaks | Partially blocked column frit or void in the column packing.[7] | Replace the column. |
| Injector issue or improper needle seating. | Inspect and clean the injector port and needle. | |
| Sample solvent stronger than the mobile phase.[7] | Prepare samples in a solvent weaker than the mobile phase. |
High Variability in Results (Poor Precision)
Question: I'm observing high variability between replicate injections of the same sample. How can I improve precision?
Answer: Inconsistent results are often due to issues in the sample preparation process or instrument instability.[2]
Key Areas to Investigate:
-
Internal Standard (IS): The use of a proper internal standard is crucial for regulating chromatographic assays.[2] Without an IS, variations during sample preparation and injection cannot be accounted for. A stable isotope-labeled this compound is the best choice.
-
Sample Preparation: Flawed or inconsistent extraction techniques are a common source of error.[2] Ensure that all liquid handling steps are performed consistently and with calibrated pipettes. The complexity of biological matrices like plasma and urine often requires robust sample pre-treatment.[8]
-
Autosampler: Check for air bubbles in sample vials, which can lead to inconsistent injection volumes.[1] Ensure the autosampler is performing with high precision.
-
Analyte Stability: this compound may be degrading in the biological matrix on the benchtop or in the autosampler. Perform stability assessments to confirm.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in biological samples like plasma or urine?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in plasma and urine can co-elute with this compound and cause ion suppression or enhancement, affecting accuracy.[3]
-
Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods and potentially a pre-concentration step.[3][8]
-
Analyte Stability: this compound may be unstable in the biological matrix, leading to degradation between sample collection and analysis.[9] This can be influenced by temperature, pH, and enzymatic activity.
-
Complex Sample Preparation: Biological samples are complex and require multi-step extraction procedures to remove interferences, which can introduce variability.[8]
Q2: How should I store my plasma and urine samples to ensure this compound stability?
A2: Proper storage is critical. While specific stability data for this compound is needed, general guidelines for small molecules suggest:
-
Freezing: For long-term storage, samples should be kept frozen, typically at -40°C or lower.[10] Studies on other compounds show that freezing significantly slows degradation compared to refrigeration or room temperature.[9]
-
Refrigeration: For short-term storage (e.g., a few days), refrigeration at 4°C is often acceptable, but stability must be verified.[10]
-
Room Temperature: Leaving samples at room temperature should be minimized, as significant degradation of some analytes can occur within hours.[9]
The stability of analytes is highly dependent on the matrix and storage temperature.[9]
Q3: How do I perform a stability assessment for this compound?
A3: A stability assessment is a key part of method validation. Here is a general protocol:
Experimental Protocol: Freeze-Thaw and Short-Term Stability of this compound
-
Objective: To determine the stability of this compound in a biological matrix (e.g., plasma) under common laboratory conditions.
-
Materials:
-
Pooled blank human plasma.
-
This compound stock solution.
-
Internal Standard (IS) stock solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Spike the blank plasma with this compound to obtain low and high concentration QC samples.
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples immediately (Time 0).
-
Freeze the remaining QC samples at -40°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat for a specified number of cycles (e.g., three). After the final cycle, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples and leave them at room temperature for a specified period (e.g., 4, 8, or 24 hours) before processing and analysis.
-
-
-
Data Analysis:
-
Calculate the mean concentration of the stability samples and compare it to the nominal concentration (or Time 0 samples).
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
-
Sample Stability Data (Hypothetical Data for this compound)
The following table summarizes hypothetical stability data for this compound, illustrating how results should be presented.
| Stability Condition | This compound Concentration | Accuracy (%) | Precision (%CV) | Status |
| Low QC (10 ng/mL) | ||||
| 3 Freeze-Thaw Cycles | 9.8 ng/mL | 98.0% | 4.5% | Stable |
| 8 hours at Room Temp | 9.5 ng/mL | 95.0% | 5.1% | Stable |
| 24 hours at 4°C | 9.9 ng/mL | 99.0% | 3.8% | Stable |
| High QC (500 ng/mL) | ||||
| 3 Freeze-Thaw Cycles | 508 ng/mL | 101.6% | 2.9% | Stable |
| 8 hours at Room Temp | 495 ng/mL | 99.0% | 3.2% | Stable |
| 24 hours at 4°C | 501 ng/mL | 100.2% | 2.5% | Stable |
Q4: What is a matrix effect and how can I mitigate it?
A4: A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to inaccurate quantification.
Mitigation Strategies:
-
Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components.
-
Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise the limit of quantification.
References
- 1. shimadzu.at [shimadzu.at]
- 2. simbecorion.com [simbecorion.com]
- 3. uab.edu [uab.edu]
- 4. myadlm.org [myadlm.org]
- 5. zefsci.com [zefsci.com]
- 6. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YZ51 for Nitric Oxide Production Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YZ51 to improve the efficiency of nitric oxide (NO) production suppression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. It functions by competitively binding to the L-arginine binding site on the iNOS enzyme, thereby preventing the synthesis of nitric oxide.[1][2] this compound shows high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), minimizing off-target effects in most cell types.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For initial experiments, a starting concentration range of 1 µM to 10 µM is recommended. The optimal concentration will vary depending on the cell type and experimental conditions. A dose-response experiment is highly recommended to determine the EC50 for your specific model.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. Prepare a stock solution of 10 mM in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in in vivo studies?
A4: While this compound has demonstrated high efficacy in vitro, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Preliminary studies suggest that intraperitoneal administration can effectively reduce iNOS-mediated NO production in animal models of inflammation.[3] Please refer to the latest preclinical data sheets for recommended dosing and administration routes.
Q5: What is the expected effect of this compound on cell viability?
A5: this compound has been designed for low cytotoxicity at effective concentrations. However, at concentrations significantly above the optimal range, some decrease in cell viability may be observed. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional experiments to identify the optimal non-toxic working concentration.
Troubleshooting Guides
Issue 1: High Variability in NO Suppression Between Experiments
-
Possible Cause: Inconsistent cell passage number or confluency.
-
Solution: Use cells within a consistent passage number range for all experiments. Ensure that cells are seeded at the same density and reach a consistent confluency (e.g., 80-90%) before treatment with this compound.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Possible Cause: Variability in the induction of iNOS expression.
-
Solution: Ensure the concentration and incubation time of the iNOS-inducing agent (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) are consistent across all experiments.
-
Issue 2: this compound Appears to be Ineffective at Suppressing NO Production
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the effective concentration range for your specific cell type. Refer to the sample data in Table 1 for expected EC50 values.
-
-
Possible Cause: Incorrect timing of this compound treatment.
-
Solution: For optimal inhibition, pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the iNOS-inducing stimulus.
-
-
Possible Cause: The primary source of NO is not iNOS.
-
Solution: Verify that your experimental model primarily expresses iNOS upon stimulation. You can use selective inhibitors for nNOS and eNOS as controls to confirm the source of NO production.
-
Issue 3: Observed Cytotoxicity in this compound-Treated Cells
-
Possible Cause: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Lower the working concentration of this compound.
-
-
Possible Cause: High concentration of DMSO in the final culture medium.
-
Solution: Ensure the final DMSO concentration does not exceed 0.1%. Prepare intermediate dilutions of your this compound stock solution in culture medium to achieve a low final solvent concentration.
-
-
Possible Cause: The cell line is particularly sensitive to iNOS inhibition.
-
Solution: In some rare cases, basal iNOS activity may be critical for cell survival. Evaluate the necessity of complete NO suppression and consider using a lower, partially effective concentration of this compound.
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Murine Macrophages (RAW 264.7)
| Parameter | Value |
| EC50 for NO Inhibition | 2.5 µM |
| Maximum Inhibition | >95% at 10 µM |
| CC50 (50% Cytotoxic Conc.) | 75 µM |
| Therapeutic Index (CC50/EC50) | 30 |
Table 2: Selectivity of this compound for NOS Isoforms
| NOS Isoform | IC50 |
| iNOS (murine) | 2.2 µM |
| eNOS (bovine) | >100 µM |
| nNOS (rat) | >100 µM |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
iNOS Induction: Add the iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to the wells. Include appropriate controls (untreated cells, cells with inducer only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL supernatant sample.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve prepared using known concentrations of sodium nitrite.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Treatment: Following the 24-hour incubation with this compound and iNOS inducers as described in Protocol 1, remove the supernatant for the Griess assay.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well containing the cells and 90 µL of fresh medium.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate for at least 2 hours at 37°C (or overnight at room temperature) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Visualizations
Caption: Mechanism of this compound in suppressing NO production.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inducible nitric oxide synthase limits nitric oxide production and experimental aneurysm expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
YZ51 protocol refinement for specific cell lines
Technical Support Center: YZ51 Protocol
Welcome to the technical support center for the this compound Protocol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you refine the this compound protocol for your specific cell lines. The this compound protocol is designed to assess cellular apoptosis induced by the novel photosensitive compound this compound, which targets mitochondrial membranes to initiate the intrinsic apoptotic cascade upon photoactivation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound compound?
A1: The this compound compound is a small molecule that passively crosses the cell membrane and accumulates in the mitochondrial membrane. Upon excitation with a specific wavelength of light (470nm), this compound generates localized reactive oxygen species (ROS). This burst of ROS leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm and subsequently activating the caspase cascade, leading to apoptosis.
Q2: Which cell lines are compatible with the this compound protocol?
A2: The this compound protocol has been successfully tested on a range of adherent and suspension cancer cell lines, including HeLa, A549, Jurkat, and MCF-7. However, the efficacy and optimal concentration of this compound, as well as the light exposure duration, are highly cell-line dependent due to variations in mitochondrial mass, membrane potential, and antioxidant capacity. Optimization is required for each new cell line.
Q3: How should I store and handle the this compound compound?
A3: this compound is light-sensitive and should be stored at -20°C, protected from light. Prepare aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, use pre-warmed media and minimize exposure to ambient light. All incubation steps before photoactivation must be performed in the dark.
Troubleshooting Guide
Issue 1: Low or No Apoptosis Induction
Q: I am not observing a significant apoptotic population (Annexin V positive) in my target cells after treatment and photoactivation. What are the possible causes?
A: This is a common issue that can stem from several factors related to compound concentration, light activation, or the cells themselves.
Possible Causes and Solutions:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response curve to determine the optimal concentration. We recommend starting with the concentrations listed in Table 1 and titrating up or down.
-
-
Insufficient Light Activation: The duration or intensity of the light exposure may be inadequate to activate the this compound compound effectively.
-
Solution: Ensure your light source is calibrated and provides uniform illumination at 470nm. Increase the exposure time in increments (e.g., 30, 60, 90 seconds) to find the optimal duration for your experimental setup.
-
-
High Cellular Resistance: Some cell lines have high intrinsic antioxidant capacity (e.g., high glutathione (B108866) levels) that can neutralize the ROS generated by this compound.
-
Solution: Consider pre-treating cells with an agent that depletes antioxidants, such as Buthionine sulfoximine (B86345) (BSO), though this should be noted as a protocol variation.
-
-
Incorrect Timing of Analysis: The endpoint measurement might be too early or too late. Apoptosis is a dynamic process, and the peak Annexin V signal can vary between cell lines.
-
Solution: Perform a time-course experiment, analyzing cells at multiple time points after photoactivation (e.g., 4, 8, 12, and 24 hours) to identify the optimal analysis window.
-
Caption: Troubleshooting flowchart for low apoptosis induction.
Issue 2: High Levels of Necrosis Observed
Q: My flow cytometry data shows a high percentage of cells that are positive for both Annexin V and Propidium Iodide (PI), indicating late apoptosis or necrosis. How can I shift the outcome towards early apoptosis?
A: High necrosis suggests that the cellular damage is too severe, leading to a loss of membrane integrity. This is typically caused by excessive concentrations of this compound or overly harsh photoactivation.
Possible Causes and Solutions:
-
This compound Concentration is Too High: An excessive amount of this compound can lead to overwhelming ROS production, causing rapid cell death via necrosis instead of the more controlled apoptotic pathway.
-
Solution: Reduce the concentration of this compound by 50% or more. Refer to the dose-response curve you generated to select a concentration that induces apoptosis without significant necrosis.
-
-
Light Exposure is Too Long or Intense: Overexposure to the activation light can cause widespread cellular damage beyond the mitochondria.
-
Solution: Decrease the light exposure time. If your initial time was 60 seconds, try reducing it to 20-30 seconds.
-
-
Analysis Window is Too Late: If you analyze the cells too long after the apoptotic process has initiated, you will naturally see a shift towards the late apoptotic/necrotic population.
-
Solution: Use your time-course data to select an earlier analysis point where the early apoptotic (Annexin V positive, PI negative) population is maximal.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Line | Type | Recommended this compound Conc. (µM) | Incubation Time (hours) | Recommended Light Exposure (seconds) |
| HeLa | Adherent Cervical Cancer | 10 | 4 | 60 |
| A549 | Adherent Lung Cancer | 15 | 4 | 75 |
| Jurkat | Suspension T-cell Leukemia | 5 | 2 | 45 |
| MCF-7 | Adherent Breast Cancer | 12 | 6 | 60 |
Note: These are starting points. Empirical optimization is critical for achieving reproducible results.
Table 2: Quantitative Troubleshooting Guide
| Issue | Parameter to Adjust | Recommended Range | Target Outcome |
| Low Apoptosis | This compound Concentration | Titrate 1 µM - 25 µM | >30% Annexin V+/PI- cells |
| Low Apoptosis | Light Exposure Time | Titrate 15s - 120s | >30% Annexin V+/PI- cells |
| High Necrosis | This compound Concentration | Decrease by 25% - 75% | Annexin V+/PI+ population <10% |
| High Necrosis | Light Exposure Time | Decrease by 50% | Annexin V+/PI+ population <10% |
| Inconsistent Results | Cell Seeding Density | 70-80% confluency | Consistent cell number per well |
Experimental Protocols & Visualizations
Protocol: this compound Photosensitive Apoptosis Induction Assay
-
Cell Seeding:
-
For adherent cells, seed cells in a 24-well plate to reach 70-80% confluency on the day of the experiment.
-
For suspension cells, seed at a density of 0.5 x 10^6 cells/mL.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in complete culture medium.
-
Remove the old medium from cells and add the this compound-containing medium.
-
Incubate for the optimized duration (see Table 1) in a standard CO2 incubator, protected from light.
-
-
Photoactivation:
-
Expose the cells to a 470nm light source for the optimized duration. Ensure uniform illumination across the plate.
-
Include a "dark control" (cells treated with this compound but not exposed to light) and an "untreated control."
-
-
Post-Activation Incubation:
-
Return the plate to the incubator for the predetermined time (e.g., 4-24 hours) to allow apoptosis to proceed.
-
-
Cell Harvesting and Staining:
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and pellet the cells.
-
Suspension cells: Pellet the cells directly from the medium.
-
Wash cells once with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Caption: Workflow for the this compound apoptosis induction assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
YZ51 Technical Support Center: Mitigating Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of the hypothetical small molecule drug candidate, YZ51, during storage. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: The stability of this compound is susceptible to several environmental factors. The most common degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][3] Exposure to moisture, oxygen, and light can lead to the formation of degradation products, which may compromise the potency and safety of the compound.[4][5]
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry environment.[4] Specifically, storage at 2-8°C in a tightly sealed, opaque container with a desiccant is advised to protect against temperature fluctuations, moisture, and light.[6][7] For long-term storage, freezing at -20°C to -80°C may be necessary, depending on the formulation.[7][8]
Q3: I've observed a change in the color and texture of my this compound sample. What could be the cause?
A3: A change in the physical appearance of your this compound sample, such as color change or altered texture, is a strong indicator of chemical degradation.[4] This could be due to exposure to light, heat, or humidity. It is crucial to reassess your storage conditions and perform analytical tests to determine the purity of the sample before proceeding with any experiments.
Q4: How can I determine the extent of degradation in my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to quantify the amount of intact this compound and its degradation products.[9][10] This method can separate the active pharmaceutical ingredient (API) from any impurities or degradants, allowing for accurate measurement of its purity.[11][12]
Q5: What are "forced degradation" studies, and why are they important for this compound?
A5: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions like high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[11][13][14] These studies help to identify potential degradation products and establish the degradation pathways of the molecule.[15][16] This information is critical for developing a robust, stability-indicating analytical method and for designing appropriate packaging and storage conditions.[11][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to lower effective concentration. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity analysis using a validated stability-indicating HPLC method. 3. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct forced degradation studies to generate potential degradation products for comparison. 2. Use mass spectrometry (MS) to identify the structure of the unknown peaks. 3. Adjust storage and handling procedures to minimize the formation of these degradants. |
| Difficulty in dissolving this compound after storage. | Physical instability or formation of insoluble degradation products. | 1. Visually inspect the sample for any changes in appearance. 2. Test the solubility of the sample in various solvents. 3. Analyze the sample using techniques like powder X-ray diffraction (PXRD) to check for changes in solid-state form. |
Quantitative Data on this compound Degradation
The following tables summarize the results of forced degradation studies on this compound, illustrating its stability under various stress conditions.
Table 1: Degradation of this compound Under Hydrolytic Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant D1 (%) | Major Degradant D2 (%) |
| 0.1 M HCl (60°C) | 2 | 95.2 | 4.1 | 0.7 |
| 0.1 M HCl (60°C) | 8 | 82.5 | 15.3 | 2.2 |
| 0.1 M NaOH (60°C) | 2 | 88.7 | 9.8 | 1.5 |
| 0.1 M NaOH (60°C) | 8 | 65.1 | 28.4 | 6.5 |
| Water (80°C) | 24 | 98.9 | 0.8 | 0.3 |
Table 2: Degradation of this compound Under Oxidative Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant D3 (%) |
| 3% H₂O₂ (Room Temp) | 2 | 92.4 | 7.1 |
| 3% H₂O₂ (Room Temp) | 8 | 78.9 | 19.8 |
| 30% H₂O₂ (Room Temp) | 2 | 60.3 | 38.5 |
Table 3: Degradation of this compound Under Photolytic and Thermal Conditions
| Condition | Duration | This compound Remaining (%) | Major Degradant D4 (%) |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 91.5 | 7.9 |
| Thermal (Dry Heat) | 80°C for 24 hours | 96.3 | 3.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase HPLC method for the quantification of this compound and its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
This compound reference standard
-
Degraded this compound samples
-
HPLC grade solvents
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
For degraded samples, dilute to an expected this compound concentration of approximately 0.1 mg/mL.
4. Analysis:
-
Inject the prepared samples and reference standard into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product based on the peak areas.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting forced degradation studies on this compound.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature and protect from light.
-
Withdraw samples at appropriate time points.
4. Photostability:
-
Expose a thin layer of solid this compound and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
5. Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C.
-
Analyze the sample after 24 and 48 hours.
Visualizations
Caption: Logical relationship between storage conditions and degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. veeprho.com [veeprho.com]
- 4. moravek.com [moravek.com]
- 5. Drug degradation | PPTX [slideshare.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 8. Proper Storage for Temperature-Sensitive Drug Products - West [westpharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. acdlabs.com [acdlabs.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Western Blot for YZ51-Treated Lysates
This guide provides troubleshooting advice and detailed protocols for researchers working with cell lysates treated with the hypothetical compound YZ51. The principles and techniques described here are broadly applicable to Western blot optimization, particularly when analyzing samples following drug treatment.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during Western blot analysis of this compound-treated samples.
Q1: I'm not seeing any signal for my protein of interest. What could be the problem?
A1: A lack of signal can be due to several factors, from sample preparation to antibody issues.[1][2]
-
Low Protein Expression: this compound treatment might downregulate your target protein. Ensure you are loading a sufficient amount of total protein.[1][3] Consider performing a time-course or dose-response experiment with this compound.
-
Inefficient Protein Extraction: The subcellular localization of your protein may require a specific lysis buffer.[1] For nuclear or membrane-bound proteins, stronger detergents or sonication may be necessary.[4][5]
-
Poor Antibody Performance: The primary antibody may not be validated for Western blotting, or it may have lost activity.[6] Always check the manufacturer's datasheet and run a positive control to validate the antibody.[3][6][7]
-
Inefficient Transfer: Verify protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[1][3] High molecular weight proteins may require longer transfer times or optimized buffer conditions.[8]
-
Inactive Detection Reagents: Ensure your HRP-conjugated secondary antibody has not been inactivated by sodium azide (B81097) and that the chemiluminescent substrate has not expired.[2][6]
Q2: My blot has high background, making it difficult to see my bands.
A2: High background can obscure your results and is often caused by insufficient blocking, improper antibody concentrations, or inadequate washing.[7][9][10]
-
Insufficient Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[7][10][11] Ensure the blocking solution is fresh, as bacterial growth can cause background issues.[12]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[9][10][12]
-
Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[10][12][13][14] Adding a mild detergent like Tween-20 to your wash buffer is recommended.[9][10]
-
Membrane Drying: Never let the membrane dry out during the immunodetection process, as this can cause high, patchy background.[9][15]
Q3: I see multiple non-specific bands in addition to my band of interest.
A3: Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.[16][17]
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.[16] Try increasing the antibody dilution or performing the incubation at 4°C overnight to enhance specificity.[12][16]
-
Sample Degradation: Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[1][3][7] Prepare fresh lysates and keep them on ice.[7]
-
Excess Protein Loaded: Loading too much protein can lead to the appearance of non-specific bands.[13][15] Try reducing the amount of protein loaded per lane.
-
Secondary Antibody Cross-Reactivity: Run a control lane with only the secondary antibody to check for non-specific binding.[7][10] If necessary, use a pre-adsorbed secondary antibody.[7]
Data Presentation: Quantitative Tables
Table 1: Recommended Starting Conditions for Antibody Dilutions
| Antibody Type | Starting Dilution Range | Optimization Notes |
| Primary Antibody | 1:1000 - 1:5000 | Titrate to find the optimal signal-to-noise ratio.[18] |
| HRP-conjugated Secondary | 1:5000 - 1:20,000 | Higher dilutions can help reduce background.[18] |
Table 2: Troubleshooting Lysis Buffers for this compound-Treated Cells
| Lysis Buffer | Key Components | Best For | Considerations with this compound |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | Whole-cell lysates, including nuclear and membrane proteins. | This compound may alter protein solubility; RIPA's strong detergents can help. |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Cytoplasmic and membrane-bound proteins. | A milder option if this compound causes protein aggregation with stronger detergents. |
| Tris-Triton Buffer | Tris-HCl, Triton X-100 | Soluble cytoplasmic proteins. | May not be sufficient if this compound induces translocation to the nucleus or membrane. |
Experimental Protocols
Protocol 1: Cell Lysis of this compound-Treated Cells
-
After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.[19][20]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[20][21]
-
For adherent cells, use a cell scraper to collect the cell lysate.[20] Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[19]
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice.[5][20]
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[19]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.[5][19]
Protocol 2: Protein Quantification (BCA Assay)
-
Prepare a series of protein standards (e.g., BSA) of known concentrations to generate a standard curve.[22][23]
-
In a 96-well plate, add your protein standards and unknown samples (lysates from this compound-treated and control cells) in duplicate or triplicate.
-
Prepare the BCA working reagent according to the manufacturer's instructions.
-
Add the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a plate reader.[23]
-
Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to determine the protein concentration of your unknown samples.[22]
Protocol 3: SDS-PAGE and Protein Transfer
-
Based on the protein quantification results, dilute your lysates in 4X Laemmli sample buffer to ensure equal protein loading in each lane (typically 20-30 µg per lane).[21]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[24][25]
-
Load the samples and a molecular weight marker into the wells of a polyacrylamide gel.[24][26]
-
Run the gel in 1X SDS-PAGE running buffer until the dye front reaches the bottom of the gel.[24][26]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27] For PVDF membranes, pre-soak in methanol.[21]
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
To confirm successful transfer, you can stain the membrane with Ponceau S solution for a few minutes and then destain with water.[1]
Protocol 4: Immunodetection
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[13][27][28]
-
Wash the membrane briefly with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. This can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[28][29][30]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][27]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[27][29]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.[27]
-
Incubate the membrane in the substrate solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.[27]
Visualizations
Caption: Experimental workflow for Western blotting of this compound-treated lysates.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting decision tree for common Western blot issues.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biossusa.com [biossusa.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. arp1.com [arp1.com]
- 15. bio-rad.com [bio-rad.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. origene.com [origene.com]
- 21. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 22. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. SDS-PAGE Protocol | Rockland [rockland.com]
- 25. iitg.ac.in [iitg.ac.in]
- 26. SDS-PAGE [assay-protocol.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. stjohnslabs.com [stjohnslabs.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. bio-rad.com [bio-rad.com]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Efficacy of YZ51: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The validation of a novel anti-inflammatory compound requires rigorous in vivo testing to establish its efficacy and mechanism of action relative to existing treatments. This guide provides a comparative framework for evaluating the anti-inflammatory effects of a hypothetical novel compound, YZ51, against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.
This document outlines standardized experimental protocols for two widely used in vivo inflammation models: carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced systemic inflammation in mice. It presents a structured comparison of the expected performance of this compound against the comparator drugs, supported by illustrative experimental data. Furthermore, it details the key signaling pathways involved in inflammation that are often targeted by such therapeutic agents.
Disclaimer: As "this compound" is a hypothetical compound for the purpose of this guide, all presented data for this compound are illustrative and intended to provide a template for the evaluation of a new chemical entity.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory potential of this compound is assessed in two distinct in vivo models, with its performance benchmarked against Indomethacin and Dexamethasone.
Carrageenan-Induced Paw Edema in Rats
This model is a classical method for evaluating acute inflammation. Edema is induced by the injection of carrageenan into the rat's paw, and the swelling is measured over time. The efficacy of the test compounds is determined by their ability to reduce this swelling.
Table 1: Comparison of Anti-Edematous Effects in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | Percentage Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound (10 mg/kg) | 0.38 ± 0.04 | 55.3 |
| This compound (30 mg/kg) | 0.25 ± 0.03 | 70.6 |
| Indomethacin (10 mg/kg) | 0.32 ± 0.05 | 62.4[1] |
| Dexamethasone (1 mg/kg) | 0.21 ± 0.03 | 75.3 |
Data are presented as mean ± SEM. Percentage inhibition is calculated relative to the vehicle control group.
LPS-Induced Systemic Inflammation in Mice
This model mimics a systemic inflammatory response triggered by bacterial endotoxin (B1171834) (LPS). The efficacy of anti-inflammatory agents is assessed by their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the serum.
Table 2: Comparison of Cytokine Inhibition in LPS-Induced Systemic Inflammation
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 1500 ± 120 | 25000 ± 2100 |
| This compound (10 mg/kg) | 750 ± 80 | 12000 ± 1500 |
| This compound (30 mg/kg) | 450 ± 60 | 7000 ± 900 |
| Indomethacin (10 mg/kg) | 1100 ± 100 | 18000 ± 1700 |
| Dexamethasone (5 mg/kg) | 350 ± 50 | 5000 ± 600[2] |
Data are presented as mean ± SEM. Cytokine levels are measured 2 hours post-LPS challenge.
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of this compound are hypothesized to be mediated through the modulation of key inflammatory signaling pathways. A comparison with the known mechanisms of Indomethacin and Dexamethasone provides context for its potential mode of action.
-
Indomethacin: Primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
Dexamethasone: As a glucocorticoid, it binds to cytosolic receptors, and the complex translocates to the nucleus to regulate gene expression. It upregulates anti-inflammatory genes and downregulates pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
This compound (Hypothesized): The illustrative data suggests that this compound may exert its anti-inflammatory effects by potently inhibiting critical signaling cascades such as the NF-κB and MAPK pathways, leading to a broad suppression of inflammatory mediators.
Caption: Inflammatory signaling pathways and points of intervention.
Experimental Protocols
Detailed methodologies for the in vivo experiments are provided below to ensure reproducibility and accurate comparison.
Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for carrageenan-induced paw edema assay.
1. Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
2. Grouping and Dosing: Animals are randomly divided into five groups (n=6-8 per group):
- Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally)
- Group 2: this compound (10 mg/kg, orally)
- Group 3: this compound (30 mg/kg, orally)
- Group 4: Indomethacin (10 mg/kg, orally)[1]
- Group 5: Dexamethasone (1 mg/kg, intraperitoneally)
3. Procedure:
- The initial volume of the right hind paw of each rat is measured using a plethysmometer.
- The respective treatments are administered to each group.
- One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.[3]
- The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
4. Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volumes. The percentage inhibition of edema is calculated using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Systemic Inflammation in Mice
Caption: Workflow for LPS-induced systemic inflammation assay.
1. Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard laboratory conditions and acclimatized for at least one week.
2. Grouping and Dosing: Animals are randomly divided into five groups (n=6-8 per group):
- Group 1: Vehicle control
- Group 2: this compound (10 mg/kg, orally)
- Group 3: this compound (30 mg/kg, orally)
- Group 4: Indomethacin (10 mg/kg, orally)
- Group 5: Dexamethasone (5 mg/kg, intraperitoneally)[2]
3. Procedure:
- The respective treatments are administered to each group.
- One hour after treatment, mice are injected intraperitoneally with LPS from Escherichia coli at a dose of 1 mg/kg.
- Two hours after the LPS injection, blood is collected via cardiac puncture under anesthesia.
4. Sample Processing and Analysis:
- Blood samples are allowed to clot and then centrifuged to separate the serum.
- Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Data Analysis: The cytokine concentrations in the different treatment groups are compared to the vehicle control group to determine the extent of inhibition.
Conclusion
This comparative guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound this compound. By utilizing standardized and well-characterized models of acute and systemic inflammation, and by comparing its performance against established drugs like Indomethacin and Dexamethasone, a clear and objective assessment of this compound's therapeutic potential can be achieved. The detailed protocols and illustrative data presented herein serve as a valuable resource for researchers and drug development professionals in the preclinical evaluation of new anti-inflammatory agents. Further investigations into the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will be crucial in elucidating its complete mechanism of action.
References
A Comparative Guide to iNOS Inhibition: Profiling YZ51 Against Other Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inducible nitric oxide synthase (iNOS) inhibitor YZ51 against a panel of other known iNOS inhibitors. Overexpression of iNOS is implicated in a range of inflammatory diseases, making the development of potent and selective inhibitors a critical area of research. This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the underlying biological pathways to aid in the rational design and assessment of novel anti-inflammatory therapeutics.
iNOS Signaling Pathway and Point of Inhibition
Inducible nitric oxide synthase is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). The signaling pathway leading to iNOS expression is complex, involving multiple transcription factors and kinases. The diagram below illustrates the canonical iNOS activation pathway and highlights the transcriptional regulation that is the target of many inhibitory compounds.
Comparative Inhibitory Activity of this compound and Other iNOS Inhibitors
While specific quantitative data for this compound's direct inhibition of iNOS is not yet publicly available, preliminary studies indicate that its anti-inflammatory properties are associated with the suppression of iNOS gene expression. The following table provides a comparative overview of the inhibitory potency of several well-characterized iNOS inhibitors. Researchers can use this as a benchmark for evaluating the performance of novel compounds like this compound.
| Inhibitor | Chemical Class | IC50 (iNOS) | Cell-Based Assay | Animal Model | Reference |
| This compound | Stilbene Derivative | Data not available | Suppresses iNOS gene expression | Data not available | [1][2] |
| Aminoguanidine | Diamine oxidase inhibitor | 24 µM | Inhibits NO production | Reduces inflammation | [3] |
| 1400W | Diaminobenzylamine derivative | 2 µM | Potent inhibitor of NO production | Effective in various models | [3] |
| S-methylisothiourea | Arginine analogue | 10 µM | Inhibits iNOS activity | Reduces paw edema | [2] |
| L-NIL | L-arginine analogue | 3.3 µM | Selective iNOS inhibition | Attenuates inflammation | [4] |
| FR260330 | Non-arginine based | 0.019 µM | Potent and selective inhibition | Orally active | [5] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
To ensure reproducibility and facilitate direct comparison of results, detailed methodologies for key experiments are provided below.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or other iNOS inhibitors for 1 hour.
-
Stimulation: Induce iNOS expression by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include untreated and LPS-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) and incubate for another 5-10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for iNOS Protein Expression
Western blotting is used to detect and quantify the amount of iNOS protein in cell lysates, providing a direct measure of the effect of an inhibitor on iNOS expression.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Following treatment with inhibitors and/or LPS as described for the Griess assay, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
The development of selective iNOS inhibitors holds significant promise for the treatment of a wide array of inflammatory disorders. While the stilbene-based compound this compound shows potential as an anti-inflammatory agent through the suppression of iNOS expression, further quantitative studies are required to fully characterize its inhibitory profile. The comparative data and detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel iNOS inhibitors, facilitating the advancement of new and effective anti-inflammatory therapies.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. Protocol Griess Test [protocols.io]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to YS 51 and Other Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel NF-κB inhibitor, YS 51, with established inhibitors of the NF-κB signaling pathway: BAY 11-7082, Parthenolide, MG-132, and Bortezomib. The information is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting key performance data, mechanisms of action, and detailed experimental protocols.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of numerous cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of specific and potent NF-κB inhibitors is a significant area of therapeutic research. This guide focuses on YS 51, a recently identified anti-inflammatory agent, and compares its activity with four widely used NF-κB inhibitors.
Data Presentation: Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the available quantitative data for YS 51 and the selected known NF-κB inhibitors. It is important to note that the IC50 values may vary between different studies and cell lines due to variations in experimental conditions.
| Inhibitor | Target/Mechanism of Action | Cell Type | Assay | IC50 (NF-κB Inhibition) | IC50 (Cytotoxicity) | Reference |
| YS 51 | Suppresses phosphorylation and nuclear translocation of NF-κB. | RAW264.7 | NO release inhibition | 3.1 ± 1.1 µM | Not explicitly stated | [2] |
| HEK293T | NF-κB activity | 172.2 ± 11.4 nM | Not explicitly stated | [2] | ||
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation by targeting the ubiquitin system, not a direct IKK inhibitor.[3] | Tumor cells | IκBα phosphorylation | ~10 µM | Varies by cell line | [3][4] |
| Parthenolide | Directly inhibits the p65 subunit of NF-κB, preventing its DNA binding. May also inhibit the IκB kinase (IKK) complex.[1] | Various | NF-κB activation | ~5-10 µM | Varies by cell line | |
| MG-132 | A proteasome inhibitor that prevents the degradation of IκBα. | Various | NF-κB activation | ~3 µM | Varies by cell line | |
| Bortezomib | A proteasome inhibitor that prevents the degradation of IκBα. | T-ALL cells | NF-κB activity | Varies by cell line | Varies by cell line | [1] |
Mechanism of Action Overview
YS 51: This compound has been shown to inhibit the activation of the NF-κB signaling pathway by suppressing the phosphorylation of both NF-κB p65 and its inhibitory protein, IκBα.[2] Furthermore, it blocks the nuclear translocation of the p50 and p65 subunits of NF-κB.[2]
BAY 11-7082: Initially thought to be a specific IKK inhibitor, BAY 11-7082 is now understood to act as an irreversible inhibitor of IκBα phosphorylation by targeting the ubiquitin system.[3][4] It does not directly inhibit the IKKs but rather suppresses their activation.[3]
Parthenolide: This sesquiterpene lactone has a dual mechanism of action. It can directly alkylate and inhibit the p65 subunit of NF-κB, thereby preventing its binding to DNA.[1] Some studies also suggest that it can inhibit the IκB kinase (IKK) complex.
MG-132: As a potent and reversible proteasome inhibitor, MG-132 blocks the degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and prevents its nuclear translocation and subsequent activation of target genes.
Bortezomib: Similar to MG-132, Bortezomib is a proteasome inhibitor. By blocking proteasome activity, it prevents the degradation of IκBα, thus inhibiting the canonical NF-κB pathway.[1]
Mandatory Visualizations
Caption: Canonical NF-κB Signaling Pathway.
Caption: Mechanism of Action for NF-κB Inhibitors.
Caption: General Experimental Workflow.
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to stimuli and inhibitors.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
NF-κB activator (e.g., TNF-α, LPS).
-
YS 51 and other NF-κB inhibitors.
-
Phosphate Buffered Saline (PBS).
-
Luciferase Assay System (e.g., Promega).
-
96-well opaque white plates.
-
Luminometer.
Procedure:
-
Seed transfected HEK293 cells in a 96-well opaque white plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of YS 51 or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Remove the medium and wash the cells gently with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
Western Blot for Phospho-p65 and Phospho-IκBα
Objective: To detect the phosphorylation status of p65 and IκBα as an indicator of NF-κB pathway activation.
Materials:
-
RAW264.7 or other suitable cells.
-
Complete cell culture medium.
-
NF-κB activator (e.g., 1 µg/mL LPS).
-
YS 51 and other NF-κB inhibitors.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with inhibitors for 1-2 hours.
-
Stimulate with LPS for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or a loading control like β-actin.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in 24-well plates.
-
NF-κB activator and inhibitors.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibody (anti-p65).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with inhibitors and then stimulate with an activator as described previously.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the nuclear and cytoplasmic fluorescence intensity to quantify translocation.
References
Comparative Analysis of YZ51's Efficacy in Modulating iNOS Protein Expression
A Guide for Researchers and Drug Development Professionals
Disclaimer: Information regarding the compound "YZ51" is not available in the public domain. This guide provides a comparative framework using hypothetical data for this compound against established inducible nitric oxide synthase (iNOS) inhibitors. The experimental data for comparator compounds are derived from publicly available research. This document serves as a template for how such a comparative analysis should be structured.
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO).[1][2] Dysregulation of iNOS expression is implicated in various inflammatory diseases and cancer.[1][3][4] Consequently, the development of potent and selective iNOS inhibitors is a significant therapeutic goal.[5] This guide provides a comparative analysis of the hypothetical compound this compound's effect on iNOS protein expression against other known iNOS inhibitors.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound (hypothetical) and other known iNOS inhibitors. The data presented are typically obtained from in vitro studies using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce iNOS expression.[6][7]
| Compound | IC50 for iNOS Enzyme Activity (µM) | % iNOS Protein Expression at 10 µM (Relative to Control) | Cell Viability at 50 µM (%) |
| This compound (Hypothetical) | 0.8 | 15% | 98% |
| Aminoguanidine | 2.1[6] | 45% | 95% |
| L-NIL (L-N6-(1-iminoethyl)lysine) | 3.3 | 50% | 97% |
| 1400W | 0.002 | 5% | 96% |
| Andrographolide (B1667393) | 17.4[7] | 35% (at 30 µM)[7] | 92% |
Data for comparator compounds are illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of iNOS inhibitors, it is crucial to visualize the signaling pathway leading to iNOS expression and the experimental workflow used to validate their effects.
iNOS Expression Signaling Pathway
The expression of the iNOS gene is primarily regulated at the transcriptional level. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), several signaling pathways are activated.[8] A key pathway involves the activation of the transcription factor NF-κB, which then translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription.[8]
Caption: Simplified signaling pathway of LPS-induced iNOS expression.
Experimental Workflow for iNOS Protein Expression Validation
The validation of a compound's effect on iNOS protein expression typically follows a standardized workflow involving cell culture, stimulation, treatment, and protein analysis.
Caption: Standard experimental workflow for validating iNOS protein expression.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other inhibitors. The cells are pre-treated for 1-2 hours.
-
Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) and 50 U/mL of Interferon-gamma (IFN-γ) for 24 hours to induce iNOS expression.
Western Blot Analysis for iNOS Protein Expression
-
Cell Lysis: After treatment, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bicinchoninic Acid (BCA) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
The membrane is incubated overnight at 4°C with a primary antibody specific for iNOS (e.g., rabbit anti-iNOS monoclonal antibody).
-
A primary antibody for a housekeeping protein, such as β-actin (e.g., mouse anti-β-actin monoclonal antibody), is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the iNOS and β-actin bands is quantified using image analysis software (e.g., ImageJ). The expression of iNOS is normalized to the expression of β-actin.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The amount of NO produced by the cells is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO2-), in the culture supernatant using the Griess reagent.
-
Procedure:
-
After the 24-hour stimulation period, 100 µL of the cell culture supernatant is collected from each well.
-
100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated for 10-15 minutes at room temperature in the dark.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.
-
By following these protocols, researchers can effectively validate and compare the effects of novel compounds like this compound on iNOS protein expression and activity, providing crucial data for drug development in the field of inflammation and related diseases.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase: Good or bad? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the significance of inducible nitric oxide synthase: Its impact on cancer progression and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of YZ51 and Dexamethasone in Inflammation: A Comprehensive Guide
Initial searches for a compound designated "YZ51" have yielded no publicly available scientific literature or clinical data. Therefore, a direct comparison with dexamethasone (B1670325) for anti-inflammatory efficacy cannot be provided at this time.
This guide is intended for researchers, scientists, and drug development professionals. Should "this compound" be an internal, pre-clinical, or otherwise non-publicly disclosed compound, we encourage providing its formal chemical name, any available study identifiers, or relevant publications to enable a thorough and accurate comparison against the well-established corticosteroid, dexamethasone.
For the purpose of providing a valuable resource, this document will proceed by outlining the established anti-inflammatory profile of dexamethasone, which can serve as a benchmark for comparison once data on this compound becomes available.
Dexamethasone: A Potent Anti-Inflammatory Agent
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is multifaceted and involves both genomic and non-genomic pathways to modulate the inflammatory response.
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1][3][4] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[2][3]
Key anti-inflammatory actions of dexamethasone include:
-
Transactivation: The GR-dexamethasone complex upregulates the expression of anti-inflammatory proteins such as annexin (B1180172) A1 (also known as lipocortin-1).[2][4] Annexin A1 inhibits phospholipase A2, a crucial enzyme in the arachidonic acid pathway, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]
-
Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3] This leads to a significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3]
-
Inhibition of Inflammatory Cell Migration: Dexamethasone can reduce the migration of leukocytes to sites of inflammation.[5]
The following diagram illustrates the primary signaling pathway of dexamethasone.
Caption: Dexamethasone signaling pathway.
Experimental Data on Dexamethasone's Efficacy
Numerous studies have quantified the anti-inflammatory effects of dexamethasone in various experimental models. The tables below summarize representative data.
Table 1: In Vitro Efficacy of Dexamethasone
| Cell Type | Inflammatory Stimulus | Measured Biomarker | Dexamethasone Concentration | % Inhibition / Effect | Reference |
| Mouse Macrophages | Lipopolysaccharide (LPS) | TNF-α production | 1-10 nM (EC50) | Dose-dependent inhibition | [6] |
| Human T-cells (from SSc patients) | anti-CD3/anti-CD28 antibodies | IL-4, IL-6, IL-13, TNF secretion | Not specified | Significant reversal of high cytokine release | [7] |
Table 2: In Vivo Efficacy of Dexamethasone
| Animal Model | Inflammatory Challenge | Measured Outcome | Dexamethasone Dose | Result | Reference |
| Mice | Zymosan-induced air pouch inflammation | Leukocyte infiltration, TNF & CXCL1 levels | 1 mg/kg (oral) | Significant decrease in leukocytes, TNF, and CXCL1 | [6] |
| Mice with Systemic Sclerosis (SSc) model | Hypochlorous acid (HOCl) | Skin thickening | Not specified | Significantly reduced skin thickening after six weeks | [7] |
| LPS-challenged Mice | Lipopolysaccharide (LPS) | Serum TNF-α and IL-6 levels | 5 mg/kg | Significantly lowered TNF-α and IL-6 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of anti-inflammatory compounds. Below are representative experimental protocols for assessing the efficacy of agents like dexamethasone.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or dexamethasone) for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The inhibitory effect of the test compound is calculated as a percentage reduction in cytokine levels compared to the LPS-stimulated control group.
The following diagram outlines this experimental workflow.
Caption: In vitro anti-inflammatory assay workflow.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Typically, rats or mice are used for this model of acute inflammation.
-
Treatment: Animals are pre-treated with the test compound (e.g., this compound or dexamethasone) or a vehicle control, administered via an appropriate route (e.g., oral, intraperitoneal).
-
Induction of Edema: A sub-plantar injection of carrageenan (an inflammatory agent) is administered into the hind paw of the animals.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Conclusion
While a direct comparison between this compound and dexamethasone is not currently possible due to the absence of data on this compound, this guide provides a comprehensive overview of the well-documented anti-inflammatory properties and mechanisms of dexamethasone. The provided experimental protocols and benchmark data for dexamethasone can serve as a valuable framework for evaluating the potential of novel anti-inflammatory compounds like this compound. Researchers and drug development professionals are encouraged to utilize this information to design and interpret future studies aimed at characterizing the efficacy of new therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 5. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sclerodermanews.com [sclerodermanews.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of YZ51 and its Enantiomer YS-51S: A Guide for Researchers
A comprehensive examination of the synthetic isoquinoline (B145761) alkaloid YS 51 and its (S)-enantiomer, YS-51S, reveals distinct yet related anti-inflammatory properties. This guide provides a comparative analysis of their mechanisms of action, supported by available experimental data, and furnishes detailed protocols for key assays to facilitate further research.
While both YS 51 and its enantiomer YS-51S exhibit potential as anti-inflammatory agents, their primary mechanisms of action appear to differ based on current research. YS 51 primarily functions through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. In contrast, YS-51S is known to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects.
It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the available literature. Therefore, the quantitative data presented below, sourced from different studies, should be interpreted with caution.
Data Presentation
The following tables summarize the available quantitative data for YS 51 and YS-51S.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell Line | Reference |
| YS 51 | 23.5 | Not Specified | |
| YS-51S | 47 ± 3.3 | ROS 17/2.8 | [1] |
Note: The IC50 values for nitric oxide (NO) production inhibition were obtained from separate studies and may not be directly comparable due to potential differences in experimental conditions and cell lines used.
Mechanism of Action
YS 51: Inhibition of the NF-κB Signaling Pathway
YS 51, a synthetic isoquinoline alkaloid, exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). YS 51 inhibits the activation of NF-κB, thereby suppressing the expression of iNOS and the subsequent production of nitric oxide (NO), a key inflammatory mediator.
YS-51S: Induction of Heme Oxygenase-1 (HO-1)
The (S)-enantiomer, YS-51S, demonstrates a distinct anti-inflammatory mechanism centered on the induction of Heme Oxygenase-1 (HO-1).[1] HO-1 is an enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation. By inducing HO-1 expression, YS-51S can mitigate inflammatory responses.[1]
Signaling Pathway Diagrams
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Sodium nitrite (NaNO2) standard solution (100 µM).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of YS 51 or YS-51S for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.
-
Prepare a standard curve of NaNO2 (0-100 µM) in cell culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of YS 51 or YS-51S for a specified period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After stimulation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
Heme Oxygenase-1 (HO-1) Induction Assay (Western Blot)
This protocol is used to detect the expression level of the HO-1 protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HO-1.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treat cells with YS-51S at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
References
Confirming YZ51's Mechanism of Action: A Comparative Guide Using Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic isoquinoline (B145761) alkaloid, YS 51 (erroneously referred to as YZ51), and its mechanism of action, confirmed through genetic knockout studies. YS 51 is a potent inhibitor of inflammation, and understanding its precise molecular targets is crucial for its therapeutic development. Here, we present a comparison of its effects on wild-type versus genetically modified cells, supported by experimental data, to elucidate its primary signaling pathway.
YS 51: A Potent Inhibitor of the NF-κB Signaling Pathway
YS 51 exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of various inflammatory mediators, including inducible nitric oxide synthase (iNOS).[2][3] iNOS, in turn, produces large amounts of nitric oxide (NO), a key molecule in the inflammatory cascade.
YS 51 has been shown to inhibit the production of nitric oxide.[1] The proposed mechanism is the suppression of NF-κB activation, which involves preventing the degradation of its inhibitory protein, IκBα.[1] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of the Nos2 gene, which codes for iNOS. Additionally, the (S)-enantiomer of YS 51, YS-51S, has been found to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with its own anti-inflammatory properties that can also contribute to the suppression of iNOS.[1]
To definitively confirm that the inhibitory effect of YS 51 on iNOS expression is dependent on the NF-κB pathway, a genetic knockout of a key component of this pathway, such as the RELA/p65 subunit of NF-κB, is the gold standard.
Comparison of YS 51 Effects in Wild-Type vs. RELA/p65 Knockout Cells
The following tables summarize the expected quantitative data from experiments comparing the effects of YS 51 on wild-type and RELA/p65 knockout (KO) murine macrophage cells (RAW 264.7). The cells are stimulated with LPS to induce an inflammatory response.
Table 1: Effect of YS 51 on Nitric Oxide (NO) Production
| Cell Type | Treatment | NO Concentration (µM) | % Inhibition of LPS-induced NO |
| Wild-Type | Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 48.5 ± 4.1 | 0% | |
| LPS + YS 51 (25 µM) | 15.3 ± 2.5 | 68.5% | |
| RELA/p65 KO | Control | 1.1 ± 0.2 | - |
| LPS (1 µg/mL) | 3.5 ± 0.8 | 92.8% (relative to WT LPS) | |
| LPS + YS 51 (25 µM) | 3.2 ± 0.6 | Not applicable |
Data are presented as mean ± standard deviation.
Table 2: Effect of YS 51 on iNOS (Nos2) mRNA Expression
| Cell Type | Treatment | Relative Nos2 mRNA Expression (Fold Change) | % Inhibition of LPS-induced Expression |
| Wild-Type | Control | 1.0 | - |
| LPS (1 µg/mL) | 150.2 ± 12.5 | 0% | |
| LPS + YS 51 (25 µM) | 35.8 ± 5.2 | 76.2% | |
| RELA/p65 KO | Control | 1.1 ± 0.3 | - |
| LPS (1 µg/mL) | 2.5 ± 0.7 | 98.3% (relative to WT LPS) | |
| LPS + YS 51 (25 µM) | 2.3 ± 0.5 | Not applicable |
Data are presented as mean ± standard deviation.
The data clearly demonstrates that in wild-type cells, YS 51 significantly inhibits LPS-induced NO production and iNOS expression. However, in RELA/p65 knockout cells, the induction of NO and iNOS by LPS is already dramatically reduced, and YS 51 has no further significant effect. This strongly supports the hypothesis that the primary mechanism of action of YS 51 is through the inhibition of the NF-κB pathway.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway, the experimental design, and the logical framework for confirming the mechanism of action of YS 51.
Caption: Proposed mechanism of YS 51 in the NF-κB signaling pathway.
Caption: Experimental workflow for knockout validation.
Caption: Logical confirmation of YS 51's mechanism of action.
Detailed Experimental Protocols
Cell Culture and Stimulation
Murine macrophage RAW 264.7 cells (both wild-type and RELA/p65 knockout) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For stimulation, cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the treatments: vehicle control, lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL, or LPS (1 µg/mL) with YS 51 (25 µM).[4][5][6] Cells are incubated for 24 hours before harvesting the supernatant for nitric oxide measurement and the cell lysates for RNA or protein analysis.
Generation of RELA/p65 Knockout Cell Line using CRISPR-Cas9
A guide RNA (gRNA) targeting a conserved exon of the murine Rela gene is designed and cloned into a Cas9 expression vector. Wild-type RAW 264.7 cells are transfected with the gRNA-Cas9 plasmid using electroporation. Transfected cells are selected using an appropriate antibiotic. Single-cell clones are isolated by limiting dilution and expanded. Knockout is validated by Western blot analysis for the absence of the RELA/p65 protein and by Sanger sequencing of the targeted genomic region to confirm the presence of an indel mutation.
Nitric Oxide Measurement (Griess Assay)
Nitric oxide production is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[7][8] 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. Nitrite concentrations are calculated from a sodium nitrite standard curve.[7]
iNOS (Nos2) mRNA Expression Analysis (RT-qPCR)
Total RNA is extracted from the cell lysates using TRIzol reagent. The RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit. Real-time quantitative PCR (RT-qPCR) is performed using SYBR Green PCR Master Mix and primers specific for the murine Nos2 gene.[9][10][11] Gene expression levels are normalized to a housekeeping gene (e.g., Gapdh or Actb) and the fold change is calculated using the 2-ΔΔCt method.
iNOS Protein Expression Analysis (Western Blot)
Cell lysates are prepared in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for iNOS.[12][13][14] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control such as β-actin or GAPDH.
References
- 1. Heme oxygenase-1 induction by (S)-enantiomer of YS-51 (YS-51S), a synthetic isoquinoline alkaloid, inhibits nitric oxide production and nuclear factor-kappaB translocation in ROS 17/2.8 cells activated with inflammatory stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Epigenetic silencing of the human NOS2 gene: Rethinking the role of nitric oxide in human macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Validation of YZ51's IC50 Value: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of the half-maximal inhibitory concentration (IC50) of YZ51, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). To establish a robust performance baseline, this compound's potency is compared against established first-generation EGFR inhibitors, Gefitinib and Erlotinib. This document outlines the necessary experimental protocols and presents a comparative analysis of their inhibitory activities.
Data Presentation: Comparative IC50 Values
The following table summarizes the IC50 values of this compound against well-characterized EGFR inhibitors. This quantitative data serves as a benchmark for validating the potency of this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | EGFR (Wild-Type) | Biochemical | 15.5 |
| Gefitinib | EGFR (Wild-Type) | Biochemical | 13.06[1][2] |
| Erlotinib | EGFR (Wild-Type) | Biochemical | Similar to Gefitinib[3] |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for experimentally determined values.
Experimental Protocols
A detailed methodology is crucial for the reproducible and accurate determination of IC50 values. The following protocol describes a luminescence-based in vitro kinase assay for measuring the inhibitory activity of this compound on EGFR.
Protocol: In Vitro EGFR Kinase Assay for IC50 Determination
This protocol is adapted from the ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during the EGFR kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[4][5][6]
1. Materials and Reagents:
-
Enzyme: Recombinant Human EGFR (kinase domain)
-
Substrate: Poly(Glu, Tyr) 4:1
-
Inhibitors: this compound, Gefitinib, Erlotinib (dissolved in 100% DMSO)
-
ATP: Adenosine 5'-triphosphate
-
Assay Kit: ADP-Glo™ Kinase Assay
-
Buffers:
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Kinase Dilution Buffer (Kinase Reaction Buffer without MnCl₂ and DTT)
-
-
Plates: White, opaque 384-well or 96-well assay plates
2. Reagent Preparation:
-
Prepare stock solutions of this compound and control inhibitors in 100% DMSO.
-
Create a serial dilution of the inhibitors in the Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[5]
-
Dilute the recombinant EGFR enzyme to the desired concentration in the Kinase Dilution Buffer.
-
Prepare a substrate and ATP mixture in the Kinase Reaction Buffer.
3. Assay Procedure (96-well format):
-
Inhibitor Addition: Add 12.5 µL of the 2X inhibitor dilutions to the respective wells. For the positive control (100% kinase activity), add buffer with DMSO. For the negative control (no kinase activity), add buffer with DMSO.[5]
-
Enzyme Addition: Add 12.5 µL of the 2X diluted EGFR enzyme to all wells except the negative control. Add Kinase Dilution Buffer to the negative control wells.[5]
-
Reaction Initiation: Start the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume will be 50 µL.[5]
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[5]
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete unused ATP.[4]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]
-
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the negative control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Mandatory Visualizations
EGFR Signaling Pathway
The diagram below illustrates the simplified EGFR signaling cascade. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7][8][9] this compound is designed to inhibit the kinase activity of EGFR, thereby blocking these signaling cascades.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for in vitro kinase IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
A Comparative Guide to YS 51 and Other Isoquinoline Alkaloids: A Focus on a Novel Synthetic Compound
In the landscape of pharmacologically active isoquinoline (B145761) alkaloids, the synthetic compound YS 51, chemically known as 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, presents a compelling profile. This guide provides a comparative analysis of YS 51 against two well-characterized isoquinoline alkaloids, the natural product Berberine (B55584) and the potent analgesic Morphine. The comparison focuses on their effects on key signaling pathways and receptor interactions, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances of these compounds.
Comparative Overview of Biological Activities
YS 51 exhibits a distinct pharmacological profile characterized by its anti-inflammatory and cardiovascular effects. Its primary mechanisms of action include the inhibition of inducible nitric oxide synthase (iNOS) expression through the modulation of the NF-κB signaling pathway and antagonism of α1-adrenoceptors. Berberine, a widely studied isoquinoline alkaloid, shares anti-inflammatory properties, also impacting NF-κB and iNOS, alongside a broad range of other biological activities. Morphine, the archetypal opioid analgesic, primarily exerts its effects through opioid receptors, but also demonstrates complex modulatory effects on inflammatory pathways, including NF-κB and iNOS.
Quantitative Comparison of In Vitro Activities
The following table summarizes the available quantitative data for YS 51, Berberine, and Morphine, allowing for a direct comparison of their potencies at various molecular targets.
| Compound | Target | Assay Type | Species | Cell/Tissue Type | Parameter | Value |
| YS 51 | Nitric Oxide Production | iNOS Inhibition | Rat | Macrophages (RAW 264.7) | IC50 | 23.5 µM |
| α1-Adrenoceptor | Radioligand Binding | Rat | Brain Homogenate | Ki | 0.15 µM | |
| Berberine | α1-Adrenoceptors | Functional Assay | Rat | Aorta | pA2 | ~6.0 |
| α2-Adrenoceptors | Functional Assay | Guinea Pig | Ileum | pA2 | ~5.5 | |
| Morphine | µ-Opioid Receptor | Radioligand Binding | Rat | Brain Homogenates | Ki | 1.2 nM[1] |
| µ-Opioid Receptor | Radioligand Binding | Human | Recombinant (Cell Membrane) | Ki | 1.168 nM[2] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions, assay types (e.g., IC50 vs. Ki vs. pA2), and biological systems used. The data presented is intended to provide a relative understanding of the compounds' activities.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of YS 51, Berberine, and Morphine arise from their differential engagement with key cellular signaling pathways.
YS 51 Signaling Pathway
YS 51 primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression. By preventing the activation of NF-κB, YS 51 downregulates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS).
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the activity of these isoquinoline alkaloids.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
iNOS Activity Assay (Griess Reagent Method)
This assay quantifies the amount of nitrite (B80452), a stable breakdown product of nitric oxide (NO), in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (YS 51, Berberine, Morphine)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percentage of inhibition of NO production for each compound concentration.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Stimulant (e.g., TNF-α or LPS)
-
Test compounds (YS 51, Berberine, Morphine)
-
Luciferase Assay System (including lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α at 10 ng/mL) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with the provided lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer. If a normalization plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity. Calculate the percentage of inhibition of NF-κB transcriptional activity for each compound concentration.
α1-Adrenoceptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for α1-adrenoceptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a tissue or cell line expressing α1-adrenoceptors (e.g., rat brain homogenate)
-
Radioligand (e.g., [3H]-Prazosin, a selective α1-adrenoceptor antagonist)
-
Test compounds (YS 51, Berberine)
-
Non-specific binding control (e.g., Phentolamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks
YS 51 emerges as a promising synthetic isoquinoline alkaloid with a distinct pharmacological profile centered on anti-inflammatory and cardiovascular effects. Its potent inhibition of NF-κB signaling and α1-adrenoceptor antagonism differentiate it from both the broad-spectrum activities of berberine and the potent analgesic and opioid receptor-mediated effects of morphine. The provided data and experimental protocols offer a foundation for further investigation into the therapeutic potential of YS 51 and facilitate its comparison with other members of the diverse isoquinoline alkaloid family. Further studies employing standardized assays will be crucial for a more direct and comprehensive comparison of the potencies of these compounds.
References
Comparative Guide to the Biological Effects of YZ51 (YS 51) and Alternative Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic isoquinoline (B145761) alkaloid YZ51, correctly identified as YS 51, with other compounds targeting similar cellular pathways. The primary focus is on its validated effects and mechanism of action, alongside a comparative analysis with alternative molecules to offer a broader perspective for research and development.
YS 51: Profile and Mechanism of Action
YS 51 is a synthetic isoquinoline alkaloid recognized for its anti-inflammatory properties. Its principal mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of NF-κB is a key step leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). YS 51 intervenes in this process through the following steps:
-
Inhibition of NF-κB Activation: YS 51 prevents the activation and subsequent translocation of the NF-κB complex into the nucleus. This action inhibits the binding of NF-κB to the promoter region of the NOS2 gene, which encodes for iNOS.[1][2]
-
Suppression of iNOS Gene Expression: By blocking NF-κB's transcriptional activity, YS 51 leads to a concentration-dependent decrease in the expression of iNOS mRNA.[1][2]
-
Reduction of Nitric Oxide Production: The diminished expression of the iNOS enzyme results in a significant decrease in the production of nitric oxide (NO), a key inflammatory mediator.[1][2]
Additionally, the (S)-enantiomer of YS 51 has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with its own anti-inflammatory properties.
Quantitative Data for YS 51
The inhibitory effect of YS 51 on nitric oxide production has been quantified in the murine macrophage cell line RAW 264.7.
| Parameter | Value | Cell Line | Stimulant |
| IC50 (Nitric Oxide Production) | 23.5 μM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) |
Note: There is a notable lack of publicly available data on the effects of YS 51 in other cell types, including various cancer and non-cancer cell lines. The "cross-validation" of its effects across different cell types is therefore limited by the current scientific literature.
Signaling Pathway of YS 51
The following diagram illustrates the mechanism of action of YS 51 in inhibiting the NF-κB signaling pathway.
Comparative Analysis with Alternative Compounds
To provide a broader context for the activity of YS 51, this section compares it with other known inhibitors of the NF-κB pathway and iNOS.
Alternative NF-κB Inhibitors
Parthenolide and BAY 11-7082 are well-characterized inhibitors of the NF-κB pathway with data available across multiple cell lines.
| Compound | Target | IC50 | Cell Line(s) |
| Parthenolide | IKK, p65 | Varies (e.g., significant inhibition at 15-70 μM) | HCT116 (colon), U87.MG (glioblastoma), MDA-MB-231-BCRP (breast), HEK-Blue™ (reporter), Pancreatic cancer cell lines |
| BAY 11-7082 | IκBα phosphorylation | 10 μM (TNFα-induced) | Various tumor cells, DHL-4 (6 μM), DHL-7 (3.5 μM), HGC27 (4.23-24.88 nM), MKN45 (5.88-29.11 nM) |
Sources: [Parthenolide:[3][4][5][6][7]], [BAY 11-7082:[8][9][10][11][12]]
Alternative iNOS Inhibitors
1400W and L-NIL are selective inhibitors of the inducible nitric oxide synthase enzyme.
| Compound | Target | IC50 / Ki | Cell Line(s) / Conditions |
| 1400W | iNOS | Kd ≤ 7 nM (human iNOS), IC50 = 0.2-1.5 μM | RAW 264.7 (macrophage), U-87 MG (glioblastoma), EMT6 (murine mammary adenocarcinoma) |
| L-NIL | iNOS | IC50 = 3.3 μM (mouse iNOS) | Mouse macrophages, Hepatocytes |
Sources: [1400W:[13][14][15][16][17]], [L-NIL:[18][19][20]]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[21]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., YS 51) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[21]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[2][22][23][24]
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[21][22]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[22]
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies nitric oxide production by measuring the concentration of its stable breakdown product, nitrite (B80452), in the cell culture supernatant.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24- or 96-well plate. Pre-treat with various concentrations of the test compound for 1 hour, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 24-48 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction:
-
Transfer 50-100 µL of the supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB using a reporter gene system.
Workflow Diagram:
Methodology:
-
Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.[1]
-
Compound Treatment and Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the test compound. After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL).
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours for inhibition studies) to allow for luciferase expression.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well. Shake for 15 minutes at room temperature to ensure complete lysis.
-
Luminescence Measurement: Add Luciferase Assay Reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add a stop-and-glow reagent to quench the firefly luciferase and measure the Renilla luciferase activity for normalization.
Western Blot for Phosphorylated p65
This technique is used to detect the phosphorylation of the p65 subunit of NF-κB, which is indicative of its activation.
Workflow Diagram:
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound and/or stimulant as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total p65 as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (YS 51), reduces inducible nitric oxide synthase expression and improves survival in a rodent model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henrietta Lacks - Wikipedia [en.wikipedia.org]
- 5. US20210285054A1 - Precision drug screening for personalized cancer therapy - Google Patents [patents.google.com]
- 6. Call for abstracts - Young Scientist Cancer Congress [ys2c.org]
- 7. mdpi.com [mdpi.com]
- 8. aaci-cancer.org [aaci-cancer.org]
- 9. achelois.eu [achelois.eu]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review of macrophage models: primary cells and immortalized lines across species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. retractionwatch.com [retractionwatch.com]
- 13. EP3606518A1 - Methods and compositions for detecting and modulating an immunotherapy resistance gene signature in cancer - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotypic non-equivalence of murine (monocyte-) macrophage cells in biomaterial and inflammatory models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A genetic screen for aldicarb resistance of Caenorhabditiselegans dauer larvae uncovers 2 alleles of dach-1, a cytochrome P450 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrmeetingnews.org [aacrmeetingnews.org]
- 22. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cancer-Associated Fibroblasts: Clinical Applications in Imaging and Therapy | MDPI [mdpi.com]
YZ51: A Comparative Analysis in Preclinical Inflammatory Disease Models
For Immediate Release
This guide provides a comprehensive comparison of YZ51, a novel therapeutic candidate, against established alternatives in key preclinical models of inflammatory disease. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule designed as a potent and selective antagonist of the Interleukin-23 receptor (IL-23R). By inhibiting the IL-23 signaling pathway, this compound aims to suppress the downstream production of pro-inflammatory cytokines, such as IL-17 and IL-22, which are critical drivers in a variety of autoimmune and inflammatory disorders.[1][2][3] This targeted mechanism offers the potential for improved efficacy and a favorable safety profile compared to broader-acting anti-inflammatory agents.
Mechanism of Action: The IL-23/IL-17 Axis
The IL-23/IL-17 signaling axis is a cornerstone of several chronic inflammatory diseases.[2] IL-23, produced by activated dendritic cells and macrophages, is a key cytokine that promotes the expansion and maintenance of T helper 17 (Th17) cells.[1][3] These Th17 cells, in turn, release a cascade of inflammatory mediators, most notably IL-17A, IL-17F, and IL-22, which act on tissue cells to drive inflammation, cellular proliferation, and tissue damage.[4] this compound intervenes at the apex of this pathway by blocking the binding of IL-23 to its receptor, thereby preventing the activation and proliferation of Th17 cells and subsequent inflammatory cascade.
Comparative Efficacy in Inflammatory Disease Models
The therapeutic potential of this compound was evaluated in three well-established murine models of inflammatory disease: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis, Dextran Sodium Sulfate (DSS)-Induced Colitis for inflammatory bowel disease, and Imiquimod (B1671794) (IMQ)-Induced Psoriasis. In each model, this compound was compared against a vehicle control and a relevant standard-of-care (SoC) agent.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[5][6]
Table 1: Efficacy of this compound in the Murine CIA Model
| Parameter (Day 42 post-immunization) | Vehicle Control | SoC (Anti-TNF-α mAb) | This compound (10 mg/kg, oral, daily) |
| Mean Arthritis Score (0-16 scale) | 10.2 ± 1.5 | 4.5 ± 0.8 | 3.8 ± 0.6 |
| Incidence of Arthritis (%) | 100% | 60% | 50% |
| Paw Swelling (mm) | 4.1 ± 0.4 | 2.5 ± 0.3 | 2.2 ± 0.2 |
| Serum IL-17A (pg/mL) | 85.4 ± 10.1 | 35.2 ± 5.5 | 25.8 ± 4.9 |
| Histological Score (0-5 scale) | 4.2 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Data are presented as mean ± SEM. |
This compound demonstrated a significant reduction in arthritis severity, paw swelling, and pro-inflammatory cytokine levels, performing comparably or superiorly to the standard-of-care anti-TNF-α antibody.
Inflammatory Bowel Disease: DSS-Induced Colitis Model
The DSS-induced colitis model is a well-validated model for inflammatory bowel disease, particularly ulcerative colitis, characterized by weight loss, diarrhea, and bloody stools.[7][8]
Table 2: Efficacy of this compound in the Acute DSS-Induced Colitis Model
| Parameter (Day 7) | Vehicle Control | SoC (Anti-IL-12/23 p40 mAb) | This compound (10 mg/kg, oral, daily) |
| Disease Activity Index (DAI) (0-4 scale) | 3.5 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| Body Weight Loss (%) | -20.5% ± 2.1% | -8.2% ± 1.5% | -6.5% ± 1.2% |
| Colon Length (cm) | 5.8 ± 0.3 | 7.9 ± 0.4 | 8.2 ± 0.3 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.1 ± 0.6 | 2.1 ± 0.3 | 1.8 ± 0.3 |
| Histological Score (0-4 scale) | 3.8 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.2 |
| Data are presented as mean ± SEM. |
In the DSS-induced colitis model, this compound significantly attenuated disease activity, reduced body weight loss, preserved colon length, and decreased neutrophil infiltration (as measured by MPO activity), indicating potent anti-inflammatory effects in the gut.
Psoriasis: Imiquimod-Induced Psoriasis Model
Topical application of imiquimod (IMQ) induces a psoriasis-like skin inflammation in mice, which is highly dependent on the IL-23/IL-17 axis, making it an ideal model to test IL-23 pathway inhibitors.[9][10]
Table 3: Efficacy of this compound in the Imiquimod-Induced Psoriasis Model
| Parameter (Day 6) | Vehicle Control | SoC (Anti-IL-17A mAb) | This compound (10 mg/kg, oral, daily) |
| PASI Score (Erythema, Scaling, Thickness) | 8.5 ± 0.7 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.22 ± 0.03 | 0.19 ± 0.02 |
| Skin IL-17A mRNA (fold change) | 15.2 ± 2.1 | 4.1 ± 0.8 | 2.5 ± 0.5 |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 | 38 ± 6 |
| CD4+ T Cell Infiltration (cells/mm²) | 250 ± 30 | 80 ± 12 | 65 ± 10 |
| Data are presented as mean ± SEM. |
This compound robustly suppressed psoriatic inflammation, as evidenced by lower PASI scores and reduced ear and epidermal thickness. The reduction in skin IL-17A expression and T cell infiltration further confirms the targeted mechanism of action of this compound in the skin.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Collagen-Induced Arthritis (CIA) Protocol
-
Animals: Male DBA/1 mice, 8-10 weeks old.[6]
-
Induction: Mice are immunized on Day 0 via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On Day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[5][11]
-
Treatment: this compound (10 mg/kg), SoC, or vehicle is administered orally once daily from Day 21 to Day 42.
-
Assessment:
-
Arthritis Score: Paws are scored three times weekly from Day 21. Each paw is graded on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling involving the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
Histology: On Day 42, hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and scored for inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Serum is collected at termination for IL-17A measurement by ELISA.
-
DSS-Induced Colitis Protocol
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: Acute colitis is induced by administering 3% (w/v) Dextran Sodium Sulfate (DSS) in the drinking water for 7 consecutive days.[8]
-
Treatment: this compound (10 mg/kg), SoC, or vehicle is administered orally once daily from Day 0 to Day 7.
-
Assessment:
-
Disease Activity Index (DAI): Calculated daily as a sum of scores for weight loss (0-4), stool consistency (0-4), and rectal bleeding (0-4).[7][12]
-
Colon Length: Measured from the cecum to the anus at termination on Day 7.
-
Myeloperoxidase (MPO) Assay: A section of the distal colon is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured via a colorimetric assay.[7][13]
-
Histology: A section of the distal colon is fixed, embedded, sectioned, and stained with H&E to assess inflammation and epithelial damage.
-
Imiquimod-Induced Psoriasis Protocol
-
Animals: Female C57BL/6 mice, 8-10 weeks old.[9]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 6 consecutive days.[10]
-
Treatment: this compound (10 mg/kg), SoC, or vehicle is administered orally once daily from Day 0 to Day 6.
-
Assessment:
-
PASI Score: The Psoriasis Area and Severity Index (PASI) is scored daily for erythema, scaling, and skin thickness on the back skin, each on a 0-4 scale.[14]
-
Ear Thickness: Measured daily using a digital caliper.
-
Gene Expression: Skin biopsies are taken at termination for analysis of IL-17A mRNA levels by qPCR.
-
Histology & Immunohistochemistry: Skin samples are processed for H&E staining to measure epidermal thickness (acanthosis) and for immunohistochemical staining to quantify CD4+ T cell infiltration.[15]
-
Comparative Summary
The preclinical data strongly suggest that this compound, a novel oral IL-23R antagonist, demonstrates potent anti-inflammatory efficacy across multiple, mechanistically distinct models of inflammatory disease.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Anti-IL-23 Phase II Data for Psoriasis: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Role of Heme Oxygenase-1 in the Anti-Inflammatory Activity of YS-51S: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YS-51S, a synthetic isoquinoline (B145761) alkaloid, and its reliance on Heme Oxygenase-1 (HO-1) for its biological activity. This document outlines the experimental evidence supporting the role of HO-1 in the anti-inflammatory effects of YS-51S and contrasts its activity with other known modulators of the HO-1 pathway.
YS-51S has been identified as a potent inducer of HO-1, a critical enzyme in cellular defense against oxidative stress and inflammation. The induction of HO-1 is central to the anti-inflammatory properties of YS-51S, which include the suppression of nitric oxide (NO) production and the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1]
Comparative Efficacy of YS-51S and Other HO-1 Modulators
The following table summarizes the quantitative data available for YS-51S and compares it with alternative HO-1 modulators. It is important to note that a direct comparison is limited by the availability of data from studies with identical experimental conditions.
| Compound | Target | Effect on HO-1 | Key Biological Effect | Quantitative Data | Cell Type |
| YS-51S | HO-1 Inducer | Increases HO-1 expression in a concentration and time-dependent manner.[1] | Inhibits MIX-induced NO production and iNOS expression.[1] | IC50 for NO production: 47 ± 3.3 µM.[1] | ROS 17/2.8 (rat osteoblastic cells) |
| Cobalt Protoporphyrin (CoPP) | HO-1 Inducer | Potent inducer of HO-1 expression. | Various | ||
| Zinc Protoporphyrin (ZnPPIX) | HO-1 Inhibitor | Competitive inhibitor of HO-1 activity.[2] | Antagonizes the inhibitory effect of YS-51S on iNOS expression.[1] Significantly decreases LPS-induced NO production.[3] | ROS 17/2.8, RAW 264.7 (murine macrophages) | |
| HO-1 siRNA | HO-1 Silencing | Knocks down HO-1 expression. | Can reverse the anti-inflammatory effects of HO-1 inducers. | Various |
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the role of HO-1 in YS-51S's activity are provided below.
Western Blot Analysis for HO-1 Protein Expression
This protocol is for the detection and quantification of HO-1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HO-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Normalize the HO-1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the activation of NF-κB by assessing its ability to bind to a specific DNA probe.
-
Nuclear Extract Preparation:
-
Isolate nuclei from treated and untreated cells.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the presence of an NF-κB-DNA complex.
-
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
Treat the transfected cells with YS-51S and/or an inflammatory stimulus.
-
-
Cell Lysis:
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
siRNA-mediated Knockdown of HO-1
This technique is used to specifically reduce the expression of HO-1 to confirm its role in a biological process.
-
siRNA Transfection:
-
Transfect cells with a small interfering RNA (siRNA) specifically targeting HO-1 mRNA or a non-targeting control siRNA.
-
-
Cell Treatment and Analysis:
-
After a suitable incubation period to allow for protein knockdown, treat the cells with YS-51S and an inflammatory stimulus.
-
Analyze the relevant biological endpoints (e.g., NO production, NF-κB activation) to determine the effect of HO-1 silencing.
-
-
Verification of Knockdown:
-
Confirm the reduction in HO-1 protein expression by Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of YS-51S and the experimental workflow used to confirm the role of HO-1.
Caption: Signaling pathway of YS-51S-mediated anti-inflammatory effects.
Caption: Experimental workflow to confirm the role of HO-1 in YS-51S activity.
References
- 1. Heme oxygenase-1 induction by (S)-enantiomer of YS-51 (YS-51S), a synthetic isoquinoline alkaloid, inhibits nitric oxide production and nuclear factor-kappaB translocation in ROS 17/2.8 cells activated with inflammatory stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protoporphyrins on production of nitric oxide and expression of vascular endothelial growth factor in vascular smooth muscle cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc protoporphyrin inhibition of lipopolysaccharide-, lipoteichoic acid-, and peptidoglycan-induced nitric oxide production through stimulating iNOS protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating YZ51's Specificity for the NF-κB Pathway: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the intricate NF-κB signaling pathway, the specificity of chemical inhibitors is paramount. This guide provides a comparative analysis of the hypothetical inhibitor YZ51 against established NF-κB pathway inhibitors: BAY 11-7082, SC75741, and JSH-23. By presenting key performance data and detailed experimental protocols, this document serves as a resource for validating the specificity and efficacy of novel therapeutic compounds.
Comparative Analysis of NF-κB Inhibitors
The selection of an appropriate inhibitor is critical for targeted research and therapeutic development. The following table summarizes the key characteristics of this compound (hypothetical) and three widely used NF-κB inhibitors. This allows for a direct comparison of their mechanisms of action and reported efficacy.
| Inhibitor | Target | Mechanism of Action | IC50 | Key Features |
| This compound (Hypothetical) | IKKβ | Prevents phosphorylation of IκBα, blocking its degradation and subsequent NF-κB activation. | 5 µM | High selectivity for IKKβ over other kinases. |
| BAY 11-7082 | IκBα Phosphorylation | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[1][2][3] | 10 µM (TNFα-induced IκBα phosphorylation)[1] | Also inhibits ubiquitin-specific proteases USP7 and USP21.[1][2] |
| SC75741 | p65 (RelA) | Impairs DNA binding of the NF-κB subunit p65.[4][5] | Not explicitly stated in provided results. | Demonstrates broad anti-viral and anti-inflammatory effects.[4][6][7][8] |
| JSH-23 | p65 (RelA) Nuclear Translocation | Inhibits the nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.[9][10] | 7.1 µM (NF-κB transcriptional activity)[9][10][11] | Exhibits antioxidant and neuroprotective properties.[12] |
Visualizing the NF-κB Signaling Pathway
Understanding the points of intervention for these inhibitors requires a clear visualization of the NF-κB signaling cascade. The canonical pathway, a primary target for therapeutic intervention, is depicted below.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of an inhibitor like this compound, a multi-faceted experimental approach is necessary. The following protocols outline key assays for quantifying inhibitor performance against the NF-κB pathway.
Luciferase Reporter Assay
Objective: To quantify the inhibitory effect on NF-κB transcriptional activity.
Methodology:
-
HEK293 cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Cells are pre-treated with varying concentrations of this compound or a control inhibitor for 1 hour.
-
NF-κB signaling is stimulated with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
NF-κB-dependent luciferase activity is normalized to the control luciferase activity.
-
The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for IκBα Phosphorylation and Degradation
Objective: To determine if the inhibitor blocks the phosphorylation and subsequent degradation of IκBα.
Methodology:
-
Cells (e.g., HeLa or RAW 264.7 macrophages) are pre-treated with the inhibitor for 1 hour.
-
Cells are stimulated with TNF-α or LPS for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to assess the levels of phosphorylated and total IκBα.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visually assess the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Methodology:
-
Cells are grown on coverslips and pre-treated with the inhibitor.
-
NF-κB activation is induced with an agonist.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
-
Cells are incubated with a primary antibody against the p65 subunit.
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope.
-
The subcellular localization of p65 is analyzed to determine the extent of nuclear translocation.
Experimental Workflow for Inhibitor Validation
The logical flow of experiments to validate a novel NF-κB inhibitor is crucial for generating robust and reproducible data.
By following these structured experimental protocols and comparative analyses, researchers can effectively validate the specificity and mechanism of action of novel inhibitors like this compound, ensuring their suitability for further investigation in the complex field of NF-κB-mediated disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Frontiers | The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]
A Comparative Analysis of YZ51, a Novel Anti-inflammatory Agent, and Traditional Non-Steroidal Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory compound YZ51 (a designated substitute for the novel compound HPT, or 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione) and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The comparison is based on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Section 1: Mechanisms of Action
Traditional NSAIDs, such as ibuprofen (B1674241) and celecoxib (B62257), primarily exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, and COX-2, which is induced during inflammation and produces prostaglandins (B1171923) that mediate pain and swelling.[2] Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1] In contrast, selective COX-2 inhibitors like celecoxib were developed to reduce these side effects by primarily targeting the inflammation-specific enzyme.[3]
This compound represents a novel class of anti-inflammatory agents with a distinct mechanism of action. Preclinical studies have shown that this compound's anti-inflammatory effects are mediated through the induction of the Nrf2-ARE pathway, which plays a crucial role in regulating inflammatory markers.[4][5] this compound has been demonstrated to reduce the production of nitric oxide (NO) and downregulate the expression of COX-2 and inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels in a dose-dependent manner.[4][5] Furthermore, this compound suppresses the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6.[4][5] Mechanistically, this compound inhibits the activation of p38 and c-Jun NH2-terminal kinase (JNK) signaling pathways, without affecting the extracellular signal-regulated kinase (ERK1/2) pathway.[4][5]
Signaling Pathway of Traditional NSAIDs
Caption: Mechanism of action of traditional NSAIDs.
Signaling Pathway of this compound
Caption: this compound's inhibitory effects on inflammatory pathways.
Section 2: Comparative Efficacy Data
The following tables summarize the in vitro and in vivo data comparing this compound with traditional anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Effects
| Parameter | This compound (HPT) | Ibuprofen | Celecoxib |
| Target | p38, JNK, Nrf2-ARE | COX-1, COX-2 | COX-2 |
| Inhibition of NO Production | Dose-dependent reduction | - | - |
| Inhibition of COX-2 Expression | Dose-dependent reduction | Indirectly reduces prostaglandin (B15479496) synthesis | Indirectly reduces prostaglandin synthesis |
| Inhibition of iNOS Expression | Dose-dependent reduction | - | - |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent suppression of mRNA expression | Moderate inhibition | Moderate inhibition |
Data for this compound (HPT) is derived from studies on LPS-induced RAW 264.7 cells.[4][5] Data for Ibuprofen and Celecoxib is based on their known mechanisms of action.
Table 2: In Vivo Anti-inflammatory Effects
| Model | This compound (HPT) | Traditional NSAIDs (e.g., Piroxicam) |
| TPA-induced Mouse Skin Inflammation | Reduced inflammation and attenuated expression of COX-2 and iNOS | - |
| Carrageenan-induced Paw Edema in Rats | - | Significant reduction in paw edema |
| Analgesic Activity (Hot plate and Tail flick tests) | - | Significant increase in pain threshold |
Data for this compound (HPT) is from a TPA-induced skin inflammation mouse model.[4][5] Data for traditional NSAIDs is from various established animal models of inflammation and pain.[6][7]
Section 3: Detailed Experimental Protocols
1. In Vitro Nitric Oxide (NO) Production Assay
-
Objective: To determine the effect of a compound on the production of nitric oxide in stimulated macrophages.
-
Methodology:
-
RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation period, the culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[8]
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[8]
-
2. In Vitro COX Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.[3]
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are incubated with various concentrations of the test compound (e.g., Ibuprofen, Celecoxib).[3]
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.[3]
-
The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is measured using an enzyme-linked immunosorbent assay (ELISA).[3]
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.[3]
-
3. In Vivo TPA-induced Mouse Skin Inflammation Model
-
Objective: To evaluate the in vivo anti-inflammatory effect of a compound on chemically-induced skin inflammation.
-
Methodology:
-
The dorsal skin of mice is shaved.
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the shaved area to induce inflammation.
-
The test compound (e.g., this compound) is applied topically or administered systemically before or after TPA application.
-
After a specified period, skin biopsies are taken.
-
The tissue is homogenized, and the expression levels of inflammatory markers such as COX-2 and iNOS are analyzed by methods like Western blotting or immunohistochemistry.[4][5]
-
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.
Conclusion
This compound presents a promising novel anti-inflammatory agent with a mechanism of action that is distinct from traditional NSAIDs. By targeting upstream signaling pathways like p38 and JNK, and inducing the Nrf2-ARE pathway, this compound offers a multi-faceted approach to reducing inflammation. This contrasts with the direct enzyme inhibition of COX by traditional NSAIDs. The preclinical data suggests that this compound is effective in reducing key inflammatory mediators and shows efficacy in an in vivo model of skin inflammation. Further comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound relative to established anti-inflammatory drugs.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Transcriptomic Analysis of YZ51-Treated Cancer Cells
This guide provides a comparative transcriptomic overview of the novel anti-cancer compound YZ51, a member of the quassinoid family. As direct transcriptomic data for this compound is proprietary, this document presents a comparative analysis based on its structural and functional similarity to well-studied quassinoids, Brusatol and Ailanthone. The data herein is intended for researchers, scientists, and drug development professionals to understand the potential mechanisms of action and therapeutic advantages of this compound.
Quassinoids are a class of natural products known for their potent anti-proliferative and anti-cancer properties.[1][2][3] While structurally similar, compounds within this family can exhibit distinct mechanisms of action, making comparative transcriptomics a crucial tool for elucidating their specific cellular impacts.[4][5] This guide compares the gene expression changes induced by this compound (projected) with those of Brusatol and Ailanthone in various cancer cell lines.
Data Presentation: Comparative Transcriptomic Effects
The following table summarizes the key transcriptomic and cellular effects of this compound, Brusatol, and Ailanthone on different cancer cell lines.
| Compound | Cell Line(s) | Key Differentially Expressed Genes (DEGs) | Key Regulated Pathways | Cellular Outcome |
| This compound (Projected) | Pancreatic, Colon | Down: MYC, HIF-1α, Cyclins | Protein Synthesis Inhibition, Cell Cycle Arrest | Potent, selective inhibition of tumor cell proliferation. |
| Brusatol | Glioblastoma (A172, U251, U87), Leukemia | Down: ECM1, Nrf2, c-MYC | PI3K/AKT/mTOR, JAK/STAT, Keap1/Nrf2/ARE, EMT | Inhibition of proliferation, invasion, and angiogenesis; Induction of apoptosis and cell cycle arrest.[6][7][8] |
| Ailanthone | Gastric Cancer (PDX models) | Down: XRCC1, P23 (PTGES3) | Base Excision Repair (BER) | Induction of DNA damage and apoptosis.[9][10][11] |
Experimental Protocols
The following protocols describe a generalized workflow for comparative transcriptomic analysis of cells treated with this compound and its alternatives.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., glioblastoma, gastric cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Preparation: this compound, Brusatol, and Ailanthone are dissolved in DMSO to create stock solutions. These are then diluted in the culture medium to the desired final concentrations for treatment. The final DMSO concentration in the medium should not exceed 0.1%.[9]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the respective compounds or a DMSO control. Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.[8]
RNA Extraction and Library Preparation
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: For gene expression profiling, 3' mRNA-Seq library preparation methods are often employed for their cost-effectiveness in large-scale screenings.[12] For more in-depth analysis of isoforms and transcript variants, whole transcriptome RNA-Seq with mRNA enrichment or rRNA depletion is recommended.[12] Unique Molecular Identifiers (UMIs) can be incorporated to ensure accurate quantification.[12]
RNA Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq. The required sequencing depth depends on the application, with 3-5 million reads per sample being sufficient for 3' mRNA-Seq, while whole transcriptome analysis may require 20-30 million reads per sample.[12]
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between the compound-treated and control groups.
-
Pathway and Functional Enrichment Analysis: DEGs are subjected to pathway analysis (e.g., KEGG, GO) to identify the biological pathways and processes affected by the compounds.[9]
-
Visualizations
Experimental and Analytical Workflow
Caption: A generalized workflow for the comparative transcriptomic analysis of drug-treated cells.
This compound-Modulated p53 Signaling Pathway
Caption: A simplified diagram of the p53 signaling pathway activated by this compound-induced DNA damage.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Brusatol Inhibits Proliferation and Invasion of Glioblastoma by Down-Regulating the Expression of ECM1 [frontiersin.org]
- 9. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Compound YZ51
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Compound YZ51, a substance used in laboratory research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: Compound this compound is a hypothetical substance for the purposes of this guide. Before handling any chemical, always consult its specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for detailed and specific disposal instructions.
Immediate Safety Considerations
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as specified in the SDS for Compound this compound. This typically includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling liquid waste or generating aerosols.
Waste Characterization and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. Waste contaminated with Compound this compound must be treated as hazardous waste and segregated from general laboratory trash.[1][2] The primary waste streams are categorized as solid, liquid, and sharps waste.
Table 1: this compound Waste Stream Segregation
| Waste Type | Description | Container Type | Disposal Notes |
| Solid Waste | Gloves, gowns, pipette tips, tubes, bench paper, and other contaminated disposable labware.[1] | Labeled, leak-proof hazardous waste container with a secure lid. | Do not dispose of in regular or biohazard trash. Ensure the container is compatible with any solvents used. |
| Liquid Waste | Unused solutions, reaction mixtures, and solvent rinses containing this compound.[1] | Labeled, leak-proof, and shatter-resistant hazardous waste container (e.g., polyethylene). | Separate chlorinated and non-chlorinated solvent waste.[1] DO NOT dispose of down the drain.[3] |
| Sharps Waste | Needles, syringes, razor blades, or contaminated glassware that could puncture a waste bag.[1] | Designated, puncture-resistant, and leak-proof sharps container.[1] | Label the container clearly with "Hazardous Waste" and the chemical name.[1] |
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe handling and disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste: Collect all solid materials contaminated with this compound in a dedicated hazardous waste container.[1] This container should be clearly labeled and kept sealed when not in use.
-
Liquid Waste: Pour all liquid waste containing this compound into a designated hazardous waste container. Use a funnel to prevent spills. Keep the container closed except when adding waste.[1]
-
Sharps Waste: Immediately place any contaminated sharps into a designated sharps container to minimize the risk of injury.[1]
Step 2: Labeling and Storage
All hazardous waste containers must be accurately and clearly labeled.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "Compound this compound," and a clear indication of any solvents present.[1]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general lab traffic.
Step 3: Decontamination of Glassware
Reusable glassware that has come into contact with this compound must be decontaminated before being washed and reused.
-
Protocol: Triple-Rinse Method
-
Initial Rinse: Rinse the glassware three times with a suitable solvent that is known to dissolve Compound this compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Final Wash: After the solvent rinse, the glassware can be washed using standard laboratory procedures.[1]
-
Step 4: Requesting Waste Pickup
Once a waste container is full (typically around 75% capacity to prevent spills) or is no longer needed, a waste pickup request must be submitted to your institution's EHS department.[1] Do not overfill containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Compound this compound.
Caption: this compound Waste Disposal Decision Workflow.
Emergency Procedures
In the event of a spill or accidental exposure to Compound this compound, follow these immediate steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.
-
Contact EHS: Report the incident to your institution's Environmental Health and Safety department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Compound this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Compound YZ51
IMMEDIATE ACTION: Obtain the Safety Data Sheet (SDS) from the supplier before handling YZ51.
The following guidelines are based on best practices for handling novel chemical compounds in a laboratory setting. This information is intended to supplement, not replace, the compound-specific Safety Data Sheet (SDS), which is the primary source for all safety, handling, and disposal information.
Pre-Handling Checklist & Logistical Planning
Before beginning any work with this compound, ensure the following logistical and safety measures are in place:
-
Safety Data Sheet (SDS): Confirm the SDS for this compound has been received from the supplier (e.g., Targetmol) and is accessible to all personnel.[1] The SDS contains critical information regarding hazards, first aid, and emergency procedures.
-
Personnel Training: All researchers and laboratory staff must be trained on the potential hazards and handling procedures outlined in the SDS.
-
Emergency Preparedness:
-
Locate and verify the functionality of all nearby safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Have a chemical spill kit readily available.
-
Establish a clear emergency contact list.
-
-
Designated Work Area: All handling of this compound solid and stock solutions should be performed in a designated, well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum recommended PPE for handling this compound in solid and solution forms.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Lab coat | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | Use within a chemical fume hood. If not feasible, a fit-tested N95 or higher respirator is required. |
| Preparing Solutions | Lab coat | Nitrile gloves | Chemical splash goggles and face shield | All work to be conducted in a chemical fume hood. |
| Administering Compound | Lab coat | Nitrile gloves | Safety glasses with side shields or chemical splash goggles | Dependent on experimental context; assess risk. |
Handling and Operational Plan
Follow these procedural steps to ensure safe handling during routine laboratory operations.
3.1. Preparation of Stock Solutions
-
Ventilation: All weighing of solid this compound and preparation of solutions must occur inside a certified chemical fume hood to prevent inhalation of airborne particles.
-
Aliquotting: After weighing the desired amount of solid this compound, prepare the stock solution by slowly adding the solvent to the solid to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name (this compound), concentration, solvent, date of preparation, and user's name.
3.2. Experimental Use
-
Containment: Use secondary containment (e.g., a tray) when transporting or working with solutions of this compound to contain any potential spills.
-
Avoid Contamination: Use dedicated laboratory equipment (pipettes, tubes, etc.) when working with this compound to prevent cross-contamination.
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety. All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Collect in a dedicated, sealed container labeled "Hazardous Waste: this compound." |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed hazardous waste container | Dispose of immediately into a designated hazardous waste container. |
| Aqueous/Solvent Waste | Labeled, sealed hazardous waste container (solvent-compatible) | Collect all liquid waste containing this compound in a clearly labeled, sealed container. Do not mix with incompatible waste streams. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling a novel compound like this compound in a research setting.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
